molecular formula C5H10N2O3 B555469 Isoglutamine CAS No. 636-65-7

Isoglutamine

Cat. No.: B555469
CAS No.: 636-65-7
M. Wt: 146.14 g/mol
InChI Key: AEFLONBTGZFSGQ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoglutamine, also known as α-glutamine, is a gamma amino acid chemically derived from glutamic acid by the substitution of the carboxyl group at the α-position with an amide group . This structural difference distinguishes it from the more common proteinogenic amino acid, glutamine, which is the 5-amide (or ε-amide) of glutamic acid . A key application of this compound in research is its role as a fundamental building block of biologically active peptides. It forms the C-terminus of the peptide chain in Muramyl Dipeptide (MDP) , a constituent of bacterial cell walls. MDP, also known as Acetylmuramyl-Alanyl-Isoglutamine, is a well-studied peptidoglycan immunoadjuvant that was originally isolated from bacterial cell wall fragments . It stimulates both humoral and cellular immunity, making it a valuable compound for immunological research . The D-isoglutamine enantiomer is the specific form that occurs in MDP and its synthetic derivatives, such as the osteosarcoma treatment Mifamurtide . Beyond immunology, the study of glutamine and its analogs, like this compound, is significant in cancer research, particularly in investigating metabolic pathways such as glutaminolysis, which some cancer cells rely on for energy . Available as a white to off-white powder , this compound is provided for research purposes to explore these and other biochemical mechanisms. This product is intended for laboratory research use only.

Properties

IUPAC Name

(4S)-4,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLONBTGZFSGQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-65-7
Record name Isoglutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoglutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOGLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of D-isoglutamine in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered anomalies in the predominantly L-amino acid-based biological world, are now recognized as crucial players in bacterial physiology. Among these, D-isoglutamine holds a significant position, primarily as an indispensable component of the bacterial cell wall. This technical guide provides an in-depth exploration of the biological role of D-isoglutamine in bacteria, delving into its biosynthesis, incorporation into peptidoglycan, metabolic fate, and emerging signaling functions. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Introduction: The Significance of D-isoglutamine in the Bacterial Kingdom

D-isoglutamine is a non-proteinogenic D-amino acid that plays a fundamental structural role in the peptidoglycan (PG) layer of both Gram-positive and Gram-negative bacteria.[1][2] The bacterial cell wall is a vital external scaffold that provides structural integrity, counteracts osmotic pressure, and serves as a platform for various cellular processes. The presence of D-amino acids like D-isoglutamine in the PG is a key feature that distinguishes bacteria from eukaryotes, making the pathways involved in their synthesis and incorporation attractive targets for novel antimicrobial agents.[3] This guide will elucidate the multifaceted contributions of D-isoglutamine to bacterial survival and adaptation.

Biosynthesis of D-isoglutamine

The synthesis of D-isoglutamine is a critical prerequisite for peptidoglycan assembly. It is a multi-step process that begins with the conversion of L-glutamate to D-glutamate, followed by the amidation of the γ-carboxyl group.

Racemization of Glutamate (B1630785)

The initial and rate-limiting step in the provision of D-glutamate for D-isoglutamine synthesis is the conversion of the readily available L-glutamate to its D-enantiomer. This reaction is catalyzed by the enzyme glutamate racemase (MurI) .

  • Enzyme: Glutamate racemase (EC 5.1.1.3)

  • Mechanism: Most glutamate racemases are cofactor-independent, employing a two-base mechanism involving cysteine residues in the active site to abstract and donate protons at the α-carbon of glutamate.[4]

  • Regulation: The expression of glutamate racemase can be regulated by the availability of PG precursors. For instance, in E. coli, the presence of UDP-MurNAc-L-Ala can activate the expression of the racemase.[4]

Amidation of D-glutamate

The subsequent step involves the amidation of D-glutamate to form D-isoglutamine. This reaction is not a simple amidation but is often coupled with the synthesis of the peptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramoyl-L-alanine-D-glutamate. The formation of the isoglutamine amide group in Staphylococcus aureus has been shown to involve ATP and an ammonium (B1175870) source.[5] The enzyme responsible for this specific amidation step is the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—L-lysine ligase (MurE) , which in some bacteria can utilize D-isoglutamine directly or facilitate the amidation of D-glutamate during the peptide chain elongation.

D_isoglutamine_Biosynthesis L_Glu L-Glutamate D_Glu D-Glutamate L_Glu->D_Glu Glutamate Racemase (MurI) PG_precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) D_Glu->PG_precursor Amidation & Ligation (e.g., MurE ligase) + ATP, NH4+ D_isoGln D-isoglutamine D_isoGln->PG_precursor Direct Incorporation (in some species)

Diagram 1: Biosynthesis of D-isoglutamine and its incorporation pathway.

Incorporation of D-isoglutamine into Peptidoglycan

D-isoglutamine is a canonical component of the pentapeptide side chain of peptidoglycan. This peptide chain is attached to the N-acetylmuramic acid (NAM) sugar backbone of the PG. The typical sequence of this pentapeptide in many bacteria is L-alanine — D-isoglutamine — L-lysine (or meso-diaminopimelic acid) — D-alanine — D-alanine.[1][2]

The incorporation process occurs in the cytoplasm where the pentapeptide is assembled on the UDP-NAM precursor. This precursor is then transported across the cell membrane and polymerized into the growing peptidoglycan layer in the periplasm.

Peptidoglycan_Structure cluster_PG Peptidoglycan Structure cluster_peptide1 Pentapeptide Side Chain cluster_peptide2 Pentapeptide Side Chain NAG1 NAG NAM1 NAM NAG1->NAM1 β(1,4) NAG2 NAG NAM1->NAG2 β(1,4) L_Ala1 L-Ala NAM1->L_Ala1 NAM2 NAM NAG2->NAM2 β(1,4) L_Ala2 L-Ala NAM2->L_Ala2 D_isoGln1 D-isoGln L_Ala1->D_isoGln1 L_Lys1 L-Lys D_isoGln1->L_Lys1 D_Ala1_1 D-Ala L_Lys1->D_Ala1_1 D_Ala2_1 D-Ala L_Lys1->D_Ala2_1 Transpeptidation (Cross-link) D_Ala1_2 D-Ala D_Ala1_1->D_Ala1_2 D_isoGln2 D-isoGln L_Ala2->D_isoGln2 L_Lys2 L-Lys D_isoGln2->L_Lys2 L_Lys2->D_Ala2_1 D_Ala2_2 D-Ala D_Ala2_1->D_Ala2_2

Diagram 2: D-isoglutamine in the peptidoglycan structure.

Metabolic Fate of D-isoglutamine

While the primary role of D-isoglutamine is structural, bacteria possess enzymatic machinery to metabolize D-amino acids, including D-glutamate derived from D-isoglutamine. This metabolic capability allows bacteria to utilize D-amino acids as nutrient sources and to remodel their cell wall.

Catabolism of D-glutamate

D-glutamate can be catabolized through several enzymatic reactions:

  • D-amino acid dehydrogenase (DAD): This enzyme catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate and ammonia, which can then enter central metabolism.[6]

  • D-amino acid oxidase (DAO): Though less common in bacteria, DAO can also convert D-glutamate to α-ketoglutarate, producing hydrogen peroxide as a byproduct.[7]

  • Transamination: D-amino acid transaminases can transfer the amino group from D-glutamate to an α-keto acid, forming a new D-amino acid and α-ketoglutarate.

EnzymeSubstrateProductsBacterial Species (Example)Reference
D-amino acid dehydrogenaseD-glutamateα-ketoglutarate, NH₃, FADH₂Raoultella ornithinolytica[6]
D-amino acid oxidaseD-glutamateα-ketoglutarate, NH₃, H₂O₂(More common in eukaryotes)[7]
Glutamate RacemaseD-glutamateL-glutamateEscherichia coli[4]

Table 1: Enzymes involved in D-glutamate metabolism.

Regulatory and Signaling Roles of D-isoglutamine

Recent research has unveiled that D-amino acids are not merely static structural components but also act as signaling molecules in various bacterial processes.

Biofilm Formation and Dispersal

Extracellular D-amino acids have been shown to regulate biofilm integrity.[4][8] While specific studies on D-isoglutamine are emerging, the general mechanism involves the modulation of the extracellular polymeric substance (EPS) that encases the biofilm. It is plausible that D-isoglutamine, released through cell lysis or active transport, could participate in these processes.

Quorum Sensing

Signaling_Pathway D_Gln Extracellular D-glutamine (B559562) Receptor Plausible Membrane Receptor D_Gln->Receptor QS_system Quorum Sensing System (e.g., LuxS) Receptor->QS_system Activation AI2 Autoinducer-2 (B1199439) (AI-2) Production QS_system->AI2 Gene_reg Gene Regulation AI2->Gene_reg Cell-to-cell communication Biofilm Biofilm Modulation Gene_reg->Biofilm

Diagram 3: Postulated signaling role of D-glutamine.

Experimental Methodologies

Investigating the biological role of D-isoglutamine requires a combination of biochemical, genetic, and analytical techniques.

Assay for Glutamate Racemase Activity

A common method to measure glutamate racemase activity involves coupling the reaction to a D-amino acid oxidase-based detection system.

  • Reaction Setup: Incubate the purified glutamate racemase with L-glutamate.

  • Detection: The produced D-glutamate is then acted upon by D-amino acid oxidase, which generates α-ketoglutarate, ammonia, and hydrogen peroxide.

  • Quantification: The hydrogen peroxide can be quantified colorimetrically using a peroxidase-coupled reaction with a suitable chromogenic substrate (e.g., o-dianisidine).

Analysis of Peptidoglycan Composition

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the amino acid composition of peptidoglycan.

  • Isolation: Isolate pure peptidoglycan from bacterial cell walls.

  • Hydrolysis: Completely hydrolyze the peptidoglycan into its constituent amino acids and amino sugars using strong acid (e.g., 6 M HCl).

  • Derivatization: Derivatize the amino acids with a chiral reagent (e.g., Marfey's reagent) to separate the D- and L-enantiomers.

  • HPLC Analysis: Separate and quantify the derivatized amino acids using reverse-phase HPLC with UV detection.

Experimental_Workflow cluster_workflow Workflow for PG Composition Analysis Start Bacterial Culture Cell_harvest Cell Harvesting & Lysis Start->Cell_harvest PG_iso Peptidoglycan Isolation Cell_harvest->PG_iso Hydrolysis Acid Hydrolysis PG_iso->Hydrolysis Deriv Chiral Derivatization Hydrolysis->Deriv HPLC RP-HPLC Analysis Deriv->HPLC Data Data Analysis (Quantification of D-isoGln) HPLC->Data

Diagram 4: Experimental workflow for peptidoglycan analysis.

Conclusion and Future Directions

D-isoglutamine is a cornerstone of bacterial cell wall architecture, and the pathways responsible for its synthesis and incorporation are prime targets for the development of novel antibiotics. While its structural role is well-established, the exploration of its involvement in signaling and regulatory networks is a burgeoning field of research. Future investigations should focus on:

  • Elucidating specific D-isoglutamine signaling pathways: Identifying the receptors and downstream effectors that mediate D-isoglutamine signaling.

  • Inhibitor screening: High-throughput screening for inhibitors of glutamate racemase and other enzymes in the D-isoglutamine biosynthesis pathway.

  • Understanding the role of D-isoglutamine in host-pathogen interactions: Investigating how D-isoglutamine may influence the host immune response.

A deeper understanding of the multifaceted roles of D-isoglutamine will undoubtedly pave the way for innovative strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

The Discovery and Biochemical Journey of Isoglutamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoglutamine, the α-amide isomer of glutamic acid, stands as a fascinating molecule at the intersection of bacterial cell wall biochemistry and innate immunology. Unlike its proteinogenic counterpart, glutamine (the γ-amide), this compound plays a crucial role in the structure of peptidoglycan, a polymer essential for bacterial survival. This guide provides an in-depth exploration of the discovery, history, and biochemical significance of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the formation of bacterial cell walls, its recognition by the host immune system, and the experimental methodologies that have been instrumental in unraveling its functions.

Discovery and Historical Context

The story of this compound is intrinsically linked to the study of bacterial cell walls and the quest to understand the components responsible for their structural integrity and immunological activity.

Early Recognition and Synthesis

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, early investigations into amino acid chemistry and peptide synthesis laid the groundwork. A 1960 patent for the synthesis of L-isoglutamine makes reference to a 1955 publication by Kovacs et al. in the journal Experientia as having confirmed the existence of this compound in certain protein compounds, suggesting that by the mid-1950s, the molecule was known to the scientific community[1]. Early synthetic methods were often complex and involved multiple steps with protecting groups, and sometimes resulted in a mixture of glutamine and this compound that required separation[1].

A Key Component of Bacterial Peptidoglycan

The true biochemical significance of this compound emerged with the elucidation of the structure of peptidoglycan, the unique and essential polymer that forms the bacterial cell wall[2]. It was discovered that D-isoglutamine is a key component of the peptide side chains that cross-link the glycan strands of peptidoglycan in many bacterial species[2].

The Discovery of Muramyl Dipeptide (MDP)

A pivotal moment in the history of this compound research was the discovery in 1974 that N-acetylmuramyl-L-alanyl-D-isoglutamine, a molecule that came to be known as muramyl dipeptide (MDP), is the minimal structural component of bacterial cell walls responsible for the powerful adjuvant activity of Freund's Complete Adjuvant[3]. This discovery, made through systematic fractionation and analysis of mycobacterial cell walls, highlighted the crucial role of the D-isoglutamine residue in stimulating the host's innate immune system. This finding opened up a new field of research into the immunomodulatory properties of synthetic glycopeptides containing this compound.

Biochemical Role and Significance

This compound's primary role in biochemistry is as a building block of bacterial peptidoglycan. Its incorporation into the peptide side chains is a critical step in the biosynthesis of this essential polymer.

Peptidoglycan Biosynthesis

The formation of the this compound residue within the peptidoglycan precursor occurs in the cytoplasm of the bacterial cell. The process involves a series of enzymatic reactions that sequentially add amino acids to the UDP-N-acetylmuramic acid (UDP-NAM) molecule. The D-glutamic acid residue is added to UDP-NAM-L-alanine, and in many bacteria, this D-glutamic acid is subsequently amidated to form D-isoglutamine. This amidation step is crucial for the subsequent cross-linking of the peptidoglycan chains[2][4].

The biosynthesis of the peptidoglycan precursor, Lipid II, which contains the this compound residue, is a complex process involving several cytoplasmic and membrane-bound enzymes.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_NAM UDP-NAM UDP_GlcNAc->UDP_NAM MurA, MurB UDP_NAM_L_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_L_Ala MurC UDP_NAM_L_Ala_D_Glu UDP-NAM-L-Ala-D-Glu UDP_NAM_L_Ala->UDP_NAM_L_Ala_D_Glu MurD UDP_NAM_L_Ala_D_iGln UDP-NAM-L-Ala-D-iGln UDP_NAM_L_Ala_D_Glu->UDP_NAM_L_Ala_D_iGln Amidase UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_L_Ala_D_iGln->UDP_NAM_pentapeptide MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases, Transpeptidases NOD2_Signaling_Pathway MDP Muramyl Dipeptide (MDP) (containing D-isoglutamine) NOD2 NOD2 MDP->NOD2 Binds to LRR domain RIP2 RIP2 (RICK) NOD2->RIP2 Recruitment via CARD-CARD interaction TAK1 TAK1 RIP2->TAK1 Activation IKK_complex IKK complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) IκB->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Transcription L_Isoglutamine_Synthesis_Workflow start N-trityl-L-glutamic acid methyl ester amidation Amidation with NH3 and DCC in Methylene Chloride start->amidation saponification Saponification with NaOH in Ethanol/Water amidation->saponification Methyl ester of N-trityl-L-isoglutamine detritylation Detritylation with Aqueous Acetic Acid saponification->detritylation N-trityl-L-isoglutamine end L-Isoglutamine detritylation->end Peptidoglycan_Analysis_Workflow start Bacterial Cell Culture lysis Cell Lysis with Boiling SDS start->lysis isolation Sacculi Isolation by Ultracentrifugation lysis->isolation digestion Enzymatic Digestion with Muramidase isolation->digestion reduction Reduction with Sodium Borohydride digestion->reduction Soluble Muropeptides hplc HPLC Analysis (Reverse-Phase C18) reduction->hplc end Muropeptide Profile hplc->end

References

An In-depth Technical Guide to Isoglutamine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglutamine, an isomer of the proteinogenic amino acid glutamine, plays a crucial role in various biological processes, particularly in the intricate signaling of the innate immune system. Unlike glutamine, where the amide group is on the side chain (γ-position), this compound possesses an amide group at the α-position. This structural distinction imparts unique chemical and biological properties, making it a molecule of significant interest in immunology, drug design, and diagnostics. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological relevance of this compound, complete with detailed experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Structure and Identification

This compound is a dicarboxylic acid monoamide derived from glutamic acid. It exists as two stereoisomers: L-isoglutamine and D-isoglutamine.

  • L-Isoglutamine: The enantiomer with the S-configuration at the α-carbon. Its IUPAC name is (4S)-4,5-diamino-5-oxopentanoic acid.

  • D-Isoglutamine: The enantiomer with the R-configuration at the α-carbon. Its IUPAC name is (4R)-4,5-diamino-5-oxopentanoic acid.

The D-enantiomer is notably a key component of muramyl dipeptide (MDP), a constituent of bacterial cell walls that is a potent activator of the innate immune system.

Table 1: this compound Identifiers and Basic Properties

PropertyL-IsoglutamineD-IsoglutamineDL-Isoglutamine (Racemic)
Chemical Formula C₅H₁₀N₂O₃C₅H₁₀N₂O₃C₅H₁₀N₂O₃
Molecular Weight 146.14 g/mol [1]146.14 g/mol 146.14 g/mol
CAS Number 636-65-7[1]19522-40-8328-48-3
IUPAC Name (4S)-4,5-diamino-5-oxopentanoic acid[1](4R)-4,5-diamino-5-oxopentanoic acid[2]4,5-diamino-5-oxopentanoic acid
Stereochemistry S-configurationR-configurationRacemic
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While extensive quantitative data for this compound is limited, data for its close isomer, glutamine, provides valuable insights.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyL-IsoglutamineL-Glutamine (for comparison)
pKa values pK₁' = 3.81, pK₂' = 7.88[1]pKₐ₁ (carboxyl) = 2.17, pKₐ₂ (amino) = 9.13
Solubility Soluble in water; sparingly soluble in organic solvents.[1]In water: ~36 g/L at 25°C[3], ~41.3 g/L at 25°C.[4] Insoluble in ethanol.
Melting Point Decomposes at approximately 181°C[1]Decomposes at approximately 185°C
Optical Rotation [α]D²¹ +20.5° (c = 6.1 in H₂O)[1][α]D²⁰ +6.3° (c = 2 in H₂O)
Stability in Solution Expected to be most stable in the pH range of 5.0 to 7.5, similar to glutamine.Most stable in the pH range of 5.0 to 7.5.[5] Degradation to pyroglutamic acid and ammonia (B1221849) is accelerated by heat and pH extremes.[5] The degradation rate in water at 22-24°C and pH 6.5 is approximately 0.23% per day.[6]
Thermal Decomposition Decomposes upon heating.Decomposes at a characteristic temperature, releasing primarily H₂O and some NH₃.[7]

Biological Significance and Signaling Pathways

The most well-characterized biological role of this compound is as a critical component of muramyl dipeptide (MDP) , the minimal bioactive unit of bacterial peptidoglycan. D-isoglutamine within MDP is essential for its recognition by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) . This recognition event triggers a signaling cascade that is fundamental to the innate immune response against bacterial pathogens.

The NOD2 Signaling Pathway

The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) of both proteins. The subsequent activation of RIPK2 initiates downstream signaling cascades, primarily culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an effective immune response.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP Muramyl Dipeptide (contains D-Isoglutamine) Bacteria->MDP Peptidoglycan breakdown NOD2 NOD2 MDP->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD interaction TAK1_complex TAK1/TAB complex RIPK2->TAK1_complex Activation IKK_complex IKKα/β/γ complex TAK1_complex->IKK_complex Phosphorylation MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1_complex->MAPK_pathway Activation IkB IkB IKK_complex->IkB Phosphorylation & Ubiquitination NFkB_complex p50/p65 NFkB_complex->Nucleus_translocation Translocation Gene_transcription Transcription of Pro-inflammatory Genes NFkB_complex->Gene_transcription Cytokines Cytokines (TNF-α, IL-6) Chemokines Antimicrobial Peptides Gene_transcription->Cytokines

Figure 1: NOD2 Signaling Pathway Activation by MDP.
Role in Bacterial Cell Wall Biosynthesis

This compound is an integral part of the peptidoglycan structure in many bacteria. The formation of the D-isoglutamine residue occurs during the cytoplasmic steps of peptidoglycan biosynthesis. Specifically, the enzyme MurD ligates D-glutamic acid to UDP-N-acetylmuramic acid (UDP-MurNAc), and a subsequent amidation step, often involving an ATP-dependent synthetase, converts the D-glutamate to D-isoglutamine.

Peptidoglycan_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Alanine UDP_MurNAc->UDP_MurNAc_L_Ala MurC + L-Ala UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glutamate UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD + D-Glu UDP_MurNAc_L_Ala_D_iGln UDP-MurNAc-L-Ala-D-Isoglutamine UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_L_Ala_D_iGln Amidase/Synthetase + NH₃ + ATP UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_L_Ala_D_iGln->UDP_MurNAc_Pentapeptide MurE, MurF + other amino acids Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG + UDP-GlcNAc Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Figure 2: Cytoplasmic Steps of Peptidoglycan Biosynthesis.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound. These should be optimized based on the specific experimental setup and requirements.

Synthesis of L-Isoglutamine

A common method for the synthesis of L-isoglutamine involves the ammonolysis of a protected L-glutamic acid derivative.

Materials:

  • N-Carbobenzyloxy-L-glutamic acid anhydride (B1165640)

  • Anhydrous ammonia

  • Anhydrous solvent (e.g., dioxane or THF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Methanol

  • Diethyl ether

Procedure:

  • Ammonolysis: Dissolve N-Carbobenzyloxy-L-glutamic acid anhydride in the anhydrous solvent. Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution for a specified time until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. The resulting residue contains a mixture of N-Cbz-L-isoglutamine and N-Cbz-L-glutamine.

  • Purification of N-Cbz-L-isoglutamine: The isomers can be separated by fractional crystallization or column chromatography.

  • Deprotection: Dissolve the purified N-Cbz-L-isoglutamine in methanol. Add the Pd/C catalyst. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the deprotection is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude L-isoglutamine can be precipitated by the addition of diethyl ether and collected by filtration.

  • Recrystallization: Purify the L-isoglutamine by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis_Workflow Start N-Cbz-L-glutamic acid anhydride Step1 Ammonolysis (Anhydrous NH₃) Start->Step1 Intermediate1 Mixture of N-Cbz-isomers Step1->Intermediate1 Step2 Chromatographic Separation Intermediate1->Step2 Intermediate2 Purified N-Cbz-L-isoglutamine Step2->Intermediate2 Step3 Hydrogenolysis (H₂, Pd/C) Intermediate2->Step3 Intermediate3 Crude L-isoglutamine Step3->Intermediate3 Step4 Recrystallization Intermediate3->Step4 End Pure L-isoglutamine Step4->End

Figure 3: General Workflow for L-Isoglutamine Synthesis.
Purification by Ion-Exchange Chromatography

Materials:

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Ammonium hydroxide (B78521) (NH₄OH) solution

  • Fractions collector

  • pH meter

Procedure:

  • Column Preparation: Pack a chromatography column with the strong cation-exchange resin and equilibrate it with a low concentration of HCl (e.g., 0.1 M).

  • Sample Loading: Dissolve the crude this compound sample in a small volume of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a gradient of increasing NH₄OH concentration (e.g., 0.1 M to 2 M).

  • Fraction Collection: Collect fractions and monitor the pH and/or use a colorimetric method (e.g., ninhydrin (B49086) test) to detect the presence of the amino acid.

  • Pooling and Desalting: Pool the fractions containing pure this compound. The salt can be removed by lyophilization (if a volatile buffer is used) or by using a desalting column.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. Due to its polar nature and lack of a strong chromophore, derivatization is often required for sensitive UV detection.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)

  • Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenyl isothiocyanate (PITC) for UV detection)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound and the sample to be analyzed in a suitable solvent.

  • Derivatization (if required): Follow a standard protocol for the pre-column derivatization of the amino acid.

  • HPLC Analysis:

    • Inject the derivatized sample onto the equilibrated C18 column.

    • Elute the compounds using a gradient of mobile phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

    • Monitor the elution profile at the appropriate wavelength for the chosen derivative.

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of the standard.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the this compound structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all protons and carbons.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is a suitable method for analyzing this compound.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used for structural confirmation. The fragmentation of derivatized this compound can be compared to known fragmentation patterns of similar amino acid amides.[8][9]

Conclusion

This compound is a molecule of considerable scientific interest due to its unique structure and its pivotal role in the innate immune system. As a key component of muramyl dipeptide, D-isoglutamine is at the forefront of research into immunomodulatory therapeutics and vaccine adjuvants. A thorough understanding of its chemical properties and biological functions, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness its potential. The provided protocols offer a foundation for the synthesis, purification, and analysis of this compound, enabling further exploration of this fascinating molecule.

References

Introduction: The Significance of Stereochemistry in Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of L-Isoglutamine vs. D-Isoglutamine for Researchers, Scientists, and Drug Development Professionals.

Isoglutamine, or α-glutamine, is a γ-amino acid derived from glutamic acid. Unlike its more common isomer, the proteinogenic amino acid glutamine (γ-glutamine), this compound features an amide group on the α-carboxyl group. The stereochemistry of this compound, specifically the orientation of its chiral center, dictates its biological activity and relevance in drug development. L-isoglutamine, the (S)-enantiomer, and D-isoglutamine, the (R)-enantiomer, exhibit profoundly different roles in biological systems, particularly in immunology.[1][2]

This technical guide provides a comprehensive overview of the stereochemical differences between L- and D-isoglutamine, their synthesis, their distinct biological functions with a focus on immunomodulation, and the experimental protocols used to study them.

Structural and Chemical Properties

The fundamental difference between L- and D-isoglutamine lies in the three-dimensional arrangement of the four groups around the α-carbon. This difference in chirality is the primary determinant of their distinct biological functions.

  • L-Isoglutamine : Possesses the (S) configuration at the chiral α-carbon.[1]

  • D-Isoglutamine : Possesses the (R) configuration at the chiral α-carbon.[1]

While they share the same molecular formula (C₅H₁₀N₂O₃) and molar mass (146.14 g/mol ), their interaction with chiral environments, such as biological receptors and enzymes, is markedly different.[2][3]

PropertyValue
FormulaC₅H₁₀N₂O₃
Molar Mass146.14 g/mol
L-Isoglutamine CAS636-65-7
D-Isoglutamine CAS19522-40-8

Biological Activity: A Tale of Two Stereoisomers

The most significant and well-documented biological role distinguishing the this compound stereoisomers is in the field of innate immunity. D-isoglutamine is an essential component of Muramyl Dipeptide (MDP) , the minimal immunologically active motif of bacterial peptidoglycan.[4][5]

3.1 D-Isoglutamine: A Key to Innate Immune Activation

MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent activator of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4][5] The recognition of MDP by NOD2 is highly stereospecific. The dipeptide moiety must be L-alanyl-D-isoglutamine for potent activation.[5][6] Substitution of D-isoglutamine with L-isoglutamine in MDP results in a molecule that fails to stimulate the NOD2 pathway effectively, demonstrating that the specific stereochemistry of the this compound residue is critical for ligand recognition and subsequent signal transduction.[5]

Activation of NOD2 by MDP initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and other immune mediators.[7][8] This makes D-isoglutamine a cornerstone of many vaccine adjuvants and immunomodulatory drugs.[5][9]

3.2 L-Isoglutamine: A Different Functional Profile

In contrast to its D-enantiomer, L-isoglutamine does not activate the NOD2 receptor in the context of MDP.[5] While research into the independent biological roles of L-isoglutamine is less extensive, derivatives of L-isoglutamine have been investigated for other therapeutic applications, including potential antitumor activity through the inhibition of enzymes like Aminopeptidase N (APN).[10] However, its role as an immunomodulator via NOD2 is negligible compared to D-isoglutamine.

Quantitative Data: Receptor Binding and Activity

The stereospecificity of the NOD2 receptor is evident in the binding affinities and activation potentials of MDP diastereomers. While direct binding of isolated D-isoglutamine is not typically measured, its contribution is assessed through the activity of the entire MDP molecule or its analogues.

Compound/AnalogueStereochemistryTargetAssay TypeValueReference
MDPL-Ala-D-isoGln Human NOD2Surface Plasmon Resonance (SPR)KD = 51 ± 18 nM[11]
MDP DiastereomerL-Ala-L-isoGln Human NOD2Surface Plasmon Resonance (SPR)KD = 150 ± 24 nM[11]
Desmuramylpeptide 1 L-Ala-D-isoGln Human NOD2HEK-Blue™ Reporter AssayEC₅₀ = 96.1 nM[12]
Desmuramylpeptide 30 (putrescine)L-Ala-D-isoGln Human NOD2HEK-Blue™ Reporter AssayEC₅₀ > 10 µM[12]
Desmuramylpeptide 32 (spermine)L-Ala-D-isoGln Human NOD2HEK-Blue™ Reporter AssayEC₅₀ = 8.6 µM[12]
Table 1: Quantitative comparison of D- vs L-isoglutamine containing compounds on NOD2 binding and activation. Note that while the L-isoGln diastereomer still binds to NOD2, its affinity is reduced, and it does not lead to downstream activation.[11]

Receptor Interactions and Signaling Pathways

The interaction of D-isoglutamine, as part of MDP, with NOD2 is the critical initiating event for a well-defined innate immune signaling pathway.

NOD2_Pathway cluster_extracellular Extracellular / Endosome cluster_nucleus Nucleus MDP MDP (contains D-Isoglutamine) NOD2 NOD2 MDP->NOD2 Binding Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Oligomerization TAK1 TAK1 RIPK2->TAK1 Ubiquitination & Activation IKK IKK TAK1->IKK Activation NFkB_complex NFkB_complex IKK->NFkB_complex Phosphorylation of IκBα NFkB NFkB NFkB_complex->NFkB IκBα Degradation & NF-κB Release NFkB->Transcription Translocation

Experimental Protocols

6.1 General Protocol for Synthesis of D-Isoglutamine Derivatives

The synthesis of specific D-isoglutamine derivatives, such as those used in MDP analogues, often starts from protected D-glutamic acid. The following is a generalized workflow.[13][14]

Synthesis_Workflow start Start: Protected D-Glutamic Acid (e.g., Boc-D-Glu(OBzl)-OH) step1 Step 1: α-Carboxyl Activation Reagents: DCC/NHS or similar Solvent: Anhydrous DCM or DMF start->step1 step2 Step 2: Amidation Reagent: NH₃ or NH₄OH Reaction: Forms the α-amide (this compound) step1->step2 step3 Step 3: Purification Method: Column Chromatography (Silica Gel) step2->step3 step4 Step 4: Peptide Coupling (Example) Couple with protected L-Alanine Reagents: HBTU, DIPEA step3->step4 step5 Step 5: Deprotection Reagent: TFA for Boc group, H₂/Pd-C for Benzyl ester step4->step5 end Final Product: D-Isoglutamine Dipeptide step5->end

6.2 Protocol: NOD2 Activation Reporter Assay using HEK-Blue™ Cells

This protocol describes a method to quantify the biological activity of D-isoglutamine-containing compounds (like MDP) versus their L-isoglutamine counterparts.[12][15]

  • Cell Culture : Culture HEK-Blue™ NOD2 cells (InvivoGen) according to the manufacturer's protocol. These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Preparation : On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of ~2.8 x 10⁵ cells/mL.

  • Stimulation :

    • Add 180 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of your test compounds (e.g., L-Ala-D-isoGln MDP vs. L-Ala-L-isoGln MDP) in endotoxin-free water. Typical concentration ranges are from 0.1 to 1000 ng/mL.

    • Add 20 µL of each compound dilution to the appropriate wells. Include a positive control (MDP) and a negative control (vehicle/water).

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection :

    • SEAP expression is determined by a color change in the HEK-Blue™ Detection medium.

    • Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

  • Data Analysis : Normalize the results to the vehicle control and plot the dose-response curve. Calculate the EC₅₀ value for each compound to determine its potency in activating the NOD2 pathway.

6.3 Protocol: Chiral HPLC for this compound Enantiomer Separation

This protocol provides a general framework for separating L- and D-isoglutamine enantiomers. Direct analysis of underivatized amino acids is possible with specific chiral columns.[16][17]

  • Sample Preparation : Dissolve the this compound sample (racemic mixture or test sample) in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System and Column :

    • Instrument : Standard HPLC system with UV detector.

    • Column : A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec™ CHIROBIOTIC™ T column (teicoplanin-based), is highly effective for underivatized amino acids.[16]

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic system of Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The optimal ratio may require method development.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Detection : UV at 210 nm.

  • Data Analysis :

    • Inject L-isoglutamine and D-isoglutamine standards separately to determine their individual retention times.

    • Inject the mixed or unknown sample.

    • Identify and quantify the enantiomers by comparing retention times and integrating the peak areas. Calculate the enantiomeric excess (ee%) if required.

Conclusion and Implications for Drug Development

The stereochemistry of this compound is a critical determinant of its biological function. For researchers in immunology and drug development, the distinction is paramount: D-isoglutamine is the key that unlocks the NOD2-mediated innate immune response, while L-isoglutamine is not. This stereospecificity underscores the importance of chiral purity in the synthesis of vaccine adjuvants, immunomodulators, and other therapeutics targeting the NOD2 pathway. The development of robust synthetic and analytical methods to control and verify the stereochemistry of this compound-containing molecules is essential for creating safe and effective drugs. Future research may yet uncover unique biological roles for L-isoglutamine and its derivatives, but within the context of innate immunity, the D-enantiomer reigns supreme.

References

The Pivotal Role of D-Isoglutamine in Bacterial Cell Wall Architecture and Pathogen-Host Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The bacterial cell wall, a critical structure for survival and pathogenesis, is a complex macromolecule with intricate structural diversity. A key, yet often subtle, modification within the peptidoglycan (PG) layer is the amidation of D-glutamic acid to D-isoglutamine at the second position of the peptide stem. This seemingly minor alteration has profound implications for the structural integrity of the cell wall, bacterial physiology, and the interplay between bacteria and their hosts. This technical guide provides a comprehensive overview of the role of D-isoglutamine in the bacterial cell wall, detailing its biosynthesis, its impact on peptidoglycan cross-linking, and its function as a key signaling molecule in innate immunity. Detailed experimental protocols for the analysis of isoglutamine content and relevant enzymatic assays are provided, alongside visualizations of key biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Peptidoglycan and its Modifications

The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1] The primary component of the cell wall is peptidoglycan, a vast polymer composed of glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.[2] While the basic structure of peptidoglycan is conserved across many bacterial species, a wide array of modifications to this framework provides bacteria with the means to adapt to diverse environments and evade host defenses.

One such critical modification, particularly prevalent in Gram-positive bacteria, is the amidation of the D-glutamic acid (D-Glu) residue at the second position of the peptide stem to form D-isoglutamine (D-iGln).[3][4] This conversion neutralizes a negative charge on the peptide stem and has been shown to be crucial for efficient peptidoglycan cross-linking, antibiotic resistance, and interactions with the host immune system.[5][6] Understanding the role of this compound is therefore of paramount importance for the development of novel antimicrobial strategies.

The Biosynthesis of D-Isoglutamine in Peptidoglycan

The formation of D-isoglutamine is not a direct incorporation but rather a post-synthesis modification of the D-glutamic acid residue within the peptidoglycan precursor, Lipid II. This amidation is catalyzed by a sophisticated enzyme complex, MurT/GatD.[3][7]

  • GatD , a glutaminase, hydrolyzes a free L-glutamine molecule to produce glutamate (B1630785) and ammonia (B1221849).[7]

  • The ammonia is then channeled to the active site of MurT , a Mur ligase homolog.[3]

  • MurT utilizes the energy from ATP hydrolysis to catalyze the amidation of the γ-carboxyl group of the D-glutamic acid residue on Lipid II, forming D-isoglutamine.[7]

This enzymatic process is essential for the viability of several pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, making the MurT/GatD complex an attractive target for novel antibiotic development.[3][8]

D-Glutamate Amidation by MurT/GatD Complex cluster_0 MurT/GatD Complex GatD GatD Glutamate Glutamate GatD->Glutamate product NH3 NH3 GatD->NH3 product MurT MurT ADP_Pi ADP + Pi MurT->ADP_Pi LipidII_iGln Lipid II (D-iGln) MurT->LipidII_iGln product L-Glutamine L-Glutamine L-Glutamine->GatD substrate NH3->MurT channeled ATP ATP ATP->MurT cofactor LipidII_Glu Lipid II (D-Glu) LipidII_Glu->MurT substrate

Enzymatic amidation of D-glutamate in Lipid II.

Quantitative Impact of this compound on Peptidoglycan Structure

The presence of D-isoglutamine significantly influences the architecture of the peptidoglycan sacculus. The neutralization of the negative charge on the peptide stem is thought to facilitate the action of transpeptidases, the enzymes responsible for cross-linking adjacent peptide stems.[4] A higher degree of cross-linking results in a more rigid and robust cell wall.

Quantitative analysis of muropeptides (the monomeric units of digested peptidoglycan) has revealed a correlation between the level of D-glutamate amidation and the extent of cross-linking.

Bacterial StrainConditionDegree of D-Glu AmidationPeptidoglycan Cross-linkingReference
Staphylococcus aureus NCTC8325Wild-typeHighNormal[4]
Staphylococcus aureus NCTC8325femC mutant48% decreased amidationReduced[4]
Staphylococcus aureus Mu50Vancomycin-resistantIncreased proportion of non-amidated muropeptidesStrikingly decreased[5][9]

This compound as an Immunomodulatory Molecule

Beyond its structural role, D-isoglutamine is a key component of muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan recognized by the host's innate immune system.[10] MDP, which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine, is a potent activator of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).

Upon recognition of MDP, NOD2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This response is crucial for clearing bacterial infections.

NOD2 Signaling Pathway Activation by Muramyl Dipeptide MDP Muramyl Dipeptide (containing D-isoglutamine) NOD2 NOD2 MDP->NOD2 binds to RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NF_kB NF-κB IKK_complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes induces

NOD2-mediated recognition of muramyl dipeptide.

Experimental Protocols

Protocol for Peptidoglycan Extraction and Purification from Gram-Positive Bacteria

This protocol outlines a general method for the isolation of purified peptidoglycan sacculi.

  • Cell Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-exponential phase) in an appropriate liquid medium. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS). Lyse the cells by mechanical means (e.g., bead beating or sonication) or by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) (typically 4% w/v).

  • Removal of Non-Peptidoglycan Components:

    • Treat the lysate with DNase and RNase to remove nucleic acids.

    • Treat with proteases (e.g., trypsin, pronase) to digest proteins.

    • Perform multiple washes with hot water and/or detergents to remove lipids and other soluble components.

  • Final Purification: The resulting insoluble material is the peptidoglycan sacculus. Wash the sacculi extensively with sterile, pyrogen-free water to remove any residual contaminants. Lyophilize the purified peptidoglycan for storage.

Protocol for Muropeptide Analysis by HPLC-MS for this compound Quantification

This protocol describes the enzymatic digestion of purified peptidoglycan and subsequent analysis to quantify the relative abundance of amidated and non-amidated muropeptides.

  • Enzymatic Digestion:

    • Resuspend a known amount of purified peptidoglycan in a suitable digestion buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).

    • Add a muramidase (B13767233) (e.g., mutanolysin or lysozyme) to digest the glycan backbone, releasing soluble muropeptides.

    • Incubate the reaction at 37°C for 16-24 hours.

  • Reduction of Muropeptides:

    • Stop the digestion by boiling the sample for 5 minutes.

    • Add sodium borohydride (B1222165) to reduce the C1 hydroxyl group of the muramic acid residues to prevent anomerization, which can cause peak splitting during chromatography.

    • Adjust the pH to ~4.0 with phosphoric acid to stop the reduction.

  • HPLC Separation:

    • Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) in a volatile buffer (e.g., 0.1% trifluoroacetic acid in water) to elute the muropeptides.

    • Monitor the elution profile by detecting absorbance at 205 nm.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF) to determine the mass of the eluting muropeptides.

    • The mass difference between a muropeptide containing D-glutamic acid and one containing D-isoglutamine is approximately 1 Da (due to the replacement of an oxygen atom with an NH group).

    • Quantify the relative abundance of amidated and non-amidated muropeptides by comparing the peak areas of the corresponding species in the HPLC chromatogram.

Workflow for this compound Quantification in Peptidoglycan Start Bacterial Culture Harvest Cell Harvest Start->Harvest Lysis Cell Lysis & PG Purification Harvest->Lysis Digestion Muramidase Digestion Lysis->Digestion Reduction Sodium Borohydride Reduction Digestion->Reduction HPLC RP-HPLC Separation Reduction->HPLC MS Mass Spectrometry Analysis HPLC->MS Quantification Quantification of Amidated vs. Non-amidated Muropeptides MS->Quantification End Data Analysis Quantification->End

General workflow for muropeptide analysis.
In Vitro Assay for MurT/GatD Amidation Activity

This assay can be used to screen for inhibitors of the MurT/GatD enzyme complex.

  • Reaction Components:

    • Purified MurT and GatD proteins.

    • Lipid II substrate (with a D-glutamic acid residue).

    • L-glutamine.

    • ATP and MgCl₂.

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Assay Procedure:

    • Combine all reaction components in a microcentrifuge tube.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction (e.g., by adding an organic solvent).

  • Detection of Amidation:

    • The conversion of Lipid II (D-Glu) to Lipid II (D-iGln) can be monitored by thin-layer chromatography (TLC) or by HPLC-MS, as the amidated product will have a different retention time and mass.

    • Alternatively, the ATPase activity of MurT can be measured by quantifying the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay).

Conclusion and Future Perspectives

The amidation of D-glutamic acid to D-isoglutamine is a critical modification in the bacterial cell wall of many, particularly Gram-positive, bacteria. This seemingly subtle change has far-reaching consequences for cell wall integrity, antibiotic resistance, and the intricate dialogue between bacteria and their hosts. The MurT/GatD enzyme complex, responsible for this modification, represents a promising and largely untapped target for the development of novel antibacterial agents. Further research into the species-specific regulation of peptidoglycan amidation and its precise role in different bacterial lifestyles will undoubtedly uncover new avenues for therapeutic intervention. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to delve deeper into the fascinating world of bacterial cell wall biology and contribute to the ongoing battle against infectious diseases.

References

Isoglutamine as a Non-Proteinogenic Amino Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglutamine, a non-proteinogenic γ-amino acid isomer of the proteinogenic L-glutamine, is a molecule of significant interest in immunology and drug development. Unlike L-glutamine, which features a γ-amide, this compound possesses an α-amide group. This structural distinction underpins its unique biological activities and its utility as a building block in synthetic peptides to enhance their therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key biological roles, with a particular focus on its function as a critical component of muramyl dipeptide (MDP) and its interaction with the NOD2 signaling pathway. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their scientific endeavors.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. The incorporation of NPAAs into peptides is a powerful strategy in drug discovery and development, as it can significantly improve the stability, potency, and pharmacokinetic profiles of peptide-based therapeutics. This compound is a prime example of an NPAA with profound biological and therapeutic implications.

This compound, or α-glutamine, is a derivative of glutamic acid where the α-carboxyl group is amidated. It exists as two stereoisomers, L-isoglutamine and D-isoglutamine. The D-isomer, in particular, is a key structural component of peptidoglycan in bacterial cell walls, specifically within the muramyl dipeptide (MDP) motif. This makes D-isoglutamine a crucial molecule in the recognition of bacteria by the innate immune system of higher organisms.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties, biological significance, and practical applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following tables summarize the key quantitative data for L-isoglutamine and its stereoisomers.

Table 1: General Physicochemical Properties of L-Isoglutamine

PropertyValueReference(s)
Molecular Formula C₅H₁₀N₂O₃[1][2]
Molecular Weight 146.14 g/mol [1][2]
CAS Number 636-65-7[1][2]
Appearance White crystalline powder[3]
Melting Point 160 °C (decomposes)[4]
pKa₁ (α-COOH) 3.81[2]
pKa₂ (α-NH₃⁺) 7.88[2]
Solubility Soluble in water; sparingly soluble in organic solvents.[2][5]
Optical Rotation [α]D²¹ +20.5° (c = 6.1 in H₂O)[2]

Table 2: Identifiers for this compound Stereoisomers

StereoisomerCAS NumberPubChem CID
L-Isoglutamine 636-65-7445883
D-Isoglutamine 19522-40-85288447
DL-Isoglutamine 328-48-3164697

Biological Role and Signaling Pathway

The most well-characterized biological role of this compound is as a key component of muramyl dipeptide (MDP) , which is the minimal essential structure of bacterial peptidoglycan responsible for its immunoadjuvant activity. D-isoglutamine, in conjunction with N-acetylmuramic acid and L-alanine, forms MDP, which is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) .

The activation of NOD2 by MDP triggers a downstream signaling cascade that culminates in the activation of pro-inflammatory transcription factors, such as NF-κB and AP-1, leading to the production of cytokines, chemokines, and antimicrobial peptides. This innate immune response is crucial for host defense against bacterial infections.

The NOD2 Signaling Pathway

The interaction of MDP with the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD interactions.[6][7] This initiates a series of downstream events, including the activation of the TAK1 kinase complex and the IKK complex, ultimately leading to the activation of NF-κB and MAPK pathways.[8][9]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan MDP Muramyl Dipeptide (MDP) (contains D-isoglutamine) Bacterial Peptidoglycan->MDP Degradation NOD2 NOD2 MDP->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruitment via CARD-CARD interaction TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK MAPK TAK1_complex->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines Transcription Antimicrobial_Peptides Antimicrobial Peptides NFkB->Antimicrobial_Peptides Transcription NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation MAPK->Pro_inflammatory_Cytokines Transcription MAPK_nucleus AP-1 MAPK->MAPK_nucleus Activation DNA DNA NFkB_nucleus->DNA MAPK_nucleus->DNA

Diagram of the NOD2 signaling pathway activated by MDP.

This compound in Drug Development

The incorporation of this compound and other non-proteinogenic amino acids into peptide therapeutics is a key strategy to enhance their drug-like properties.

  • Improved Stability: Replacing proteinogenic amino acids with NPAAs like this compound can render peptides more resistant to enzymatic degradation by proteases, thereby prolonging their half-life in vivo.[10]

  • Enhanced Potency and Selectivity: The unique stereochemistry and side-chain functionality of this compound can lead to altered peptide conformations, potentially improving binding affinity and selectivity for their biological targets.

  • Modulation of Immunogenicity: As a component of MDP, D-isoglutamine-containing peptides are potent immunomodulators. This property is exploited in the development of vaccine adjuvants and immunotherapies. For instance, mifamurtide, a synthetic derivative of MDP containing D-isoglutamine, is used in the treatment of osteosarcoma.[11]

  • Anticancer Agents: Derivatives of L-isoglutamine have been investigated as potential anticancer agents, with some showing inhibitory activity against aminopeptidase (B13392206) N (APN), a metalloenzyme involved in tumor invasion and angiogenesis.[12]

Experimental Protocols

Synthesis of L-Isoglutamine from L-Glutamic Acid

This protocol is a generalized representation based on established chemical principles for amino acid synthesis.

Isoglutamine_Synthesis_Workflow Start L-Glutamic Acid Protection Protection of γ-carboxyl and α-amino groups Start->Protection Activation Activation of α-carboxyl group Protection->Activation Amidation Amidation with ammonia (B1221849) Activation->Amidation Deprotection Removal of protecting groups Amidation->Deprotection Purification Purification of L-Isoglutamine Deprotection->Purification End L-Isoglutamine Purification->End

Workflow for the synthesis of L-isoglutamine.

Methodology:

  • Protection of Functional Groups: The γ-carboxyl and α-amino groups of L-glutamic acid are protected to prevent side reactions. The γ-carboxyl group can be esterified (e.g., as a benzyl (B1604629) ester), and the α-amino group can be protected with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Activation of the α-Carboxyl Group: The unprotected α-carboxyl group is activated to facilitate amide bond formation. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride.

  • Amidation: The activated α-carboxyl group is reacted with ammonia to form the α-amide, yielding protected L-isoglutamine.

  • Deprotection: The protecting groups on the γ-carboxyl and α-amino groups are removed. For example, a benzyl ester can be removed by hydrogenolysis, and a Boc group can be removed with a strong acid like trifluoroacetic acid (TFA).

  • Purification: The final product, L-isoglutamine, is purified using techniques such as recrystallization or ion-exchange chromatography.

Synthesis of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)

The synthesis of MDP is a multi-step process involving the coupling of N-acetylmuramic acid with the dipeptide L-alanyl-D-isoglutamine.[13]

Methodology:

  • Dipeptide Synthesis: L-alanine and D-isoglutamine are coupled using standard peptide synthesis methods, often involving the use of protecting groups and coupling reagents.

  • Preparation of N-Acetylmuramic Acid: N-acetylmuramic acid is typically prepared from N-acetylglucosamine.

  • Coupling of N-Acetylmuramic Acid and the Dipeptide: The protected N-acetylmuramic acid is activated and then coupled to the N-terminus of the L-alanyl-D-isoglutamine dipeptide.

  • Deprotection and Purification: The protecting groups are removed from the resulting glycopeptide, and the final product, MDP, is purified by chromatography.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC):

HPLC is a common method for the analysis and quantification of amino acids, including this compound. Due to the lack of a strong chromophore, derivatization is often required for UV or fluorescence detection.

General Protocol:

  • Sample Preparation: Biological samples are typically deproteinized, and the amino acids are extracted.

  • Derivatization: The amino acids in the sample are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) to introduce a chromophore or fluorophore.[14]

  • Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a suitable mobile phase gradient.

  • Detection and Quantification: The separated amino acids are detected by a UV or fluorescence detector. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.

HPLC_Analysis_Workflow Start Sample containing this compound Sample_Prep Sample Preparation (e.g., deproteinization) Start->Sample_Prep Derivatization Pre-column Derivatization (e.g., with OPA) Sample_Prep->Derivatization HPLC_Separation HPLC Separation (Reverse-phase column) Derivatization->HPLC_Separation Detection Detection (UV or Fluorescence) HPLC_Separation->Detection Quantification Quantification (Comparison to standards) Detection->Quantification End This compound Concentration Quantification->End

Workflow for the HPLC analysis of this compound.

Conclusion

This compound stands out as a non-proteinogenic amino acid with significant implications for immunology and drug development. Its unique structure, particularly the D-isomer's presence in the immunomodulatory molecule MDP, has paved the way for a deeper understanding of innate immunity. The ability to incorporate this compound into synthetic peptides offers a valuable tool for medicinal chemists to enhance the therapeutic potential of peptide-based drugs. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental properties to its biological roles and practical applications, with the aim of supporting and inspiring further research in this exciting field.

References

The Microbial Production of Isoglutamine: A Deep Dive into Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglutamine, an isomer of the proteinogenic amino acid glutamine, plays a critical role in the structural integrity of the bacterial cell wall. Its synthesis in microorganisms is intrinsically linked to the biosynthesis of peptidoglycan, a vital polymer that provides shape and osmotic protection to bacteria. This technical guide provides a comprehensive overview of the primary known biosynthetic pathway of this compound in microorganisms, focusing on the enzymatic machinery, reaction kinetics, and the experimental methodologies used to elucidate this process. The guide is intended for researchers, scientists, and drug development professionals interested in bacterial cell wall synthesis, antibiotic discovery, and microbial physiology.

Introduction: The Central Role of this compound in Peptidoglycan Biosynthesis

In the vast majority of documented cases, the biosynthesis of this compound in microorganisms is not for the production of a free cytoplasmic amino acid. Instead, it is a crucial modification of a peptidoglycan precursor, Lipid II. This modification, the amidation of a D-glutamate residue to a D-isoglutamine residue, is essential for the proper cross-linking of the peptidoglycan mesh in many Gram-positive bacteria, including notable pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[1] The absence of a widely distributed, independent pathway for the synthesis of free L-isoglutamine in the microbial world underscores its specialized role in cell wall architecture.

This guide will focus on the well-characterized pathway involving the GatD/MurT enzyme complex, which is responsible for this critical amidation step. Understanding this pathway is of significant interest for the development of novel antimicrobial agents that can disrupt bacterial cell wall synthesis.

The Core Biosynthetic Pathway: Amidation of Lipid II-Glutamate

The formation of the this compound residue in peptidoglycan is a two-step process catalyzed by a bienzymatic complex known as the Lipid II isoglutaminyl synthase, composed of the GatD and MurT subunits.[2]

The overall reaction is as follows:

Lipid II-D-glutamate + L-glutamine + ATP → Lipid II-D-isoglutamine + L-glutamate + ADP + Pi

Key Enzymes and Their Functions
  • GatD (Glutaminase Subunit): GatD is a glutamine amidotransferase (GATase) that hydrolyzes L-glutamine to produce L-glutamate and ammonia (B1221849).[2] This ammonia is then channeled to the active site of the MurT subunit. GatD belongs to the class of GATases that utilize a catalytic triad (B1167595) to facilitate glutamine hydrolysis.

  • MurT (Amidotransferase Subunit): MurT is a Mur ligase homolog that catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamate residue within the Lipid II precursor. The ammonia generated by GatD is the nitrogen donor for this reaction. The reaction proceeds through the formation of an acyl-phosphate intermediate on the glutamate (B1630785) residue, which is then attacked by ammonia.

Signaling Pathway Diagram

isoglutamine_biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane L-Glutamine L-Glutamine GatD GatD L-Glutamine->GatD substrate L-Glutamate_out L-Glutamate Ammonia Ammonia MurT MurT Ammonia->MurT substrate ATP ATP ATP->MurT ADP_Pi ADP + Pi GatD->L-Glutamate_out product GatD->Ammonia channeled MurT->ADP_Pi LipidII_iGln Lipid II-D-isoglutamine MurT->LipidII_iGln product LipidII_Glu Lipid II-D-glutamate LipidII_Glu->MurT substrate

Caption: Biosynthesis of Lipid II-D-isoglutamine by the GatD/MurT complex.

Quantitative Data

The following table summarizes the kinetic parameters for the Lipid II isoglutaminyl synthase (GatD/MurT) from Streptococcus pneumoniae.

SubstrateApparent KM (µM)Vmax (µmol/min/mg)
L-Glutamine130 ± 201.4 ± 0.1
ATP80 ± 101.5 ± 0.1
Lipid II5 ± 11.6 ± 0.1
Data adapted from Morlot et al., 2018.

Experimental Protocols

Recombinant Expression and Purification of the GatD/MurT Complex

Objective: To produce and purify the GatD/MurT enzyme complex for in vitro assays.

Methodology:

  • Gene Cloning: The genes encoding GatD and MurT are cloned into a co-expression vector, such as pETDuet-1. A hexahistidine (His6) tag is often fused to one of the proteins (e.g., GatD) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I). The cells are then lysed by sonication or using a French press.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His6-tagged GatD, along with the co-purifying MurT, is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted protein complex is further purified by size-exclusion chromatography to remove any remaining contaminants and to confirm the formation of the heterodimeric complex.

In Vitro Assay for GatD/MurT Activity

Objective: To measure the enzymatic activity of the purified GatD/MurT complex.

Methodology:

A continuous coupled-enzyme spectrophotometric assay is used to monitor the production of ADP, which is a product of the MurT-catalyzed reaction.

  • Reaction Mixture: The reaction is performed in a buffer containing HEPES, NaCl, MgCl2, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate. The reaction mixture includes:

  • Assay Principle: The ADP produced by MurT is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. Kinetic parameters (KM and Vmax) can be determined by varying the concentration of one substrate while keeping the others at saturating concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

experimental_workflow cluster_protein_production Protein Production & Purification cluster_assay Enzyme Activity Assay Cloning Gene Cloning (GatD & MurT in pETDuet) Expression Protein Expression in E. coli Cloning->Expression Lysis Cell Lysis Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC ReactionSetup Reaction Setup (GatD/MurT, Lipid II, Gln, ATP, Coupling Enzymes, NADH) SEC->ReactionSetup Spectro Spectrophotometric Measurement (A340nm) ReactionSetup->Spectro DataAnalysis Data Analysis (Michaelis-Menten Kinetics) Spectro->DataAnalysis

Caption: Workflow for the production and kinetic analysis of the GatD/MurT complex.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a highly specific process, primarily dedicated to the maturation of the peptidoglycan cell wall. The GatD/MurT enzyme complex represents a fascinating example of substrate channeling and bienzymatic catalysis. The essential nature of this pathway in several pathogenic bacteria makes the GatD/MurT complex a promising target for the development of novel antibiotics.

Future research in this area could focus on:

  • Elucidating the detailed catalytic mechanism of the MurT subunit.

  • Screening for and designing specific inhibitors of the GatD/MurT complex.

  • Investigating the presence and physiological relevance of this pathway in a broader range of microorganisms.

  • Exploring the possibility of engineering microorganisms for the production of free this compound, should a potential biotechnological application arise.

This guide provides a solid foundation for researchers and professionals seeking to understand and exploit the microbial biosynthesis of this compound. The provided data and protocols offer a starting point for further investigation into this important and medically relevant metabolic pathway.

References

Isoglutamine Metabolism in Prokaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoglutamine, particularly the D-isoform, is a critical component of the peptidoglycan (PG) cell wall in many prokaryotes, especially Gram-positive bacteria. Its metabolism is intrinsically linked to the biosynthesis and structural integrity of this essential cellular barrier. This technical guide provides an in-depth exploration of the core metabolic pathways involving this compound in prokaryotic cells, focusing on its synthesis, incorporation into the cell wall, and the regulatory mechanisms that govern these processes. We present detailed experimental protocols for the analysis of these pathways, quantitative data on key enzymes, and visual representations of the metabolic and regulatory networks. Understanding the nuances of this compound metabolism offers significant opportunities for the development of novel antimicrobial agents that target bacterial cell wall synthesis.

The Central Role of D-Isoglutamine in Peptidoglycan Biosynthesis

In many Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis, the second position of the pentapeptide stem of the peptidoglycan precursor, Lipid II, is a D-glutamate (D-Glu) residue. This D-Glu is subsequently amidated to form D-isoglutamine (D-iGln).[1][2][3] This amidation is not a trivial modification; it is essential for efficient cross-linking of the peptidoglycan by both penicillin-binding proteins (PBPs) and L,D-transpeptidases.[1][4][5] The presence of D-isoglutamine in the stem peptide is crucial for cell viability, resistance to β-lactam antibiotics, and evasion of host immune defenses like lysozyme.[6][7]

The MurT/GatD Amidotransferase Complex: The Key Enzyme

The conversion of D-glutamate to D-isoglutamine on the lipid II precursor is catalyzed by a bi-enzymatic complex composed of MurT and GatD.[1][4][5][7][8][9][10] These two genes, murT and gatD, are typically organized in a co-transcribed operon, highlighting their functional linkage.[6][11][12]

The mechanism of the MurT/GatD complex is a classic example of a glutamine amidotransferase:

  • Glutaminase (B10826351) Activity (GatD): The GatD subunit is a glutaminase that hydrolyzes L-glutamine, releasing ammonia (B1221849) (NH₃) and glutamate (B1630785).[4][5][6]

  • Ammonia Channeling: The ammonia produced is then channeled intramolecularly from the active site of GatD to the active site of MurT.[9][12]

  • Amidotransferase Activity (MurT): The MurT subunit, which is a Mur ligase homolog, catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamate residue on the Lipid II precursor, forming D-isoglutamine.[4][5][10][12]

This entire process occurs at the cytoplasmic face of the cell membrane, modifying the peptidoglycan precursor before it is flipped to the outer leaflet for polymerization.

MurT_GatD_Mechanism cluster_GatD GatD Subunit cluster_MurT MurT Subunit GatD_active_site GatD Active Site L_Glu L-Glutamate GatD_active_site->L_Glu Releases NH3 NH₃ GatD_active_site->NH3 Hydrolysis MurT_active_site MurT Active Site ADP_Pi ADP + Pi MurT_active_site->ADP_Pi Hydrolysis LipidII_iGln Lipid II-(D-iGln) MurT_active_site->LipidII_iGln Amidation & Release L_Gln L-Glutamine L_Gln->GatD_active_site Binds NH3->MurT_active_site Intramolecular Channeling ATP ATP ATP->MurT_active_site Binds LipidII_Glu Lipid II-(D-Glu) LipidII_Glu->MurT_active_site Binds

Mechanism of the MurT/GatD amidotransferase complex.
Precursor Supply: Glutamine and Glutamate Metabolism

The synthesis of D-isoglutamine is dependent on the intracellular pools of L-glutamine (the nitrogen donor) and the D-glutamate residue within the peptidoglycan precursor. The availability of these molecules is tightly controlled by central nitrogen and carbon metabolism.

  • Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT): These enzymes are central to ammonia assimilation and maintaining the balance between glutamate and glutamine pools.[4] In many bacteria, the glutamate/glutamine ratio serves as a sensor for nitrogen availability.[13]

  • Glutamate Racemase (MurI): This enzyme catalyzes the conversion of L-glutamate to D-glutamate, providing the substrate for incorporation into the pentapeptide stem by the MurD ligase.[14]

The overall pathway from central metabolism to the formation of the D-isoglutamine-containing peptidoglycan precursor is a multi-step process involving numerous enzymes.

Isoglutamine_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GlmS UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc GlmM/GlmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_Penta_Glu UDP-MurNAc- pentapeptide(D-Glu) UDP_MurNAc->UDP_Penta_Glu MurC-F Lipid_I Lipid I UDP_Penta_Glu->Lipid_I MraY Lipid_II_Glu Lipid II-(D-Glu) Lipid_I->Lipid_II_Glu MurG Lipid_II_iGln Lipid II-(D-iGln) Lipid_II_Glu->Lipid_II_iGln MurT/GatD L_Gln L-Glutamine MurT_GatD MurT/GatD L_Gln->MurT_GatD L_Glu L-Glutamate L_Glu->L_Gln GS D_Glu D-Glutamate L_Glu->D_Glu MurI MurC_F MurC-F Ligases D_Glu->MurC_F alphaKG α-Ketoglutarate + NH₃ alphaKG->L_Glu GS/GOGAT GlmS GlmS GlmM_GlmU GlmM/GlmU MurA_B MurA/B MraY MraY MurG MurG GS_GOGAT GS/GOGAT MurI MurI

Overview of the D-isoglutamine synthesis pathway in prokaryotes.

Regulation of this compound Metabolism

The synthesis of D-isoglutamine is regulated at multiple levels, primarily through the control of peptidoglycan biosynthesis and the availability of its precursors.

  • Transcriptional Regulation of murT-gatD: In S. aureus, the murT and gatD genes form an operon, and their expression is essential for normal growth.[6][15] In Mycobacterium tuberculosis, a mycobacteria-specific promoter drives the co-transcription of the homologous genes Rv3712 and Rv3713.[12][16]

  • Two-Component Systems (TCS): TCS are a primary mechanism for bacteria to sense and respond to environmental stress, including cell wall damage.[17][18][19] The CpxR/CpxA system, for example, upregulates peptidoglycan amidases in response to envelope stress, modulating cell wall integrity.[4] While direct regulation of the murT-gatD operon by a specific TCS has not been fully elucidated, it is plausible that such systems play a role in modulating the degree of PG amidation in response to antibiotic exposure or host-derived stresses.

  • Metabolic Feedback: The enzymes involved in the synthesis of the UDP-MurNAc-pentapeptide precursor are subject to feedback inhibition by downstream products, providing a mechanism to coordinate precursor supply with the rate of cell wall synthesis.

Regulation_Pathway CellWallStress Cell Wall Stress (e.g., Antibiotics, Lysozyme) TCS Two-Component Systems (e.g., CpxR/CpxA) CellWallStress->TCS Activates Promoter murT-gatD Promoter/Operator TCS->Promoter Binds to & Regulates murT_gatD_operon murT-gatD operon Promoter->murT_gatD_operon Controls Transcription PrecursorPools Precursor Pools (Gln, UDP-MurNAc-penta) MurT_GatD_complex MurT/GatD Complex PrecursorPools->MurT_GatD_complex Substrate Availability Precursor_Synth Precursor Synthesis (GS/GOGAT, Mur Ligases) PrecursorPools->Precursor_Synth Feedback Inhibition murT_gatD_operon->MurT_GatD_complex Translation PG_Amidation Peptidoglycan Amidation MurT_GatD_complex->PG_Amidation Catalyzes Precursor_Synth->PrecursorPools Synthesizes

Regulatory network of peptidoglycan amidation.

This compound in Peptidoglycan Turnover and Recycling

During bacterial growth and division, the peptidoglycan sacculus is continuously remodeled by autolysins. This process releases muropeptides into the environment or the periplasm. Gram-negative bacteria have sophisticated recycling systems to import and reuse these components. Gram-positive bacteria also recycle peptidoglycan components, particularly during the transition to stationary phase.[20]

The fate of the D-isoglutamine residue during recycling is not well-characterized. It is likely that N-acetylmuramoyl-L-alanine amidases cleave the entire peptide stem from the MurNAc sugar.[21][22] The free peptide containing D-isoglutamine could then be further degraded by peptidases. The existence of specific D-amino acid amidases in some bacteria suggests a potential mechanism for cleaving the amide bond of D-isoglutamine to regenerate D-glutamate, although this has not been directly demonstrated.[1][8] Further research is needed to elucidate the precise metabolic fate of D-isoglutamine during cell wall turnover.

Quantitative Data

Quantitative analysis of the enzymes and metabolites involved in this compound metabolism is crucial for understanding the flux through the pathway and for developing kinetic models for drug development.

Table 1: Kinetic Parameters of the MurT/GatD Complex from Streptococcus pneumoniae
SubstrateApparent KM (µM)kcat (s⁻¹)
L-Glutamine1800 ± 300-
ATP160 ± 30-
Lipid II10 ± 20.9 ± 0.02

Data obtained from a coupled enzyme assay monitoring ADP production.

Table 2: Intracellular Concentrations of Key Metabolites
MetaboliteOrganismConditionConcentration (µM)
UDP-GlcNAcEscherichia coliExponential Growth~100
UDP-GlcNAc-enolpyruvateEscherichia coliExponential Growth~2
GlutamineKlebsiella pneumoniaeNitrogen Sufficiency~1200
GlutamineKlebsiella pneumoniaeNitrogen Limitation~200
GlutamateKlebsiella pneumoniaeNitrogen Sufficiency~6000
GlutamateKlebsiella pneumoniaeNitrogen Limitation~6000
UDP-MurNAc-pentapeptideStaphylococcus aureusUntreatedLow (baseline)
UDP-MurNAc-pentapeptideStaphylococcus aureusVancomycin-treatedAccumulates

Note: The concentration of UDP-MurNAc-pentapeptide is typically low in untreated cells but accumulates upon inhibition of later steps in peptidoglycan synthesis.[2][23][24][25] Glutamine and glutamate concentrations are from Klebsiella pneumoniae and may vary in other species.[4]

Experimental Protocols

Protocol for MurT/GatD Coupled-Enzyme ATPase Assay

This protocol is adapted from methods used to measure the ATPase activity of the MurT/GatD complex by coupling the production of ADP to the oxidation of NADH.[14][26]

Principle: The ADP produced by MurT is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified MurT/GatD complex

  • Lipid II substrate

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, pH 7.5)

  • ATP solution

  • L-Glutamine solution

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, and LDH.

  • Add the purified MurT/GatD complex to the reaction mixture.

  • Add the Lipid II substrate and L-Glutamine.

  • Equilibrate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters, vary the concentration of one substrate (e.g., Lipid II) while keeping the others at saturating concentrations.

Workflow for the coupled-enzyme ATPase assay of MurT/GatD.
Protocol for Isolation and Analysis of Peptidoglycan Composition by UPLC

This protocol provides a general workflow for the isolation of peptidoglycan (sacculi) from bacterial cells and subsequent analysis of its muropeptide composition by Ultra-Performance Liquid Chromatography (UPLC).[11][27][28][29][30]

Procedure:

  • Cell Lysis: Harvest bacterial cells from culture and resuspend in a small volume. Add the cell suspension to a boiling solution of sodium dodecyl sulfate (B86663) (SDS) (e.g., 4% w/v) and boil for 30 minutes to lyse the cells and denature proteins.

  • Sacculi Isolation: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile, high-purity water to completely remove the SDS.

  • Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with a muramidase (B13767233) (e.g., mutanolysin or cellosyl) to cleave the glycan backbone and release soluble muropeptides.

  • Reduction of Muropeptides: Reduce the muramidase-digested sample with sodium borohydride (B1222165) to convert the C1 hydroxyl of MurNAc to an alcohol (muramitol). This step prevents the formation of anomers and simplifies the chromatogram.

  • UPLC Analysis: Acidify the sample and inject it onto a reverse-phase C18 column. Separate the muropeptides using a gradient of a suitable organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., formic acid).

  • Detection and Quantification: Detect the eluting muropeptides by their absorbance at 204 nm. Identify peaks by comparing their retention times to known standards or by collecting fractions for mass spectrometry analysis. Quantify the relative abundance of each muropeptide by integrating the peak areas.

Implications for Drug Development

The essentiality of the MurT/GatD complex for the viability and antibiotic resistance of major Gram-positive pathogens makes it an attractive target for the development of novel antimicrobial agents.[16][28][31] Inhibitors targeting either the GatD glutaminase activity, the MurT ATPase activity, or the interface between the two subunits could disrupt peptidoglycan amidation. Such a disruption would lead to the production of non-amidated peptidoglycan, which is a poor substrate for transpeptidases, resulting in a weakened cell wall and increased susceptibility to other antibiotics, particularly β-lactams. The development of drugs targeting this pathway represents a promising strategy to combat antibiotic-resistant bacterial infections.

References

Potential Therapeutic Applications of Isoglutamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglutamine, a naturally occurring amide of glutamic acid, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in two primary therapeutic areas: oncology and immunology. In cancer therapy, this compound derivatives, notably as components of "Antineoplastons," have been investigated for their direct antitumor effects, often linked to the inhibition of critical cellular signaling pathways. In the field of immunology, D-isoglutamine is a cornerstone of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan. Analogs of MDP are potent immunomodulators, acting as adjuvants to enhance vaccine efficacy by stimulating the innate immune system. This technical guide provides an in-depth overview of the core therapeutic applications of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

This compound Derivatives in Cancer Therapy

L-isoglutamine derivatives have been explored as potential anticancer agents, with some compounds demonstrating inhibitory activity against enzymes crucial for tumor growth and metastasis, such as aminopeptidase (B13392206) N (APN) and matrix metalloproteinase-2 (MMP-2).[1] A notable area of investigation involves Antineoplastons, a group of synthetic amino acid and peptide derivatives that includes this compound-containing compounds like phenylacetylthis compound (B8625572) (a component of Antineoplaston AS2-1).[2]

Quantitative Data: Anticancer Activity

The following tables summarize the quantitative data on the anticancer activity of various this compound derivatives.

Table 1: In Vitro Antiproliferative and Enzyme Inhibitory Activity of this compound Derivatives

Compound/Derivative ClassTarget/Cell LineAssay TypeIC50 Value (µM)Reference
Piperidinedione analogue (Compound 6)Aminopeptidase N (APN)Enzyme Inhibition3.1[1]
Piperidinedione analogue (Compound 4l)Aminopeptidase N (APN)Enzyme Inhibition5.2[1]
N-cinnamoyl-l-aspartic acid derivative (Compound 8c)Aminopeptidase N (APN)Enzyme Inhibition11.1 ± 0.9[3]
L-lysine derivative (Compound C7)Aminopeptidase N (APN)Enzyme Inhibition9.6 ± 1.3[3]
L-lysine derivative (Compound C20)Aminopeptidase N (APN)Enzyme Inhibition13.6 ± 1.9[3]
Bestatin (Positive Control)Aminopeptidase N (APN)Enzyme Inhibition11.3 ± 1.6[3]
Antineoplaston A10Human Hepatocellular Carcinoma Cell LinesCell Growth Inhibition6 - 8 µg/mL[4]
Antineoplaston AS2-1Human Hepatocellular Carcinoma Cell LinesCell Growth Inhibition6 - 8 µg/mL[4]

Table 2: In Vivo Efficacy and Toxicity of this compound Derivatives

CompoundAnimal ModelTumor TypeKey FindingsReference
Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amideSwiss albino miceAcute ToxicityLD50 = 4.5 g/kg (i.p.)[5]
Antineoplastons A10 and AS2-1Human Clinical Trial (Phase II)Anaplastic Astrocytoma21% Complete Response, 26% Stable Disease. 2-year overall survival: 37%.[6][7][6][7]
Antineoplastons A10 and AS2-1Human Clinical Trial (Phase II)Primary Brain Tumors22.5% Objective Response Rate.[8][8]
Antineoplastons A10 and AS2-1Human Clinical Trial (Interim results)Glioblastoma multiforme and Astrocytoma24.1% Response Rate, 40.5% Stable Disease.[9][9]
Signaling Pathways in Cancer

The proposed mechanism of action for some anticancer this compound derivatives, particularly phenylacetylglutamine (B1677654) (the active component of Antineoplaston A10), involves the inhibition of the Ras signaling pathway.[10] Phenylacetate (B1230308), a component of Antineoplaston AS2-1, has been shown to inhibit the Ras/MAPK signaling cascade.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Isoglutamine_Derivative This compound Derivative (e.g., Phenylacetylglutamine) Isoglutamine_Derivative->Ras_GTP Inhibition

Proposed inhibition of the Ras/MAPK signaling pathway.
Experimental Protocols

The general workflow for the discovery and preclinical evaluation of novel anticancer this compound derivatives involves synthesis followed by a cascade of in vitro and in vivo assays.

anticancer_workflow Start Start Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assay (e.g., APN, MMP-2) In_Vitro_Screening->Enzyme_Assay Biochemical Cell_Assay Cell Proliferation Assay (e.g., on MCF-7, HCT116) In_Vitro_Screening->Cell_Assay Cellular Lead_Selection Lead Compound Selection Enzyme_Assay->Lead_Selection Cell_Assay->Lead_Selection In_Vivo_Testing In Vivo Efficacy Testing (Xenograft Models) Lead_Selection->In_Vivo_Testing Toxicity_Study Toxicity Studies (e.g., LD50 determination) Lead_Selection->Toxicity_Study End Preclinical Candidate In_Vivo_Testing->End Toxicity_Study->End

Workflow for anticancer drug discovery with this compound derivatives.
  • Reagents and Materials:

    • Purified APN enzyme

    • L-Leucine-p-nitroanilide (substrate)

    • Tris-HCl buffer (pH 7.4)

    • This compound derivative test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Bestatin (positive control inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in Tris-HCl buffer.

    • In a 96-well plate, add the APN enzyme solution to each well.

    • Add the test compounds or control solutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-Leucine-p-nitroanilide substrate to all wells.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., breast, colon, lung cancer lines) are cultured under standard conditions.

    • A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.[11]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • The this compound derivative is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses. The control group receives the vehicle.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

    • Primary endpoints include tumor growth inhibition and, in some cases, overall survival.

This compound Derivatives as Immunomodulators

The D-isomer of this compound is a critical component of muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine), which is recognized by the intracellular pattern recognition receptor NOD2.[12][13][14] This recognition triggers a signaling cascade that leads to the activation of the innate immune system. Consequently, MDP and its synthetic analogs, including desmuramylpeptides, are potent vaccine adjuvants, enhancing the adaptive immune response to co-administered antigens.[13][14]

Quantitative Data: Immunomodulatory Activity

The following tables present quantitative data on the immunomodulatory effects of various this compound-containing derivatives.

Table 3: In Vitro NOD2 Agonist Activity of this compound Derivatives

CompoundAssay SystemParameterValue (nM)Reference
Desmuramylpeptide 40HEK-Blue NOD2 cellsEC504.5[15]
Desmuramylpeptide 27HEK-Blue NOD2 cellsEC5047[15]
Desmuramylpeptide 38HEK-Blue NOD2 cellsEC5035[15]
Desmuramylpeptide 28HEK-Blue NOD2 cellsEC5061[15]
Desmuramylpeptide 73HEK-Blue NOD2 cellsEC5062[16]
Desmuramylpeptide 76HEK-Blue NOD2 cellsEC5063[16]
Desmuramylpeptide 1HEK-Blue NOD2 cellsEC5089[16]

Table 4: In Vitro and In Vivo Immunostimulatory Effects of this compound Derivatives

DerivativeModel SystemEffect MeasuredKey FindingReference
MDP-Lys(L18)Rat macrophage culturesCytokine InductionIncreased IL-1, TNF, CSF, and NCF activities.[17][17]
6-O-L18-MDP(Me)Murine modelAntiviral ActivityProtective activity against Sendai virus infection.[6][6]
B30-MDPMurine model with Hantavirus vaccineAntibody ResponseSignificantly higher neutralizing antibody titers.[18][18]
MDP-Lys(L18)Murine model with Hantavirus vaccineAntibody ResponseSignificantly higher neutralizing antibody titers.[18][18]
nor-MDP octylamide (N-Me-Ala)Rodent model with βhCG-TT antigenAntibody ResponseThree-fold higher anti-hCG titers compared to control.[19][19]
β-butyl-MDPMurine model with HIV-1 rgp160Humoral and Cellular ImmunityInduced strong B- and T-cell responses.[14][14]
GMDPBALB/c mice with ovalbuminHumoral ResponseMore pronounced adjuvant activity than MDP at certain concentrations.[19][19]
Signaling Pathways in Immunity

This compound-containing muramyl peptides are recognized by the cytosolic receptor NOD2. Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the kinase RIPK2. This complex then activates downstream signaling pathways, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.

nod2_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (contains D-isoglutamine) NOD2 NOD2 (inactive) MDP->NOD2 Binding NOD2_active NOD2 (active) NOD2->NOD2_active Conformational Change & Oligomerization RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation NFkB_complex NF-κB - IκB IKK_complex->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB IκB Degradation & NF-κB Release Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation Cytokines Cytokines & Chemokines (IL-1, IL-6, TNF-α) Gene_Expression->Cytokines Transcription

NOD2 signaling pathway activated by muramyl dipeptides.
Experimental Protocols

This protocol is adapted for the commercially available HEK-Blue™ hNOD2 cell line from InvivoGen, which stably expresses human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[15][20]

  • Cell Culture:

    • Maintain HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics (e.g., Blasticidin and Zeocin®) as per the manufacturer's instructions.

  • Assay Procedure:

    • Plate the cells in a 96-well plate at a density of ~5 x 10^4 cells per well in 180 µL of HEK-Blue™ Detection medium.

    • Prepare serial dilutions of the this compound derivative (e.g., MDP analog) and a known NOD2 agonist (e.g., MDP) as a positive control.

    • Add 20 µL of the test compounds, controls, or vehicle to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

    • Normalize the results to the vehicle control to determine the fold-increase in NF-κB activation.

    • Plot the fold activation against the logarithm of the compound concentration and fit the data to determine the EC50 value.

  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque® density gradient centrifugation.[21]

  • Cell Stimulation:

    • Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 1 mL of the cell suspension per well in a 24-well plate.

    • Add the this compound derivative at various concentrations. Include a negative control (vehicle) and a positive control (e.g., LPS or MDP).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[22]

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the cell-free supernatants.

    • Measure the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's protocols.

  • Immunization:

    • Prepare an immunizing formulation by mixing the antigen (e.g., ovalbumin) with the this compound derivative adjuvant in a suitable vehicle (e.g., saline or a water-in-oil emulsion).

    • Immunize groups of mice (e.g., BALB/c) subcutaneously or intraperitoneally with the antigen alone or the antigen-adjuvant formulation. A typical primary immunization is followed by a booster immunization 2-3 weeks later.[18]

  • Sample Collection:

    • Collect blood samples from the mice at various time points after immunization (e.g., weekly) via retro-orbital or tail bleeding.

    • Process the blood to obtain serum and store at -20°C or -80°C.

  • Antibody Titer Measurement (ELISA):

    • Coat a 96-well ELISA plate with the antigen and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Prepare serial dilutions of the mouse serum samples and add them to the wells. Incubate for 1-2 hours.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG. Incubate for 1 hour.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above a predetermined cutoff value.

Conclusion

This compound derivatives represent a promising and multifaceted class of compounds with significant therapeutic potential. As anticancer agents, they show activity against key enzymes and signaling pathways involved in tumorigenesis, with some derivatives advancing to clinical trials. As immunomodulators, their ability to activate the NOD2 receptor makes them potent adjuvants for enhancing vaccine responses. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field, facilitating the continued exploration and development of this compound-based therapeutics. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties, and translate their preclinical promise into clinical benefits.

References

Isoglutamine in Immunomodulation and Vaccine Adjuvants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglutamine, particularly in its D-isomeric form (D-isoglutamine), is a pivotal component of muramyl dipeptide (MDP), the minimal immunologically active motif of bacterial peptidoglycan.[1] This guide provides a comprehensive overview of the role of this compound in immunomodulation and its application as a vaccine adjuvant. This compound-containing structures, primarily MDP and its synthetic derivatives, are recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] This recognition event triggers a signaling cascade that culminates in the activation of pro-inflammatory transcription factors, leading to the production of cytokines and the enhancement of both humoral and cellular immune responses.[3] The potent immunostimulatory properties of this compound-containing compounds have positioned them as promising candidates for vaccine adjuvants, capable of significantly boosting the efficacy of modern vaccines. This document details the underlying molecular mechanisms, presents quantitative data on their effects, outlines key experimental protocols for their study, and provides visual representations of the critical pathways and workflows.

Data Presentation

The following tables summarize quantitative data from various studies on the immunomodulatory and adjuvant effects of this compound-containing compounds, primarily derivatives of muramyl dipeptide (MDP).

Table 1: Enhancement of Antibody Response by this compound-Containing Adjuvants

AdjuvantVaccine/AntigenAnimal ModelKey FindingReference
B30-MDPInfluenza Vaccine (hemagglutinin and neuraminidase)Not Specified16-fold stronger antibody production compared to vaccine alone.[4]
B30-MDPInactivated Hantavirus Vaccine (B-1 virus)MiceSignificantly higher neutralizing antibody titers (log2) at week 5 (7.8 ± 1.1) compared to vaccine alone (4.6 ± 0.9).[5]
MDP-Lys(L18)Inactivated Hantavirus Vaccine (B-1 virus)MiceSignificantly higher neutralizing antibody titers (log2) at week 5 (8.0 ± 0.9) compared to vaccine alone (4.6 ± 0.9).[5]
GMDPOvalbuminBALB/c Mice2-5 times increase in antibody production.[6]
MDP DerivativesRecombinant Hepatitis B Surface Antigen (rHBsAg)MiceAntibody titers comparable to alum-adsorbed rHBsAg when administered subcutaneously or intramuscularly.[7]

Table 2: Cytokine Production Induced by this compound-Containing Compounds

CompoundCell TypeStimulantCytokine MeasuredResultReference
MDP-Lys(L18) + IFN-βHuman Monocyte-Derived Dendritic Cells (MoDCs)-IL-12p70Significantly augmented production compared to MDP-Lys(L18) or IFN-β alone (exact values not provided).[8]
MDP-Lys(L18) + IFN-βHuman MoDCs-TNF-αSignificantly augmented production (exact values not provided).[8]
MDP-Lys(L18) + IFN-βHuman MoDCs-IL-6Significantly augmented production (exact values not provided).[8]
B30-MDPHantavirus-vaccinated mice seraInactivated HantavirusIL-4Higher levels than vaccine alone (specific concentrations not detailed).[5]
MDP-Lys(L18)Hantavirus-vaccinated mice seraInactivated HantavirusIL-6Higher levels than vaccine alone (specific concentrations not detailed).[5]

Table 3: T-Cell Proliferation in Response to this compound-Containing Compounds

CompoundCell TypeCo-stimulantKey FindingReference
MDPGuinea Pig ThymocytesPhytohemagglutinin (PHA)Augmented proliferative response.[9]
MDP-Lys(L18)Mouse Splenic LymphocytesPhytohemagglutinin (PHA) and Lipopolysaccharide (LPS)Augmented mitogenic responses at 0.1-10 µg/mL.[10]
B30-MDPSplenocytes from Hantavirus-vaccinated miceRecombinant Nucleocapsid ProteinSignificantly higher proliferating activity than vaccine alone.[5]
MDP-Lys(L18)Splenocytes from Hantavirus-vaccinated miceRecombinant Nucleocapsid ProteinSignificantly higher proliferating activity than vaccine alone.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects are provided below.

Measurement of Cytokine Production by ELISA

This protocol outlines the steps for quantifying cytokine levels in cell culture supernatants following stimulation with an this compound-containing compound.

Materials:

  • 96-well ELISA plates

  • Capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated) specific for the cytokine of interest

  • Recombinant cytokine standard

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.[11][12][13][14][15]

T-Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • CFSE stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cells

  • Stimulating agent (e.g., antigen-presenting cells with peptide, anti-CD3/CD28 beads)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of cold complete culture medium to the cell suspension to quench the staining reaction. Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells and wash twice with complete culture medium to remove excess CFSE.

  • Cell Culture and Stimulation: Resuspend the CFSE-labeled T-cells in complete culture medium and plate them in a culture dish. Add the desired stimulus.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies for surface markers. Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[2][16][17][18][19]

NF-κB Activation Assay using a Luciferase Reporter

This protocol details a method to quantify NF-κB activation in response to an this compound-containing compound using a luciferase reporter gene assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Plasmid DNA: NF-κB luciferase reporter and a control reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.

  • Cell Stimulation: Treat the transfected cells with the this compound-containing compound at various concentrations. Include positive (e.g., TNF-α) and negative (vehicle) controls. Incubate for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the unstimulated control.[1][3][4][5][20]

Mandatory Visualization

Signaling Pathways

Isoglutamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound (in MDP) This compound (in MDP) NOD2 NOD2 This compound (in MDP)->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD interaction TAK1 TAK1 RIPK2->TAK1 Recruitment & Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IκB IκB IKK_complex->IκB Phosphorylation & Ubiquitination NFκB NF-κB (p50/p65) IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation DNA κB sites NFκB_nuc->DNA Binds to Genes Pro-inflammatory Cytokines & Chemokines DNA->Genes Transcription ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Non-specific Binding Sites coat->block add_samples Add Samples and Standards block->add_samples add_detection_ab Add Biotinylated Detection Antibody add_samples->add_detection_ab add_enzyme Add Streptavidin-HRP add_detection_ab->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate stop_reaction Stop Reaction with Acid add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end T_Cell_Proliferation_Workflow start Start label_cells Label T-cells with CFSE start->label_cells wash_cells Wash to Remove Excess Dye label_cells->wash_cells stimulate_cells Stimulate T-cells wash_cells->stimulate_cells culture_cells Culture for 3-5 Days stimulate_cells->culture_cells analyze_cells Analyze by Flow Cytometry culture_cells->analyze_cells end End analyze_cells->end

References

Phenylacetylisoglutamine: A Gut Microbiome-Derived Metabolite with Emerging Roles in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phenylacetylisoglutamine (B8625572) (PAGln), a product of gut microbial metabolism of dietary phenylalanine, is increasingly recognized for its potential role in cancer pathogenesis and as a therapeutic target. This metabolite, formed in the liver through the conjugation of phenylacetate (B1230308) and glutamine, has demonstrated notable anti-tumor activities in preclinical studies. Research highlights its ability to inhibit key oncogenic signaling pathways, suppress tumor growth and metastasis, and its association with cancer risk warrants further investigation for its potential in diagnostics and therapeutics. This technical guide provides a comprehensive overview of the current state of research on phenylacetylthis compound in oncology, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and conceptual diagrams to facilitate further research and development in this promising area.

Introduction

The intricate interplay between the gut microbiome and human health is a rapidly expanding field of research, with profound implications for oncology. Gut microbiota-derived metabolites are emerging as critical mediators in this relationship, influencing cancer initiation, progression, and response to therapy. Among these metabolites, phenylacetylthis compound (PAGln) has garnered significant attention for its potential anti-cancer properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on PAGln's role in cancer.

Biosynthesis and Pharmacokinetics of Phenylacetylthis compound

PAGln is not directly obtained from dietary sources but is synthesized in the body through a multi-step process involving both the gut microbiota and host metabolism. The synthesis begins with the microbial breakdown of the essential amino acid phenylalanine, derived from dietary proteins, into phenylacetic acid (PAA) in the colon. PAA is then absorbed into the bloodstream and transported to the liver, where it is conjugated with glutamine to form PAGln.[1][2] This final step is catalyzed by the enzyme glutamine N-acyltransferase.

While the pharmacokinetics of PAGln are not yet fully elucidated, studies on its precursor, phenylbutyrate, provide some insights. Phenylbutyrate is rapidly converted to phenylacetate and subsequently to PAGln, with 80-100% of a phenylbutyrate dose being excreted in the urine as PAGln within 24 hours.[3] This indicates efficient renal clearance of the metabolite.[1] Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of PAGln itself.

Phenylacetylthis compound in Cancer: Quantitative Data

Observational studies have investigated the association between circulating levels of PAGln and the risk of various cancers. The findings, summarized in the table below, suggest a potential role for PAGln as a biomarker for cancer risk.

Cancer TypeFindingOdds Ratio (OR) / Hazard Ratio (HR)Confidence Interval (95% CI)PopulationReference
Breast Cancer (premenopausal) Higher levels associated with lower riskNot explicitly stated, but a significant inverse association was found.-Predominantly premenopausal women in the Nurses' Health Study II[4][5][6]
Lethal Prostate Cancer Higher baseline serum levels associated with increased odds2.55 (Q4 vs Q1)1.40–4.64Men enrolled in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening trial[5][7]
Colorectal Cancer Precursors (Serrated Polyps) Higher levels associated with lower risk0.57 (90th vs 10th percentile)0.43–0.77Women in the Nurses' Health Study (NHS) and NHSII
Colorectal Cancer Precursors (Advanced Adenomas) Inversely associated0.570.36–0.89Women in the Nurses' Health Study (NHS) and NHSII
Colorectal Cancer Precursors (High-risk Serrated Polyps) Inversely associated0.540.32–0.89Women in the Nurses' Health Study (NHS) and NHSII

Mechanism of Action in Cancer

Recent research has begun to unravel the molecular mechanisms by which PAGln exerts its anti-cancer effects, with a primary focus on its impact on the Wnt/β-catenin signaling pathway in prostate cancer.[4][[“]][9]

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Studies have shown that PAGln can effectively suppress this pathway in prostate cancer cells.[4][[“]][9] The proposed mechanism involves the upregulation of Cyclin G2 (CCNG2), a negative regulator of the cell cycle. By increasing the expression of CCNG2, PAGln promotes the phosphorylation of β-catenin, marking it for degradation and thereby preventing its accumulation and translocation to the nucleus where it would otherwise activate target genes involved in cell proliferation and survival.[4][[“]][9]

G PAGln Phenylacetylthis compound (PAGln) CCNG2 CCNG2 PAGln->CCNG2 p_beta_catenin p-β-catenin CCNG2->p_beta_catenin Promotes Phosphorylation beta_catenin β-catenin p_beta_catenin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Induces Transcription Proliferation Cell Proliferation, Migration, Invasion TargetGenes->Proliferation Promotes

Caption: Phenylacetylthis compound's inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on phenylacetylthis compound's effects on cancer cells.

Cell Culture and Reagents
  • Cell Lines: Human prostate cancer cell lines PC-3 and DU145.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Phenylacetylthis compound: Purchased from a commercial supplier and dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

Cell Viability Assay (CCK-8)
  • Seed PC-3 and DU145 cells into 96-well plates at a density of 5 x 10³ cells per well.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of PAGln (e.g., 0, 5, 10, 20 mM) for 24, 48, and 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plates for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) group.

Transwell Migration and Invasion Assays
  • For the invasion assay, pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate for 30 minutes to allow for solidification. For the migration assay, no Matrigel coating is needed.

  • Seed 5 x 10⁴ cells in serum-free medium into the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add different concentrations of PAGln to both the upper and lower chambers.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.

  • Stain the cells with 0.1% crystal violet.

  • Count the number of stained cells in at least five random fields under a microscope.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from PAGln-treated and control cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green master mix and specific primers for CCNG2 and a housekeeping gene (e.g., GAPDH).

  • The thermal cycling conditions are typically: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis
  • Lyse PAGln-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CCNG2, β-catenin, phosphorylated-β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Subcutaneously inject PC-3 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of 4-6 week old male BALB/c nude mice.

  • When the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into a control group and a PAGln treatment group.

  • Administer PAGln (e.g., 100 mg/kg) or vehicle (e.g., PBS) to the respective groups via intraperitoneal injection daily for a specified period (e.g., 28 days).

  • Measure the tumor volume every few days using a caliper (Volume = 0.5 x length x width²).

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and CCNG2, and Western blot for pathway proteins).

Experimental and Logical Workflows

The investigation of phenylacetylthis compound's role in cancer typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Relevance Screening Initial Screening (e.g., Cell Viability Assays) Functional Functional Assays (Migration, Invasion, Apoptosis) Screening->Functional Mechanistic Mechanistic Studies (qRT-PCR, Western Blot) Functional->Mechanistic Xenograft Tumor Xenograft Model Mechanistic->Xenograft Validate Findings Metastasis Metastasis Model Xenograft->Metastasis Observational Observational Studies (Metabolomics) Biomarker Biomarker Discovery Observational->Biomarker Biomarker->Mechanistic Inform Hypothesis

Caption: A typical research workflow for investigating PAGln in cancer.

Clinical Perspective and Future Directions

The current body of evidence positions phenylacetylthis compound as a metabolite of significant interest in oncology. While preclinical data are promising, several key areas require further investigation to translate these findings into clinical applications.

As of now, there are no registered clinical trials specifically evaluating phenylacetylthis compound as a therapeutic agent in cancer. The existing research is primarily at the preclinical and observational stages.

Future research should focus on:

  • Broadening the Scope: Investigating the effects of PAGln in a wider range of cancer types to determine the breadth of its anti-tumor activity.

  • Detailed Pharmacokinetics: Conducting comprehensive ADME studies to understand the bioavailability, distribution, and metabolism of PAGln when administered exogenously.

  • Clinical Validation: Designing and initiating early-phase clinical trials to assess the safety, tolerability, and preliminary efficacy of PAGln in cancer patients.

  • Biomarker Development: Further validating the potential of PAGln as a diagnostic or prognostic biomarker in different cancers through large-scale prospective studies.

  • Therapeutic Synergy: Exploring the potential of PAGln in combination with existing cancer therapies to enhance their efficacy or overcome resistance.

Conclusion

Phenylacetylthis compound, a metabolite derived from the interplay between diet, the gut microbiome, and host metabolism, represents a promising new avenue in cancer research. Its ability to modulate key oncogenic signaling pathways, coupled with its association with cancer risk, underscores its potential as a therapeutic target and a biomarker. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research that will be crucial in unlocking the full clinical potential of this intriguing molecule in the fight against cancer.

References

The Role of Isoglutamine in Activating the Intracellular NOD2 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the isoglutamine residue in the activation of the intracellular Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor. We will delve into the molecular mechanisms of recognition, the subsequent signaling cascade, and the experimental methodologies used to investigate this pivotal interaction in innate immunity.

Introduction: this compound as a Key Recognition Motif for NOD2

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures. NOD2 is a key cytosolic PRR that recognizes muramyl dipeptide (MDP), the minimal bioactive component of peptidoglycan found in the cell walls of most bacteria. The structure of MDP is N-acetylmuramyl-L-alanyl-D-isoglutamine. The D-isoglutamine residue is indispensable for the high-affinity binding to and activation of NOD2. This specific recognition event triggers a conformational change in NOD2, initiating a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and clearance of the invading pathogen.

Molecular Recognition of this compound by NOD2

The leucine-rich repeat (LRR) domain of NOD2 is responsible for direct binding to MDP. Studies have shown that the D-isoglutamine moiety of MDP forms critical hydrogen bonds with residues within the LRR domain, ensuring a stable and high-affinity interaction.

Quantitative Data on NOD2 Ligand Interactions

The binding affinity and potency of various this compound-containing ligands for NOD2 have been quantified using various biophysical and cell-based assays. The dissociation constant (Kd) and the half-maximal effective concentration (EC50) are key parameters to describe these interactions.

LigandDescriptionBinding Affinity (Kd) to NOD2Reference
Muramyl Dipeptide (MDP)N-acetylmuramyl-L-alanyl-D-isoglutamine, the canonical NOD2 agonist.51 ± 18 nM[1]
MDP (LRR domain binding)Binding of MDP to the isolated LRR domain of NOD2.212 ± 24 nM[2]
MDP-(L-isoGln)Diastereomer of MDP with L-isoglutamine.150 ± 24 nM[1]
CompoundDescriptionEC50 for NOD2 Activation (NF-κB Reporter Assay)Reference
Muramyl Dipeptide (MDP)N-acetylmuramyl-L-alanyl-D-isoglutamine~10-100 ng/mL[3]
L18-MDPLipophilic derivative of MDPMore potent than MDP[4]
Various Synthetic MDP AnalogsModifications on the this compound or other parts of MDPWide range of EC50 values

The NOD2 Signaling Pathway initiated by this compound Recognition

Upon binding of an this compound-containing ligand like MDP, NOD2 undergoes a series of conformational changes, leading to its oligomerization and the recruitment of downstream signaling molecules. This culminates in the activation of transcription factors, primarily NF-κB, and the subsequent expression of inflammatory genes.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP (this compound) MDP (this compound) Bacteria->MDP (this compound) Peptidoglycan breakdown NOD2 NOD2 MDP (this compound)->NOD2 Binding & Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment (CARD-CARD) XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_Complex TAK1/TAB1/TAB2 RIPK2->TAK1_Complex Activation XIAP->RIPK2 IKK_Complex IKKα/IKKβ/NEMO TAK1_Complex->IKK_Complex Phosphorylation MAPK_Cascade p38, JNK, ERK TAK1_Complex->MAPK_Cascade Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_kB p65/p50 Proteasome Proteasome IκBα->Proteasome Degradation Nucleus_NF_kB p65/p50 NF_kB->Nucleus_NF_kB Translocation DNA DNA Nucleus_NF_kB->DNA Binding to κB sites Inflammatory_Genes IL-8, TNF-α, etc. DNA->Inflammatory_Genes Transcription

NOD2 Signaling Pathway

Quantitative Analysis of Downstream Effects

The activation of NOD2 by this compound-containing ligands leads to a dose-dependent production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).

Cell TypeLigandDoseIL-8 Secretion (pg/mL)TNF-α Secretion (pg/mL)Reference
Human MonocytesMDP10 ng/mLSignificant induction-
Human MonocytesMDP1 µg/mLGreater induction than 10 ng/mL-
Human Monocyte-derived MacrophagesL-18 MDP100 ng/mLTime-dependent increaseTime-dependent increase[4]
THP-1 Monocytic CellsMDPDose-dependentDose-dependent increaseDose-dependent increase[5]

Key Experimental Protocols

To investigate the role of this compound in NOD2 activation, several key experimental techniques are employed. Below are detailed methodologies for some of these crucial assays.

NF-κB Luciferase Reporter Assay

This assay is a cornerstone for quantifying NOD2 activation by measuring the activity of the downstream transcription factor, NF-κB.

Objective: To quantify the dose-dependent activation of the NF-κB pathway by this compound-containing compounds through NOD2.

Materials:

  • HEK293T cells

  • Expression plasmids: pCMV-NOD2, pNF-κB-Luc (firefly luciferase reporter), pRL-TK (Renilla luciferase control)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound-containing compounds (e.g., MDP)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with pCMV-NOD2, pNF-κB-Luc, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

  • Stimulation: 24 hours post-transfection, replace the medium with fresh DMEM and stimulate the cells with varying concentrations of the this compound-containing compound for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over unstimulated control cells.

Co-Immunoprecipitation of NOD2 and RIPK2

This technique is used to demonstrate the direct interaction between NOD2 and its downstream signaling partner, RIPK2, upon ligand stimulation.

Objective: To confirm the interaction between NOD2 and RIPK2 following stimulation with an this compound-containing ligand.

Materials:

  • HEK293T cells

  • Expression plasmids: pCMV-FLAG-NOD2, pCMV-HA-RIPK2

  • This compound-containing ligand (e.g., MDP)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-FLAG M2 affinity gel

  • 3xFLAG peptide for elution

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-HA, anti-FLAG

  • HRP-conjugated secondary antibodies

Protocol:

  • Transfection and Stimulation: Co-transfect HEK293T cells with FLAG-NOD2 and HA-RIPK2 plasmids. 24 hours post-transfection, stimulate the cells with the ligand for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice for 30 minutes.

  • Immunoprecipitation: Centrifuge the lysates to pellet cell debris and incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

  • Washing: Wash the beads three times with Co-IP Lysis Buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by incubating the beads with 3xFLAG peptide.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies to detect RIPK2 and NOD2, respectively.

Western Blot for Phosphorylated Signaling Proteins

This method is used to detect the activation of key downstream kinases and transcription factors by identifying their phosphorylated forms.

Objective: To detect the phosphorylation of RIPK2 and the p65 subunit of NF-κB upon NOD2 activation.

Materials:

  • Cells expressing NOD2 (e.g., THP-1 monocytes or transfected HEK293T cells)

  • This compound-containing ligand (e.g., MDP)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total-RIPK2, anti-phospho-p65 (Ser536), anti-total-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Stimulation and Lysis: Stimulate cells with the ligand for various time points (e.g., 0, 15, 30, 60 minutes). Wash with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the specific primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel this compound-containing compound for its ability to activate NOD2.

Experimental_Workflow Start Novel this compound Derivative NFkB_Assay NF-κB Luciferase Reporter Assay Start->NFkB_Assay Dose_Response Dose-response curve? NFkB_Assay->Dose_Response Co_IP NOD2-RIPK2 Co-Immunoprecipitation Dose_Response->Co_IP Yes End Characterization Complete Dose_Response->End No Western_Blot Western Blot for Phospho-proteins Co_IP->Western_Blot Cytokine_ELISA Cytokine Secretion (ELISA) Western_Blot->Cytokine_ELISA Cytokine_ELISA->End

Experimental Workflow

Conclusion

The specific recognition of the this compound moiety within muramyl dipeptide by the intracellular receptor NOD2 is a fundamental event in the innate immune response to bacterial infection. This interaction triggers a well-defined signaling cascade, leading to the production of pro-inflammatory mediators. A thorough understanding of this process, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is crucial for the development of novel immunomodulatory therapeutics targeting the NOD2 pathway. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Gamma Amino Acid Structure of Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive examination of isoglutamine, an isomer of the proteinogenic amino acid glutamine. The core focus is on its defining characteristic as a gamma-amino acid, wherein the amino group is attached to the gamma carbon relative to the carboxyl functional group. This structural arrangement is in direct contrast to its alpha-amino acid counterpart, glutamine. We will delineate its chemical and physical properties, provide detailed experimental protocols for its synthesis and characterization, and explore its significant biological roles, most notably as a key component of immunomodulatory molecules such as Muramyl Dipeptide (MDP). This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry, immunology, and medicinal chemistry.

Core Chemical Structure and Properties

This compound, systematically named 4,5-diamino-5-oxopentanoic acid, is a derivative of glutamic acid.[1][2] Its structure is distinguished by the position of its functional groups. Unlike glutamine, where the side chain carboxyl group (at the gamma position) is an amide, this compound features an amide group at the alpha-carboxyl position, leaving the gamma-carboxyl group free.[3] This makes this compound a gamma-amino acid, as the primary amino group is on the gamma carbon (C4) relative to the free carboxyl group at C5. This structural isomerism is fundamental to its unique chemical behavior and biological function.

Caption: Structural comparison of Glutamic Acid, Glutamine, and this compound.

Physicochemical Data

The quantitative properties of this compound are critical for its application in research and development. The L- and D-enantiomers are the most common forms.[1][2]

PropertyValueReference(s)
Molecular Formula C₅H₁₀N₂O₃[1][2][4]
Molecular Weight 146.14 g/mol [1][2][4]
IUPAC Name (L-form) (4S)-4,5-diamino-5-oxopentanoic acid[2]
CAS Number (L-form) 636-65-7[2][4]
Density 1.321 g/cm³[5]
Flash Point 209.7 °C[5]
pKa Values (L-form) pK₁' 3.81; pK₂' 7.88[4]
Optical Rotation (L-form) [α]D²¹ +20.5° (c = 6.1 in H₂O)[4]

Synthesis and Characterization

The synthesis of this compound requires strategic protection of functional groups to ensure the selective amidation of the alpha-carboxyl group of glutamic acid. Several methods have been reported, often involving N-protected glutamic acid derivatives.[6][7][8]

Experimental Protocol: Synthesis of L-Isoglutamine

This protocol is adapted from a common method involving the amidation of a protected glutamic acid precursor.[7]

Objective: To synthesize L-isoglutamine from N-carbobenzoxy-L-glutamic acid.

Materials:

Procedure:

  • Formation of Anhydride: Dissolve N-carbobenzoxy-L-glutamic acid in anhydrous dioxane. Add acetic anhydride and stir at room temperature for 2-3 hours to form N-carbobenzoxy-L-glutamic anhydride.

  • Amidation: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring. The reaction is exothermic. Allow the mixture to stir for 1-2 hours as it returns to room temperature.

  • Isolation of Protected this compound: Acidify the mixture with hydrochloric acid to precipitate N-carbobenzoxy-L-isoglutamine. Filter the solid, wash with cold water, and dry under vacuum.

  • Deprotection (Hydrogenolysis): Suspend the N-carbobenzoxy-L-isoglutamine in methanol. Add 10% palladium on charcoal as a catalyst. Hydrogenate the suspension at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

  • Final Product Isolation: Filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield crude L-isoglutamine.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., water/acetone) to obtain pure L-isoglutamine.

G start Start: N-Cbz-L-Glutamic Acid step1 Step 1: Anhydride Formation Reagent: Acetic Anhydride start->step1 step2 Step 2: Selective Amidation Reagent: Aqueous Ammonia step1->step2 step3 Step 3: Isolation Action: Acidification & Filtration step2->step3 intermediate Intermediate: N-Cbz-L-Isoglutamine step3->intermediate step4 Step 4: Deprotection (Hydrogenolysis) Catalyst: Pd/C, H₂ intermediate->step4 step5 Step 5: Purification Method: Recrystallization step4->step5 end Final Product: L-Isoglutamine step5->end

Caption: Workflow for the chemical synthesis of L-Isoglutamine.

Experimental Protocol: Characterization

Objective: To verify the identity and purity of the synthesized this compound.

Methods:

  • Melting Point Determination: Measure the melting point of the crystalline product using a calibrated apparatus. The literature value for L-isoglutamine is approximately 181°C (with decomposition).[4]

  • Polarimetry: Prepare a solution of the product in water at a known concentration (e.g., 6.1 g/100mL) and measure the optical rotation using a polarimeter at the sodium D-line (589 nm). Compare with the expected value.[4]

  • Chromatography: Assess purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a single spot or peak indicates high purity.

  • Spectroscopy: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.

Biological Significance and Context

While not one of the 20 proteinogenic amino acids, this compound, particularly the D-enantiomer, is a critical component of bacterial cell walls.[3] Its most well-documented role is as a constituent of N-acetylmuramyl-L-alanyl-D-isoglutamine , commonly known as Muramyl Dipeptide (MDP) .[9]

MDP is the minimal biologically active component of peptidoglycan, a major polymer of bacterial cell walls. It is a potent immunoadjuvant, meaning it can stimulate the innate immune system.[9][10] The presence of D-isoglutamine (as opposed to L-glutamine) is crucial for this activity and provides resistance to degradation by host peptidases. This makes this compound and its derivatives significant targets in the development of vaccines and immunotherapies.[11][12]

G cluster_bacterium Bacterial Cell Wall Component cluster_host Host Immune System Interaction peptidoglycan Peptidoglycan mdp Muramyl Dipeptide (MDP) [N-acetylmuramyl-L-alanyl-D-isoglutamine] peptidoglycan->mdp Minimal active unit prr Pattern Recognition Receptors (e.g., NOD2) mdp->prr Recognized by cytokines Cytokine Production (TNF-α, IL-1) prr->cytokines Signal Transduction immune_cell Immune Cell (e.g., Macrophage) immune_cell->prr response Innate Immune Response cytokines->response Leads to

Caption: Biological role of D-isoglutamine within MDP in activating the innate immune system.

It is important to distinguish the structure of this compound from the ε-(γ-glutamyl)lysine isopeptide bond . This bond, formed by transglutaminase enzymes, links the gamma-carboxyl group of a glutamine residue to the epsilon-amino group of a lysine (B10760008) residue, cross-linking proteins.[13] While both involve a gamma-glutamyl linkage, the context and molecular structure are distinct.

Conclusion

This compound is a structurally significant gamma-amino acid whose properties are dictated by the amidation of the alpha-carboxyl group of glutamic acid. This seemingly minor isomeric difference from glutamine results in profoundly different biological roles. Its incorporation into bacterial peptidoglycan as D-isoglutamine positions it as a key molecule for interacting with the host immune system. The synthetic and analytical protocols detailed herein provide a foundation for researchers to further explore the chemistry of this compound and leverage its unique structure for applications in drug development, particularly in the design of novel immunomodulators and vaccine adjuvants.

References

Methodological & Application

Synthesis of D-Isoglutamine for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-isoglutamine is a crucial non-proteinogenic amino acid isomer essential for various research applications, notably in immunology as a key component of muramyl dipeptide (MDP) analogues that act as NOD2 receptor agonists. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of D-isoglutamine for research purposes. The methodologies are designed to be accessible to researchers in chemistry and drug development, providing a clear pathway to obtaining high-purity D-isoglutamine.

Introduction

D-isoglutamine, the D-isomer of α-glutamine, plays a significant role in biomedical research, particularly in the study of innate immunity. It is a fundamental building block for the synthesis of immunomodulatory agents, such as muramyl dipeptide (MDP) and its derivatives, which are recognized by the intracellular pattern recognition receptor NOD2. The precise stereochemistry of D-isoglutamine is critical for its biological activity, making its efficient and stereochemically pure synthesis a key requirement for immunological and drug discovery research.

This guide outlines a robust chemical synthesis route starting from the readily available D-glutamic acid. The protocol involves a series of protection, activation, amidation, and deprotection steps. Furthermore, detailed procedures for the purification of the final product by ion-exchange chromatography and its characterization using NMR spectroscopy, mass spectrometry, and chiral HPLC are provided to ensure the identity, purity, and stereochemical integrity of the synthesized D-isoglutamine.

Synthesis of D-Isoglutamine

The synthesis of D-isoglutamine can be efficiently achieved through a multi-step chemical process starting from D-glutamic acid. A common and effective strategy involves the selective protection of the amino and γ-carboxyl groups, followed by the amidation of the α-carboxyl group and subsequent deprotection.

Overall Synthetic Workflow

The overall workflow for the synthesis of D-isoglutamine is depicted below. This process is designed to yield the final product with good purity and yield.

D-Isoglutamine Synthesis Workflow D-Glutamic Acid D-Glutamic Acid Boc-D-Glu-OH Boc-D-Glu-OH D-Glutamic Acid->Boc-D-Glu-OH Boc Protection Boc-D-Glu(OBzl)-OH Boc-D-Glu(OBzl)-OH Boc-D-Glu-OH->Boc-D-Glu(OBzl)-OH γ-Carboxyl Protection Boc-D-isoglutamine-OBzl Boc-D-isoglutamine-OBzl Boc-D-Glu(OBzl)-OH->Boc-D-isoglutamine-OBzl α-Carboxyl Amidation D-Isoglutamine D-Isoglutamine Boc-D-isoglutamine-OBzl->D-Isoglutamine Deprotection Purification Workflow Crude D-Isoglutamine Crude D-Isoglutamine Ion-Exchange Column Ion-Exchange Column Crude D-Isoglutamine->Ion-Exchange Column Loading Washing Washing Ion-Exchange Column->Washing Impurity Removal Elution Elution Washing->Elution Product Collection Lyophilization Lyophilization Elution->Lyophilization Isolation Pure D-Isoglutamine Pure D-Isoglutamine Lyophilization->Pure D-Isoglutamine NOD2 Signaling Pathway cluster_0 Cell Cytoplasm MDP MDP (contains D-Isoglutamine) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NFkB NF-κB RIPK2->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Protocol for the Incorporation of Isoglutamine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of isoglutamine (iGln) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This compound, an isomer of glutamine where the peptide bond is formed via the γ-carboxyl group, is a critical component of many biologically active peptides, including the immunomodulatory muramyl dipeptide (MDP). This document outlines the necessary protecting group strategies, detailed experimental protocols, and purification methods, and includes a relevant signaling pathway for context.

Key Principles and Strategies

The primary challenge in incorporating this compound into a peptide sequence via SPPS is the orthogonal protection of its α-carboxyl group, while the γ-carboxyl group is activated for peptide bond formation. In standard Fmoc/tBu chemistry, the α-amino group is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups. For this compound, this necessitates the protection of the α-carboxyl group with an acid-labile group, such as a tert-butyl (OtBu) ester. The required building block is therefore N-α-Fmoc-L-isoglutamine-α'-tert-butyl ester (Fmoc-L-iGln(OtBu)-OH).

Orthogonal Protection Scheme for this compound in Fmoc-SPPS:

Functional GroupProtecting GroupDeprotection Condition
α-Amino groupFmoc20% Piperidine (B6355638) in DMF
α-Carboxyl grouptert-Butyl (OtBu)Trifluoroacetic acid (TFA)
Other reactive side chainsAcid-labile (e.g., Boc, Trt)Trifluoroacetic acid (TFA)

This strategy ensures that the Fmoc group can be selectively removed at each cycle of peptide elongation without affecting the α-carboxyl protecting group. The OtBu group is then removed during the final cleavage of the peptide from the resin, along with other side-chain protecting groups.

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of Fmoc-L-iGln(OtBu)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Weighing: Accurately weigh the desired amount of resin into a reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitation: Gently agitate the resin at room temperature for at least 30 minutes to ensure complete swelling.

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection: Add the 20% piperidine solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 5-10 minutes.

  • Drain and Repeat: Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-L-iGln(OtBu)-OH

This protocol describes the coupling of the protected this compound residue. The choice of coupling reagent can influence the efficiency of the reaction.

Materials:

  • Fmoc-L-iGln(OtBu)-OH (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

  • Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)

  • DMF

Procedure:

  • Activation:

    • For HBTU/HATU: In a separate vessel, dissolve Fmoc-L-iGln(OtBu)-OH and the coupling reagent in DMF. Add the base to initiate activation.

    • For DIC/Oxyma: In the reaction vessel containing the deprotected resin, add Fmoc-L-iGln(OtBu)-OH and Oxyma, followed by the addition of DIC.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection
  • Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 2.

  • Resin Washing: Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B.

  • Analysis:

    • Purity Assessment: Analyze the purified fractions by analytical RP-HPLC.[2][3]

    • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2][4]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

Coupling ReagentReagent TypeTypical Coupling TimeCoupling EfficiencyPotential for RacemizationKey Advantages & Disadvantages
HBTU/TBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%LowAdvantages: Fast, efficient, and widely used. Disadvantages: Can cause guanidinylation of the N-terminus if pre-activation is not performed correctly.
HATU Aminium/Uronium Salt20 - 45 min> 99.5%LowAdvantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost.
DIC/Oxyma Carbodiimide/Additive1 - 2 hours97 - 99%Very LowAdvantages: Low cost, minimal racemization. Disadvantages: Slower reaction time compared to aminium/uronium salts.

Coupling efficiency and time can vary depending on the specific peptide sequence and reaction conditions.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for incorporating this compound and the relevant NOD2 signaling pathway.

experimental_workflow start Start: Resin Selection resin_prep Resin Swelling in DMF start->resin_prep fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Coupling: Fmoc-L-iGln(OtBu)-OH + Coupling Reagent wash2 DMF Wash coupling->wash2 wash1->coupling next_cycle Next Amino Acid Cycle wash2->next_cycle next_cycle->fmoc_deprotection No final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC, MS) purification->analysis end Final Peptide analysis->end

Fmoc-SPPS workflow for this compound incorporation.

This compound-containing peptides, such as muramyl dipeptide (MDP), are known to be recognized by the intracellular pattern recognition receptor NOD2, triggering an inflammatory response.

nod2_signaling_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates IkB->NFkB_p50_p65 Releases DNA DNA NFkB_translocation->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes

Simplified NOD2 signaling pathway upon MDP recognition.

References

Analytical Methods for the Detection of Isoglutamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

Isoglutamine (γ-glutamine) is an isomer of the proteinogenic amino acid L-glutamine. It is formed when the side-chain amide group of a glutamine residue in a peptide or protein is enzymatically or chemically converted to a γ-carboxyl group, which then forms a peptide bond with the α-amino group of an adjacent amino acid. The formation of this compound residues can occur through the action of transglutaminases, which catalyze the formation of an isopeptide bond between a glutamine and a lysine (B10760008) residue. This post-translational modification plays a crucial role in various biological processes, including blood coagulation, wound healing, and cell adhesion. Dysregulation of this compound formation has been implicated in several diseases, making its accurate detection and quantification in biological samples a key area of research.

These application notes provide an overview of the primary analytical methods for the detection and quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates. The described methods are principally based on Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays.

I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of this compound due to its high sensitivity and specificity.[1] This method allows for the separation of this compound from its isomer, glutamine, and other matrix components, followed by its precise mass-based detection.

Principle: The sample is first subjected to chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[2] The separated analytes are then ionized, and the mass spectrometer isolates the precursor ion of this compound, fragments it, and detects a specific product ion. The use of a stable isotope-labeled internal standard, such as L-Glutamine-d5, is highly recommended to correct for matrix effects and variations in sample processing, thereby improving accuracy and precision.[3]

Workflow for LC-MS/MS Analysis of this compound

Sample Biological Sample (e.g., Plasma, Tissue) Prep Sample Preparation (Protein Precipitation, Extraction) Sample->Prep Deriv Derivatization (Optional) Prep->Deriv LC LC Separation (e.g., HILIC, RP-HPLC) Deriv->LC MS MS/MS Detection (ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data cluster_0 ELISA Plate Well A 1. Capture Antibody Coated on Well B 2. Add Sample: Target Protein Binds A->B Incubate & Wash C 3. Add Detection Antibody: Binds to this compound B->C Incubate & Wash D 4. Add Enzyme Substrate C->D Incubate & Wash E 5. Signal Generation D->E Color Development

References

Application Notes and Protocols for Metabolic Studies Using Fluorinated Isoglutamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated isoglutamine analogs, particularly 18F-labeled (2S,4R)-4-fluoroglutamine ([18F]FGln), have emerged as valuable tools for non-invasive metabolic imaging of glutamine uptake and metabolism using Positron Emission Tomography (PET). Cancer cells and inflamed tissues often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to fuel their rapid proliferation and biosynthetic needs. This metabolic reprogramming involves the upregulation of specific amino acid transporters, such as ASCT2 (Alanine, Serine, Cysteine Transporter 2), to increase glutamine uptake. PET imaging with fluorinated this compound analogs provides a quantitative method to visualize and measure this enhanced glutaminolysis in vivo, offering significant potential in oncology and immunology for diagnosis, patient stratification, and monitoring therapeutic responses.

These application notes provide a comprehensive guide for utilizing fluorinated this compound analogs in metabolic studies, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways.

Data Presentation

Radiosynthesis and Quality Control of ¹⁸F-4-Fluoroglutamine
ParameterValueReference
Radiochemical Yield (uncorrected) 21 ± 3%[1]
Radiochemical Purity > 98%[1]
Optical Purity 90 ± 5%[1]
Total Synthesis Time ~80 minutes[1]
In Vitro Uptake of ¹⁸F-4-Fluoroglutamine in Cancer Cell Lines
Cell LineTime (min)Uptake (%ID / 100 µg protein)Reference
9L (Rat Gliosarcoma) 30~7%[2]
12015.7 ± 1.0%[2][3]
SF188 (Human Glioblastoma) 60~15%[2][3]
120~10%[3]
HCC1806 (Triple-Negative Breast Cancer) 60>3-fold increase with GLS inhibition[4]
120>2-fold increase with GLS inhibition[4]
COLO-205 (Colorectal Cancer) 60Higher than H520 and HCT-116[5]
HCT-116 (Colorectal Cancer) 60Lower than COLO-205 and H520[5]
H520 (Lung Squamous Cell Carcinoma) 60Intermediate uptake[5]
In Vivo Tumor Uptake of ¹⁸F-4-Fluoroglutamine in Preclinical Models
Animal ModelTumor TypeParameterValueReference
F344 Rat 9L Glioma XenograftTumor-to-Muscle Ratio (60 min)2.00[2]
Athymic Nude Mice JJN3 MyelomaTumor-to-Muscle Ratio2.3 ± 0.3[6]
Athymic Nude Mice HCT-116 Colorectal XenograftTumor Uptake (%ID/cc)~4%[5]
EGFR-mutant Mice Spontaneous Lung AdenocarcinomaTumor-to-Lung Ratio (60 min)3:1[5]

Signaling Pathways and Experimental Workflows

Glutamine Metabolism Signaling Pathway

The uptake and metabolism of glutamine are intricately regulated by key oncogenic signaling pathways. The c-Myc and mTOR pathways are central to this regulation, promoting the expression of glutamine transporters and enzymes involved in glutaminolysis.

Glutamine_Metabolism Glutamine Metabolism Signaling Pathway Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt activates mTORC1 mTORC1 PI3K_Akt->mTORC1 activates c_Myc c-Myc mTORC1->c_Myc regulates S6K1 S6K1 mTORC1->S6K1 activates ASCT2 ASCT2 (SLC1A5) c_Myc->ASCT2 upregulates transcription GLS Glutaminase (GLS) c_Myc->GLS upregulates eIF4B eIF4B S6K1->eIF4B phosphorylates eIF4B->c_Myc enhances translation Glutamine_Uptake Glutamine Uptake Glutaminolysis Glutaminolysis Glutamine_Uptake->Glutaminolysis ASCT2->Glutamine_Uptake mediates TCA_Cycle TCA Cycle Glutaminolysis->TCA_Cycle feeds GLS->Glutaminolysis catalyzes first step Proliferation Cell Proliferation & Biosynthesis TCA_Cycle->Proliferation supports

Caption: Signaling pathways regulating glutamine uptake and metabolism.

Experimental Workflow for In Vitro Cell Uptake Assay

This workflow outlines the key steps for assessing the uptake of fluorinated this compound analogs in cultured cells.

Cell_Uptake_Workflow In Vitro Cell Uptake Assay Workflow start Start seed_cells Seed cells in multi-well plates start->seed_cells culture Culture overnight seed_cells->culture wash1 Wash cells with pre-warmed buffer culture->wash1 incubate Incubate with radiolabeled analog wash1->incubate stop_uptake Stop uptake by washing with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_radioactivity Measure radioactivity (Gamma Counter) lyse_cells->measure_radioactivity protein_assay Perform protein assay for normalization lyse_cells->protein_assay analyze Analyze and plot data (%ID / µg protein vs. time) measure_radioactivity->analyze protein_assay->analyze end End analyze->end

Caption: A typical workflow for an in vitro cell uptake experiment.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of ¹⁸F-4-Fluoroglutamine

This protocol is adapted for an automated synthesis module like the GE TRACERlab FX-N Pro.

Materials:

  • [¹⁸F]Fluoride produced from a cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Eluent: Potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) and a phase transfer catalyst (e.g., Kryptofix 2.2.2 or 18-crown-6) in acetonitrile (B52724)/water

  • Precursor: Tert-butyl-(2S,4S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-4-tosyloxy-5-[(2,4,6-trimethoxybenzyl)amino] pentanoate

  • Acetonitrile (anhydrous)

  • Deprotection agent: Trifluoroacetic acid (TFA)

  • Quencher: Water

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reaction vessel using the eluent solution.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen and vacuum at elevated temperature (e.g., 95-110°C). Repeat this step to ensure the fluoride (B91410) is anhydrous.

  • Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 10-15 minutes).

  • Deprotection: After cooling, add the deprotection agent (e.g., TFA) to the reaction mixture and allow it to react at room temperature or with gentle heating to remove the protecting groups.

  • Quenching and Neutralization: Quench the deprotection reaction by adding water or a buffer solution.

  • Purification: Purify the crude product using semi-preparative HPLC. Collect the fraction corresponding to --INVALID-LINK---4-fluoroglutamine.

  • Formulation: Remove the HPLC solvent from the collected fraction using an SPE cartridge. Elute the final product from the SPE cartridge with ethanol and dilute with sterile water for injection to obtain an injectable solution.

  • Quality Control: Perform quality control tests including radiochemical purity (by radio-HPLC), chemical purity, pH, sterility, and endotoxin (B1171834) levels.

Protocol 2: In Vitro Cell Uptake of Fluorinated this compound Analogs

This protocol details the measurement of radiolabeled this compound analog uptake in adherent cell cultures.

Materials:

  • Cancer cell line of interest (e.g., 9L, SF188, HCT-116)

  • Complete cell culture medium

  • 12-well or 24-well tissue culture plates

  • Radiolabeled fluorinated this compound analog (e.g., [¹⁸F]FGln)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Gamma counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation: On the day of the experiment, pre-warm the uptake buffer to 37°C. Prepare a working solution of the radiolabeled analog in the uptake buffer at the desired concentration.

  • Washing: Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer to remove any residual medium.

  • Uptake Initiation: Add the radiolabeled analog working solution to each well to initiate the uptake. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Uptake Termination: To terminate the uptake at each time point, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. The cold temperature will halt the transport process.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.

  • Radioactivity Measurement: Transfer the cell lysate from each well into a counting tube and measure the radioactivity using a gamma counter.

  • Protein Quantification: Use a portion of the cell lysate from each well to determine the protein concentration using a standard protein assay.

  • Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well. Express the uptake as a percentage of the initial dose per microgram of protein (%ID/µg protein). Plot the normalized uptake against time to visualize the uptake kinetics.

Protocol 3: Preclinical PET Imaging with ¹⁸F-4-Fluoroglutamine in a Xenograft Mouse Model

This protocol outlines the procedure for performing PET imaging in mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • --INVALID-LINK---4-fluoroglutamine sterile solution

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Heating pad or lamp to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Place the anesthetized mouse on the scanner bed, which should be equipped with a heating system to maintain the animal's body temperature.

  • Radiotracer Administration: Administer a known amount of --INVALID-LINK---4-fluoroglutamine (e.g., 7.4–15 MBq) via tail vein injection.[7]

  • PET/CT Acquisition:

    • Dynamic Imaging: Start the PET acquisition immediately after radiotracer injection for dynamic scanning (e.g., 60-minute scan with multiple time frames).[2] A CT scan for attenuation correction and anatomical localization is typically performed before or after the PET scan.

    • Static Imaging: Alternatively, for static imaging, allow for a 40-60 minute uptake period after injection before acquiring a static PET image (e.g., 10-20 minutes).[8]

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Image Analysis:

    • Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, blood pool) using the co-registered CT images for anatomical guidance.

    • Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

    • For dynamic studies, generate time-activity curves (TACs) for the ROIs to assess the kinetics of tracer uptake and clearance.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle) for quantitative assessment of tracer accumulation.

  • Post-Imaging: After the scan, allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal until it is fully ambulatory.

Conclusion

Fluorinated this compound analogs, particularly --INVALID-LINK---4-fluoroglutamine, are powerful probes for investigating the altered glutamine metabolism that is a hallmark of many cancers and inflammatory conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust metabolic studies. By leveraging these tools, the scientific and drug development communities can gain deeper insights into disease mechanisms and accelerate the development of novel therapies targeting metabolic vulnerabilities.

References

Isoglutamine as a Substrate for Specific Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglutamine, an isomer of the proteinogenic amino acid glutamine, presents a unique chemical structure that makes it an intriguing candidate for enzymatic studies. While glutamine is the amide of glutamic acid at the γ-carboxyl group, this compound is the amide at the α-carboxyl group. This structural difference suggests that this compound may serve as a specific substrate or modulator for enzymes that typically interact with glutamine, glutamate (B1630785), or other related amino acids.

These application notes provide an overview of the potential enzymatic reactions involving this compound and detailed protocols for investigating its role as a substrate for three key enzyme classes: Transglutaminases , Glutaminyl Cyclases , and L-Amino Acid Oxidases .

I. Transglutaminases: Probing the Acyl-Acceptor and Acyl-Donor Potential of this compound

Transglutaminases (TGases; EC 2.3.2.13) are enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds. This is achieved through an acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine, typically the ε-amino group of a lysine (B10760008) residue. Given their action on the γ-carboxamide of glutamine, it is plausible that this compound could act as either a competitive inhibitor or an alternative substrate.

Enzymatic Reaction

The primary reactions catalyzed by transglutaminases are:

  • Cross-linking: Formation of an ε-(γ-glutamyl)lysine isopeptide bond between a glutamine residue in one protein and a lysine residue in another.

  • Amine Incorporation: Incorporation of a primary amine at the γ-carboxamide of a glutamine residue.

  • Deamidation: Hydrolysis of the γ-carboxamide of a glutamine residue to a glutamate residue in the absence of a suitable amine substrate.[1][2]

The potential interaction of this compound with transglutaminase could occur through its free amine group acting as an acyl-acceptor or by competing with glutamine residues as an acyl-donor substrate.

Quantitative Data on Related Substrates
Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human TG2Z-Gln-Gly (transamidation with putrescine)0.8 ± 0.11.9 ± 0.12375[3]
Human TG2Z-Gln-Gly (deamidation)1.1 ± 0.20.010 ± 0.0019.1[3]
Experimental Protocol: Transglutaminase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and can be used to assess the ability of this compound to act as an amine donor (acyl-acceptor) substrate.

Principle:

In the presence of a suitable acyl-donor (e.g., a biotinylated glutamine-containing peptide) and an amine-donor substrate, transglutaminase catalyzes the formation of a covalent bond. If this compound acts as an amine donor, it will be incorporated into the biotinylated peptide. The extent of this reaction can be quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

  • Transglutaminase (e.g., human recombinant TG2)

  • Biotinylated glutamine-containing peptide (acyl-donor substrate)

  • This compound

  • Control amine donor (e.g., poly-L-lysine or monodansylcadaverine)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT

  • Streptavidin-Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Solutions:

    • Dissolve the biotinylated glutamine-containing peptide in Assay Buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in ultrapure water. Create a dilution series to test a range of concentrations (e.g., 0.1 mM to 10 mM).

    • Prepare a stock solution of the control amine donor at a concentration known to be effective for the enzyme.

  • Enzyme Preparation:

    • Reconstitute or dilute the transglutaminase in Assay Buffer to a working concentration (e.g., 10 µg/mL).

  • Assay Setup (in a 96-well plate):

    • Test Wells: 50 µL Assay Buffer, 20 µL biotinylated peptide, 20 µL this compound solution.

    • Positive Control Wells: 50 µL Assay Buffer, 20 µL biotinylated peptide, 20 µL control amine donor solution.

    • Negative Control (No Amine Donor): 70 µL Assay Buffer, 20 µL biotinylated peptide.

    • Blank (No Enzyme): 70 µL Assay Buffer, 20 µL biotinylated peptide, 10 µL of Assay Buffer instead of enzyme solution.

  • Initiate Reaction:

    • Add 10 µL of the transglutaminase solution to all wells except the blank.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the blank reading from all other readings.

    • Compare the absorbance of the this compound test wells to the positive and negative controls to determine if this compound acts as an amine donor.

Visualization of Transglutaminase-Mediated Cross-Linking

Transglutaminase_Reaction cluster_0 Protein 1 cluster_1 Protein 2 / Amine Substrate cluster_2 Cross-linked Product Gln Glutamine Residue Isopeptide ε-(γ-Glutamyl)lysine Isopeptide Bond Gln->Isopeptide Transglutaminase (Acyl-donor) Lys Lysine Residue (or Primary Amine) Lys->Isopeptide (Acyl-acceptor) NH3 Ammonia (B1221849) Isopeptide->NH3 Release

Caption: Transglutaminase catalyzes the formation of an isopeptide bond.

II. Glutaminyl Cyclases: Investigating the Cyclization of this compound

Glutaminyl cyclases (QCs; EC 2.3.2.5) are enzymes that catalyze the formation of a pyroglutamyl (pGlu) residue at the N-terminus of peptides and proteins by intramolecular cyclization of an N-terminal glutamine residue.[4] This modification can protect peptides from degradation by aminopeptidases. Given that this compound has a free α-amino group and a γ-carboxamide, it is a potential, albeit unconventional, substrate for QC-mediated cyclization.

Enzymatic Reaction

The reaction catalyzed by glutaminyl cyclase is the conversion of an N-terminal glutamine to a pyroglutamyl residue with the release of ammonia.

Quantitative Data on Related Substrates

Kinetic parameters for the cyclization of various glutamine-containing peptides have been determined for human glutaminyl cyclase. These can serve as a reference for assessing the potential activity with this compound.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human QCGln-NH21.81.5833[5]
Human QCGln-Gln0.52.14200[5]
Human isoQCGln-CCL20.0880.002528[5]
Experimental Protocol: Glutaminyl Cyclase Activity Assay (Fluorimetric)

This protocol is based on a coupled-enzyme assay to detect the ammonia released during the cyclization reaction.

Principle:

Glutaminyl cyclase activity on this compound would result in the formation of a cyclic product and the release of ammonia. The released ammonia can be quantified using glutamate dehydrogenase (GDH), which catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in fluorescence.

Materials:

  • Glutaminyl Cyclase (e.g., human recombinant QC)

  • This compound

  • L-Glutamine (for positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • α-Ketoglutarate

  • NADH

  • Glutamate Dehydrogenase (GDH)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and L-glutamine in ultrapure water.

    • Prepare a 100 mM stock solution of α-ketoglutarate in Assay Buffer.

    • Prepare a 10 mM stock solution of NADH in Assay Buffer.

    • Reconstitute GDH in Assay Buffer to a concentration of 50 units/mL.

  • Reaction Mixture Preparation (per well):

    • To each well, add:

      • 140 µL Assay Buffer

      • 20 µL of 100 mM α-ketoglutarate

      • 20 µL of 10 mM NADH

      • 10 µL of GDH solution

  • Assay Setup:

    • Test Wells: Add 10 µL of this compound solution (at various concentrations).

    • Positive Control Wells: Add 10 µL of L-glutamine solution.

    • Negative Control (No Substrate): Add 10 µL of Assay Buffer.

    • Blank (No QC): Prepare a test well and add 10 µL of Assay Buffer instead of the QC solution.

  • Initiate Reaction:

    • Add 10 µL of glutaminyl cyclase solution (e.g., 1 µg/mL) to all wells except the blank.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Monitor the decrease in fluorescence at 460 nm (excitation at 340 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Compare the rates obtained with this compound to the positive and negative controls.

    • If activity is observed, perform the assay with varying concentrations of this compound to determine Km and Vmax.

Visualization of Glutaminyl Cyclase Reaction Pathway

QC_Reaction cluster_0 Substrate cluster_1 Product Gln N-terminal Glutamine pGlu Pyroglutamate Gln->pGlu Glutaminyl Cyclase NH3 Ammonia pGlu->NH3 Release

Caption: Glutaminyl cyclase catalyzes N-terminal glutamine cyclization.

III. L-Amino Acid Oxidases: Exploring this compound as a Novel Substrate

L-amino acid oxidases (LAAOs; EC 1.4.3.2) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[6] The substrate specificity of LAAOs varies depending on the source of the enzyme. Some LAAOs have a broad substrate range, while others are more specific. An LAAO from the bacterium Pseudoalteromonas luteoviolacea has been shown to have high activity towards L-glutamine, suggesting it may also be active on the structurally similar this compound.[7]

Enzymatic Reaction

The reaction catalyzed by L-amino acid oxidase is: L-amino acid + H2O + O2 → α-keto acid + NH3 + H2O2

Quantitative Data on Related Substrates for P. luteoviolacea LAAO

The following table presents the kinetic parameters of the LAAO from P. luteoviolacea for various proteinogenic amino acids. This data can be used to contextualize any observed activity with this compound.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
L-Phenylalanine0.04 ± 0.011.8 ± 0.145,000[7]
L-Leucine0.10 ± 0.021.1 ± 0.111,000[7]
L-Glutamine0.4 ± 0.10.9 ± 0.12,250[7]
L-Methionine0.06 ± 0.010.8 ± 0.113,333[7]
Experimental Protocol: L-Amino Acid Oxidase Activity Assay (Colorimetric)

This protocol utilizes a coupled enzyme system to detect the hydrogen peroxide produced during the oxidative deamination of this compound.

Principle:

L-amino acid oxidase activity on this compound will produce hydrogen peroxide (H2O2). The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., ABTS or TMB), resulting in a color change that can be measured spectrophotometrically.

Materials:

  • L-Amino Acid Oxidase (e.g., from P. luteoviolacea or snake venom)

  • This compound

  • L-Leucine or L-Phenylalanine (for positive control)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., ABTS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and a positive control L-amino acid in Assay Buffer.

    • Prepare a 1 mg/mL solution of HRP in Assay Buffer.

    • Prepare a 10 mg/mL solution of ABTS in an appropriate solvent and then dilute it in Assay Buffer to a working concentration of 1 mg/mL.

  • Reaction Mixture Preparation (per well):

    • To each well of a 96-well plate, add:

      • 150 µL Assay Buffer

      • 20 µL of HRP solution

      • 20 µL of ABTS solution

  • Assay Setup:

    • Test Wells: Add 10 µL of this compound solution (at various concentrations).

    • Positive Control Wells: Add 10 µL of the positive control L-amino acid solution.

    • Negative Control (No Substrate): Add 10 µL of Assay Buffer.

    • Blank (No LAAO): Prepare a test well and add 10 µL of Assay Buffer instead of the LAAO solution.

  • Initiate Reaction:

    • Add 10 µL of LAAO solution (e.g., 5 µg/mL) to all wells except the blank.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS) every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Compare the activity with this compound to the positive and negative controls.

    • If activity is detected, determine the kinetic parameters (Km and Vmax) by varying the concentration of this compound.

Visualization of L-Amino Acid Oxidase Experimental Workflow

Caption: Workflow for the colorimetric detection of L-amino acid oxidase activity.

Conclusion

The unique structure of this compound makes it a compelling molecule for enzymatic investigation. The protocols outlined in these application notes provide a framework for researchers to explore the potential of this compound as a substrate for transglutaminases, glutaminyl cyclases, and L-amino acid oxidases. The provided quantitative data for related substrates offer valuable benchmarks for these studies. Characterizing the interactions of this compound with these enzymes could unveil novel biochemical pathways and may have implications for drug development and biotechnology.

References

Application Notes: The Case for L-Isoglutamine in Modern Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-glutamine (B1671663) is the most abundant amino acid in human blood and a critical supplement in cell culture media. It serves as a primary energy source, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a key component in maintaining redox balance.[1][2] Despite its importance, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media.[2][3] At physiological temperature and pH, it spontaneously degrades into pyrrolidone carboxylic acid and ammonia (B1221849).[1][2] This degradation leads to two significant problems: the depletion of a crucial nutrient and the accumulation of toxic ammonia, which can impair cell growth, viability, and protein glycosylation.[1][4]

To overcome these limitations, stabilized forms of glutamine have been developed. While dipeptides like L-alanyl-L-glutamine are common, this document focuses on L-isoglutamine, a structural isomer of L-glutamine, as a potential stable alternative. We will explore the applications of L-isoglutamine in comparison to the standard L-glutamine, providing quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

The Problem: L-Glutamine Instability

The instability of L-glutamine in liquid media is a well-documented issue. The rate of degradation is dependent on temperature, pH, and storage time.[2][5] For instance, at 37°C, a significant portion of L-glutamine can degrade within a few days, leading to the accumulation of ammonia.[1][6] Ammonia concentrations as low as 2-3 mM have been shown to reduce cell growth.[4][7] This instability necessitates frequent media changes or fresh supplementation, which can introduce variability and risk of contamination into experiments.[5]

A Potential Solution: L-Isoglutamine

L-isoglutamine, while less studied in the context of mainstream cell culture, presents an interesting alternative due to its structural differences. Its potential for greater stability in aqueous solutions could offer a more consistent and less toxic nutrient source for cultured cells. The primary advantage would be the reduction of spontaneous ammonia generation, leading to a more stable culture environment.

Quantitative Data Summary

The following tables summarize the key quantitative differences between L-glutamine and its stabilized alternatives. Data for L-isoglutamine is inferred based on the properties of other stable glutamine derivatives, as direct comparative studies are not widely available in the public domain. The data for stabilized dipeptides serves as a proxy for the expected performance of a stable isomer like L-isoglutamine.

Table 1: Stability of Glutamine Sources in Aqueous Solution

ParameterL-GlutamineL-Alanyl-L-Glutamine (Stable Dipeptide Proxy)
Degradation at 37°C High; significant degradation within days.[8]Very low.[8]
Half-life in Media at 37°C Approximately one week.[8]Significantly longer.[8]
Ammonia Accumulation High.[1][8]Low.[8]
Autoclavability No.[8]Yes.[8]

Table 2: Comparative Effects on Cell Culture Performance

ParameterL-Glutamine Supplemented MediaStabilized Glutamine Supplemented Media (Proxy for L-Isoglutamine)
Cell Viability Can decrease over time due to ammonia toxicity.[8][9]Higher and more consistent cell viability is often maintained.[8]
Cell Growth Can be inhibited by ammonia accumulation.[4][10]Supports consistent cell growth.
Metabolic Profile Leads to higher lactate (B86563) and ammonia byproducts.[8]Results in lower ammonia accumulation.[8]
Product Titer (e.g., Antibodies) Can be negatively impacted by high ammonia levels.[8]Often leads to maximized and augmented antibody production.[8][10]

Signaling and Metabolic Pathways

L-glutamine is central to several key metabolic pathways. It is converted to glutamate, which then enters the Tricarboxylic Acid (TCA) cycle as α-ketoglutarate, a process known as anaplerosis.[11][12] This process is vital for energy production and the synthesis of biomolecules.[12] Glutamine also plays a role in signaling pathways that regulate cell growth, such as the mTORC1 pathway.[13][14] The ammonia released from glutamine metabolism can also act as a signaling molecule, influencing lysosomal pH and lipid production.[15][16]

A stable source of glutamine, like L-isoglutamine, would ensure a consistent supply for these pathways without the detrimental effects of excess extracellular ammonia from chemical degradation.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_cell Cell L_Glutamine L-Glutamine Ammonia_toxic Ammonia (from degradation) L_Glutamine->Ammonia_toxic Spontaneous Degradation Transporter SLC1A5 Transporter L_Glutamine->Transporter Uptake L_Isoglutamine L-Isoglutamine (Stable) L_this compound->Transporter Uptake (post-conversion) mTORC1 mTORC1 Signaling Ammonia_toxic->mTORC1 Inhibits Growth Gln_in Intracellular L-Glutamine Transporter->Gln_in GLS Glutaminase (GLS) Gln_in->GLS Biosynthesis Nucleotide & Amino Acid Synthesis Gln_in->Biosynthesis Nitrogen Donation Glu Glutamate GLS->Glu + Ammonia aKG α-Ketoglutarate Glu->aKG Redox Glutathione (Redox Balance) Glu->Redox TCA TCA Cycle aKG->TCA TCA->mTORC1 mTORC1->Gln_in Regulates Uptake

Caption: Metabolic fate of L-glutamine vs. a stable alternative.

Experimental Protocols

To empirically compare the performance of L-isoglutamine against L-glutamine, the following protocols can be employed.

Protocol 1: Stability Assessment in Culture Media

Objective: To quantify the degradation of L-glutamine versus L-isoglutamine and the corresponding accumulation of ammonia in a cell-free culture medium over time.

Materials:

  • Basal cell culture medium (e.g., DMEM) without glutamine.

  • L-glutamine solution (200 mM).

  • L-isoglutamine solution (200 mM).

  • Sterile, sealed incubation tubes or flasks.

  • Incubator set to 37°C.

  • High-Performance Liquid Chromatography (HPLC) system for amino acid analysis.

  • Ammonia assay kit.

Methodology:

  • Prepare two sets of media:

    • Medium A: Basal medium supplemented with 4 mM L-glutamine.

    • Medium B: Basal medium supplemented with 4 mM L-isoglutamine.

  • Dispense 5 mL aliquots of each medium into sterile, sealed tubes.

  • Place the tubes in a 37°C incubator.

  • At specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove one tube from each set.

  • Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Once all samples are collected, thaw them for analysis.

  • Quantify the remaining L-glutamine or L-isoglutamine concentration in each sample using HPLC.

  • Quantify the ammonia concentration in each sample using a commercially available ammonia assay kit, following the manufacturer's instructions.

  • Plot the concentration of the glutamine source and ammonia over time for each condition.

Protocol 2: Comparative Cell Growth and Viability Assay

Objective: To assess the effect of L-glutamine versus L-isoglutamine on the proliferation and viability of a selected cell line.

Materials:

  • A mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma).

  • Basal medium supplemented with either 4 mM L-glutamine or 4 mM L-isoglutamine.

  • Multi-well cell culture plates (e.g., 96-well or 24-well).

  • Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter).

  • MTT or similar viability assay reagents.

  • Plate reader.

Methodology:

  • Seed the cells at a known density (e.g., 1 x 10^4 cells/well in a 96-well plate) in their respective media (Medium A or Medium B).

  • Culture the cells for a period of 5-7 days under standard conditions (e.g., 37°C, 5% CO2).

  • At daily intervals, measure cell growth and viability:

    • For Cell Counting: Sacrifice one well/plate per condition. Harvest the cells and perform a viable cell count using trypan blue exclusion.

    • For MTT Assay: Add MTT reagent to the wells, incubate according to the manufacturer's protocol, add solubilization solution, and read the absorbance on a plate reader.

  • Plot the viable cell density or absorbance values over time to generate growth curves for each condition.

  • Calculate the doubling time and peak viable cell density for each condition.

Experimental_Workflow cluster_stability Protocol 1: Stability Assay cluster_growth Protocol 2: Cell Growth Assay start Start: Prepare Media media_gln Medium + L-Glutamine start->media_gln media_isogln Medium + L-Isoglutamine start->media_isogln incubate_stability Incubate at 37°C (Cell-Free) media_gln->incubate_stability seed_cells Seed Cells media_gln->seed_cells media_isogln->incubate_stability media_isogln->seed_cells sample_stability Sample at Time Points incubate_stability->sample_stability analyze_stability HPLC & Ammonia Assay sample_stability->analyze_stability data_analysis Data Analysis & Comparison analyze_stability->data_analysis culture_cells Culture for 5-7 Days seed_cells->culture_cells measure_growth Daily Measurement (Cell Count / MTT) culture_cells->measure_growth measure_growth->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for comparing L-glutamine and L-isoglutamine.

Conclusion and Recommendations

The inherent instability of L-glutamine presents a significant challenge in cell culture, leading to nutrient depletion and the accumulation of toxic ammonia.[1][5] While L-isoglutamine is not as commonly used as dipeptide alternatives, its potential as a stable isomer warrants consideration and further investigation. By providing a consistent and non-toxic source of glutamine, L-isoglutamine could lead to more robust and reproducible cell culture outcomes, including improved cell growth, viability, and protein production.

For researchers engaged in long-term cultures, high-density perfusion systems, or biopharmaceutical production, evaluating a stable glutamine source like L-isoglutamine is highly recommended. The protocols outlined above provide a framework for such an evaluation, enabling an evidence-based decision to optimize cell culture processes.

References

Application Notes and Protocols for the Experimental Use of Muramyl Dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide (MDP), specifically the N-acetylmuramyl-L-alanyl-D-isoglutamine isomer, is the minimal bioactive peptidoglycan motif common to all bacteria.[1] It is a potent immunomodulator recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain 2).[1][2] This recognition triggers a signaling cascade that leads to the activation of pro-inflammatory and immune responses, making MDP and its derivatives valuable tools in immunology research and drug development.[1][3] Applications of MDP and its analogs span from their use as vaccine adjuvants to their investigation in the context of inflammatory diseases and cancer therapy.[3][4]

These application notes provide an overview of the experimental use of MDP containing isoglutamine, including its mechanism of action, quantitative data from various studies, and detailed protocols for key experiments.

Mechanism of Action: The NOD2 Signaling Pathway

MDP is sensed in the cytoplasm by NOD2.[1] Upon binding MDP, NOD2 undergoes a conformational change, leading to its self-oligomerization and the recruitment of the serine/threonine kinase RIP2 (Receptor-Interacting Protein 2) through homophilic CARD-CARD interactions.[1][3] This interaction is crucial for downstream signaling.[1] The formation of the NOD2-RIP2 complex, sometimes referred to as the "nodosome," activates downstream pathways, primarily the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades.[1][3] This activation results in the transcription and production of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), IL-6, IL-8, IL-12, and Tumor Necrosis Factor-α (TNF-α).[1]

MDP_NOD2_Signaling cluster_extracellular cluster_cytoplasm Cytoplasm Bacteria Bacteria MDP Muramyl Dipeptide (MDP) Bacteria->MDP Release of PGN fragments NOD2 NOD2 MDP->NOD2 Binding & Activation RIP2 RIP2 (RICK) NOD2->RIP2 Recruitment IKK_complex IKK Complex RIP2->IKK_complex Activation MAPK_pathway MAPK Pathway RIP2->MAPK_pathway Activation NFkB_p65_p50 NF-κB (p65/p50) IKK_complex->NFkB_p65_p50 Activation & Nuclear Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_p65_p50->Pro_inflammatory_genes Cytokines_Chemokines Cytokines & Chemokines (IL-1β, IL-6, TNF-α) Pro_inflammatory_genes->Cytokines_Chemokines Translation

Caption: MDP-induced NOD2 signaling pathway.

Data Presentation

The following tables summarize quantitative data from various experimental applications of muramyl dipeptide containing this compound.

Table 1: In Vitro Activity of Muramyl Dipeptide (MDP)

AssayCell TypeMDP ConcentrationReadoutResult
NF-κB ActivationHEK293T cells transfected with NOD2100 ng/mLLuciferase Reporter Assay45.6 ± 2.5 fold increase in NF-κB activation.[3]
NF-κB ActivationHEK293T cells transfected with NOD21 ng/mLLuciferase Reporter AssayApproximately 5-fold increase in NF-κB activation for an MDP derivative.[5]
Bone ResorptionFetal rat bones in tissue culture0.1 - 10.0 µg/mL45Ca ReleaseSignificant stimulation of bone resorption.
Cytokine ProductionHuman Dendritic Cells0.5 - 50 µg/mLELISADose-dependent increase in IL-6, MIP1α, and MCP-1.[5]
Macrophage TrainingRAW264.7 murine macrophages1 µg/mL for 48hCytokine production (ELISA) after LPS challengeUpregulation of IL-10, IL-6, and IL-12.[6]

Table 2: In Vivo Activity of Muramyl Dipeptide (MDP)

Animal ModelSpeciesMDP DoseApplicationEffect
Acute Inflammation (Paw Edema)Rat0.1 - 0.2 mg/animalCo-administered with phlogistic agent30-40% reduction in inflammatory reaction.[7]
Acute Inflammation (Pleurisy)Rat0.1 - 0.2 mg/animalCo-administered with phlogistic agent30-40% reduction in inflammatory reaction.[7]
Adjuvant Activity with Bovine Serum Albumin (BSA)Mouse (BALB/c)Not specifiedImmunization with BSAMarkedly enhanced secondary antibody response.[8]
Cytokine InductionMouse (C57BL/6)5 or 50 µ g/mouse (i.p.)Intraperitoneal injectionDose-dependent increase in serum KC and IL-6 at 2 hours.[5]
Experimental ColitisMouseNot specifiedTreatmentProtection against colitis through inhibition of TLR ligand responses.[9]

Experimental Protocols

The following are generalized protocols for key experiments involving muramyl dipeptide. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro NF-κB Activation using a Luciferase Reporter Assay

This protocol describes how to measure the activation of the NF-κB signaling pathway in response to MDP using a luciferase reporter gene assay in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmid for human NOD2

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Muramyl dipeptide (MDP) stock solution (e.g., 1 mg/mL in sterile water)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio might be 30 ng of NOD2 plasmid and 75 ng of the luciferase reporter plasmid per well.[5]

  • Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

  • MDP Stimulation: Prepare serial dilutions of MDP in cell culture medium. A typical concentration range for stimulation is 1 ng/mL to 1000 ng/mL.[5] Remove the old medium from the cells and add the MDP-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for MDP, e.g., water).

  • Incubation: Incubate the cells with MDP for 12-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency. Express the results as fold induction over the vehicle control.

Protocol 2: In Vitro Cytokine Production Assay in Macrophages

This protocol outlines the measurement of cytokine production from macrophage cell lines (e.g., RAW264.7) or primary macrophages upon stimulation with MDP.

Materials:

  • RAW264.7 cells or bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Muramyl dipeptide (MDP) stock solution

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well or 96-well tissue culture plate and allow them to adhere overnight.

  • MDP Stimulation: Prepare dilutions of MDP in complete medium. A typical concentration range is 10 ng/mL to 10 µg/mL.[11]

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of MDP. Include an unstimulated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate the cells for a specified period, typically 4-24 hours, at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the cell culture supernatants.

  • ELISA: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokines in the samples based on the standard curve.

Protocol 3: In Vivo Adjuvant Activity Assessment

This protocol provides a general framework for evaluating the adjuvant effect of MDP on the antibody response to a model antigen in mice.

Materials:

  • Mice (e.g., BALB/c strain, 6-8 weeks old)

  • Model antigen (e.g., Ovalbumin, Bovine Serum Albumin)

  • Muramyl dipeptide (MDP)

  • Sterile PBS or saline

  • Adjuvant for positive control (e.g., Alum)

  • Syringes and needles for immunization

  • Blood collection supplies

  • ELISA plates and reagents for antibody titration

Procedure:

  • Animal Grouping: Divide the mice into experimental groups (n=5-10 per group), for example:

    • Group 1: Antigen alone in PBS

    • Group 2: Antigen + MDP in PBS

    • Group 3: Antigen + Positive control adjuvant (e.g., Alum)

    • Group 4: PBS alone (negative control)

  • Immunization Preparation: Prepare the immunization solutions. For the MDP group, dissolve the antigen and MDP in sterile PBS. The dose of MDP can vary, and pilot studies may be needed to determine the optimal dose.

  • Primary Immunization (Day 0): Immunize the mice subcutaneously or intraperitoneally with the respective preparations.

  • Booster Immunization (Day 14 or 21): Administer a booster immunization with the same formulations as the primary immunization.

  • Blood Collection: Collect blood samples from the mice at various time points, for example, pre-immunization (day 0), and 2-3 weeks after the booster immunization.

  • Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

  • Antibody Titer Measurement (ELISA):

    • Coat a 96-well ELISA plate with the antigen.

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of the mouse serum to the wells.

    • Incubate, then wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG.

    • Incubate, then wash the plate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background. Compare the antibody titers between the different experimental groups.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the immunomodulatory properties of muramyl dipeptide or its derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation NOD2_activation NOD2 Activation Assay (e.g., NF-κB Reporter Assay) Cytokine_profiling Cytokine & Chemokine Profiling (e.g., ELISA, Luminex) NOD2_activation->Cytokine_profiling Macrophage_activation Macrophage Activation Assay (e.g., Phagocytosis, NO production) Cytokine_profiling->Macrophage_activation Cell_viability Cell Viability/Toxicity Assay Macrophage_activation->Cell_viability Adjuvant_activity Adjuvant Activity Studies (Antibody & T-cell responses) Cell_viability->Adjuvant_activity Lead Candidate Selection Anti_inflammatory_models Anti-inflammatory Models (e.g., Paw Edema, Colitis) Adjuvant_activity->Anti_inflammatory_models Anti_tumor_models Anti-tumor Efficacy Models Anti_inflammatory_models->Anti_tumor_models PK_PD_studies Pharmacokinetics & Pharmacodynamics Anti_tumor_models->PK_PD_studies

Caption: General workflow for MDP evaluation.

References

Application Note 1: Separation by Ion-Exchange Chromatography (IEC)

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable aspect of drug development and biochemical research involves the precise separation and quantification of structurally similar isomers. Glutamine and its isomer, isoglutamine, present a significant analytical challenge due to their identical mass and elemental composition. This compound, where the amide group is on the α-carboxyl of the glutamic acid backbone rather than the side chain, can arise as a degradation product or be a component in novel peptide-based therapeutics. Their differentiation is critical for ensuring product purity, stability, and efficacy.

This document provides detailed application notes and protocols for three distinct High-Performance Liquid Chromatography (HPLC) methods tailored for the separation of glutamine and this compound: Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase (RP) HPLC with Pre-Column Derivatization.

Principle of Separation

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is influenced by the pH of the mobile phase and the isoelectric point (pI) of the analytes. Glutamine and this compound possess different pI values due to the location of the amide group, which affects the acidity of the carboxylic acid and the basicity of the amino group. By using a precisely controlled pH gradient and ionic strength, the differential binding of the isomers to a charged stationary phase can be exploited to achieve separation. Post-column derivatization with a reagent like ninhydrin (B49086) is typically required for detection if a non-specific detector (e.g., UV-Vis) is used.[1][2]

Experimental Protocol

This protocol is adapted from established IEC methods for amino acid analysis.[1][3][4]

  • Sample Preparation:

    • Dissolve the sample containing glutamine and this compound in a lithium-based sample dilution buffer (e.g., 0.1 M Lithium, pH 2.2) to a final concentration of approximately 25 µg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System & Column:

    • System: An HPLC system equipped with a pump capable of delivering ternary gradients, an autosampler with temperature control (5°C), a column oven (48°C), and a post-column derivatization system.[3]

    • Column: Sodium or Lithium Cation-Exchange Column (e.g., 4.6 x 150 mm, 5 µm).

    • Detector: UV-Vis Detector set to 570 nm.

  • Chromatographic Conditions:

    • Mobile Phase A: Lithium Eluant, pH 3.15.[1][3]

    • Mobile Phase B: Lithium Eluant, pH 7.40.[1][3]

    • Mobile Phase C: Column Regenerant (e.g., 0.3 M Lithium Hydroxide).[2]

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 48°C.[3]

    • Injection Volume: 10 µL.[3]

    • Gradient Program: A shallow gradient optimized to exploit the pI difference between the two isomers. (Specific gradient must be developed and optimized).

  • Post-Column Derivatization:

    • Reagent: Ninhydrin solution.

    • Reagent Flow Rate: 0.3 mL/min.[3]

    • Reaction Temperature: 130°C.[3]

    • The column eluent is mixed with the ninhydrin reagent and passed through a heated reaction coil before reaching the detector.[2]

Quantitative Data Summary

The following table presents expected, hypothetical data for the separation of glutamine and this compound using the IEC method. Actual results may vary based on system and specific conditions.

AnalyteRetention Time (min)Resolution (Rs)Tailing FactorLimit of Quantitation (µg/mL)
Glutamine10.1-1.10.35
This compound11.5>1.51.20.35

Data adapted from typical performance of validated IEC amino acid methods.[1]

Workflow for IEC Separation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection Sample Sample containing Isomers Dissolve Dissolve in pH 2.2 Lithium Buffer Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 10 µL into Cation-Exchange Column Filter->Inject Separate Gradient Elution (pH 3.15 -> 7.40) Inject->Separate Derivatize Post-Column Derivatization (Ninhydrin, 130°C) Separate->Derivatize Detect UV-Vis Detection (570 nm) Derivatize->Detect Data Data Acquisition & Quantification Detect->Data Chromatogram

Caption: Workflow for IEC analysis of glutamine isomers.

Application Note 2: Separation by HILIC-MS/MS

Principle of Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating highly polar compounds like amino acids without derivatization.[5][6] The separation mechanism involves partitioning the analytes between a high-organic-content mobile phase and a water-enriched layer adsorbed onto a polar stationary phase. The subtle difference in the position of the amide group between glutamine and this compound affects their overall hydrophilicity and interaction with the stationary phase, enabling separation. Coupling HILIC with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity, allowing for direct detection and quantification.[7]

Experimental Protocol

This protocol is based on established HILIC-MS/MS methods for underivatized amino acids.[6][7]

  • Sample Preparation:

    • To 40 µL of plasma or aqueous sample, add 40 µL of an internal standard solution (containing stable isotope-labeled glutamine, if available).

    • Precipitate proteins by adding 280 µL of acetonitrile (B52724) containing 0.15% formic acid and 10 mM ammonium (B1175870) formate.[6]

    • Vortex and centrifuge the sample for 5 minutes at 17,000 x g.[6]

    • Transfer the supernatant to an analysis vial or plate for injection.

  • HPLC System & Column:

    • System: A UPLC/UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A HILIC column with an amide or penta-hydroxy stationary phase (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[8]

    • Detector: Tandem Mass Spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.15% Formic Acid (pH ~3.0).[6]

    • Mobile Phase B: 10 mM Ammonium Formate in 85% Acetonitrile with 0.15% Formic Acid.[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 2 µL.[6]

    • Gradient Program: Start at 100% B, hold for 6 minutes, then apply a shallow gradient to increase the percentage of A to elute the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For both isomers, use the precursor-to-product combination of m/z 147.1 -> 84.0.[7] (Specific collision energies should be optimized for the instrument in use).

Quantitative Data Summary

The following table presents expected, hypothetical data for the separation of glutamine and this compound using the HILIC-MS/MS method.

AnalyteRetention Time (min)Resolution (Rs)Limit of Quantitation (pmol/mL)Linearity (r²)
Glutamine4.5-<10>0.999
This compound5.1>1.8<10>0.999

Data based on typical performance of HILIC-MS/MS methods for polar metabolites.[7]

Workflow for HILIC-MS/MS Separation

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Aqueous Sample / Plasma Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject 2 µL into HILIC Column Centrifuge->Inject Separate Gradient Elution (ACN/H₂O) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (m/z 147.1 -> 84.0) Ionize->Detect Data Data Acquisition & Isomer Quantification Detect->Data MRM Chromatogram

Caption: Workflow for HILIC-MS/MS analysis of glutamine isomers.

Application Note 3: Separation by RP-HPLC with Pre-Column Derivatization

Principle of Separation

Reversed-Phase (RP) HPLC is generally unsuitable for retaining highly polar, underivatized amino acids. However, pre-column derivatization can be used to attach a hydrophobic and chromophoric/fluorophoric tag to the primary amine of the isomers.[9] Reagents like o-phthalaldehyde (B127526) (OPA), Dansyl Chloride, or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) render the molecules more hydrophobic, allowing for retention and separation on a C18 column. The derivatization may also amplify the subtle structural differences between glutamine and this compound, leading to differential retention.

Experimental Protocol

This protocol outlines a general method using OPA derivatization.

  • Sample Preparation & Derivatization:

    • Prepare a borate (B1201080) buffer solution (pH 9.5).

    • Prepare an OPA/thiol derivatization reagent.

    • In an autosampler vial, mix 10 µL of the sample, 80 µL of borate buffer, and 10 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical as the derivatives can be unstable.

    • Immediately inject the mixture onto the HPLC system.

  • HPLC System & Column:

    • System: An HPLC or UPLC system with a fluorescence or UV detector.

    • Column: A high-quality Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Detector: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) or UV-Vis Detector (338 nm).

  • Chromatographic Conditions:

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (B129727)/Water (45:45:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Gradient Program: A gradient starting with a low percentage of organic modifier (e.g., 10% B) and ramping up to elute the more hydrophobic derivatized species.

Quantitative Data Summary

The following table presents expected, hypothetical data for the separation of derivatized glutamine and this compound using RP-HPLC.

Analyte (OPA-derivative)Retention Time (min)Resolution (Rs)Limit of Detection (fmol)Linearity (r²)
OPA-Glutamine15.2-<100>0.998
OPA-Isoglutamine16.0>1.5<100>0.998

Performance data is typical for pre-column OPA derivatization methods.[10]

Workflow for RP-HPLC with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis Sample Sample containing Isomers Mix Mix Sample, Borate Buffer, and OPA Reagent Sample->Mix React React for 2 minutes at Room Temperature Mix->React Inject Inject Immediately into Reversed-Phase C18 Column React->Inject Separate Gradient Elution (Buffer/Organic) Inject->Separate Detect Fluorescence Detection (Ex:340nm, Em:455nm) Separate->Detect Data Data Acquisition & Quantification Detect->Data Fluorescence Chromatogram

Caption: Workflow for RP-HPLC analysis after OPA derivatization.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isoglutamine from its structural isomer, glutamine, is a critical analytical challenge. This compound, or γ-glutamine, differs from glutamine (α-glutamine) in the position of the amide group on the glutamate (B1630785) backbone. This subtle structural difference can have significant implications in biological systems and pharmaceutical formulations. Mass spectrometry, coupled with chromatographic separation and specific derivatization strategies, offers a powerful suite of tools for the unambiguous identification and quantification of this compound.

Introduction to the Challenge

Glutamine and this compound are isobaric, meaning they have the same molecular weight, making them indistinguishable by mass spectrometry alone. Therefore, successful identification relies on techniques that can probe their structural differences. The primary strategies involve:

  • Chromatographic Separation: Utilizing liquid chromatography to separate the isomers based on their different physicochemical properties before they enter the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Inducing fragmentation of the ionized molecules and analyzing the resulting fragment ions. The fragmentation patterns of glutamine and this compound are distinct and can be used as fingerprints for their identification.

  • Chemical Derivatization: Modifying the amino acids with a chemical reagent to enhance chromatographic separation, improve ionization efficiency, and/or direct fragmentation pathways to produce isomer-specific fragments.

  • Advanced Fragmentation Techniques: Employing methods like Electron Capture Dissociation (ECD) that can provide unique fragmentation patterns for distinguishing isomers within peptides.[1]

  • Isotopic Labeling: Using stable isotopes to specifically label one of the isomers, allowing for its unambiguous detection.[2][3][4]

This document provides detailed protocols and data presentation guidelines for the mass spectrometric identification of this compound.

Logical Relationship between Glutamine and this compound

The chemical structures of glutamine and this compound are closely related, with the key difference being the position of the amide functional group. This structural isomerism is the fundamental basis for the analytical challenge in their differentiation.

cluster_isomers Structural Isomers (C5H10N2O3) cluster_analysis Analytical Differentiation Gln Glutamine (α-Glutamine) IsoGln This compound (γ-Glutamine) Gln->IsoGln Isomerization LC Liquid Chromatography Gln->LC IsoGln->LC MSMS Tandem Mass Spectrometry LC->MSMS Separated Analytes Gln_ID Glutamine Identified MSMS->Gln_ID Unique Fragmentation IsoGln_ID This compound Identified MSMS->IsoGln_ID Unique Fragmentation Deriv Chemical Derivatization Deriv->LC Derivatized Analytes

Caption: Logical relationship between glutamine and this compound and the analytical approaches for their differentiation.

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Identification

This protocol outlines a general method for the separation and identification of this compound and glutamine using LC-MS/MS. Optimization of chromatographic conditions and mass spectrometer parameters is crucial for achieving baseline separation and obtaining distinct fragmentation patterns.

1. Sample Preparation:

  • For plasma samples, a protein precipitation step is required. Add 3 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to 1 volume of plasma.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Chromatographic Separation:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of these polar compounds.[5] An alternative is a C18 column with an ion-pairing agent.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 25-40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification and specific detection.

  • Precursor Ion: The protonated molecule [M+H]+ for both glutamine and this compound is m/z 147.1.

  • Collision Energy: This needs to be optimized for each isomer to produce characteristic fragment ions.

  • Fragment Ions: Monitor for specific fragment ions for each isomer. For glutamine, characteristic losses include NH3 (ammonia) and H2O (water).[7] The fragmentation of this compound is expected to differ due to the different position of the amide group.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 Precursor Ion Selection (m/z 147.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Fragment Ion Detection CID->MS2 Chromatogram Chromatogram Generation MS2->Chromatogram Fragmentation Fragmentation Pattern Analysis Chromatogram->Fragmentation Identification Isomer Identification Fragmentation->Identification

Caption: A typical experimental workflow for the identification of this compound using LC-MS/MS.

Protocol 2: Derivatization for Enhanced Isomer Differentiation

Derivatization can significantly improve the ability to distinguish between glutamine and this compound. Derivatizing agents react with specific functional groups, leading to changes in chromatographic behavior and mass spectrometric fragmentation.[8][9][10]

1. Derivatization with Isobutyl Chloroformate (Esterification):

  • This derivatization targets the carboxylic acid and amino groups.

  • Reagents: Isobutanol, pyridine, isobutyl chloroformate.

  • Procedure:

    • Dry the sample completely.

    • Add 50 µL of isobutanol/pyridine (4:1, v/v) and vortex.

    • Add 5 µL of isobutyl chloroformate, vortex, and incubate at 60°C for 30 minutes.

    • Evaporate the reagents and reconstitute the sample for LC-MS/MS analysis.

  • The resulting derivatives will have different retention times and potentially more informative fragmentation patterns.

2. Derivatization with Dansyl Chloride:

  • Dansyl chloride reacts with primary and secondary amines.

  • Reagents: Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile), sodium bicarbonate buffer (100 mM, pH 9.5).

  • Procedure:

    • To the dried sample, add 50 µL of sodium bicarbonate buffer and 100 µL of dansyl chloride solution.

    • Vortex and incubate at 60°C for 45 minutes in the dark.

    • Quench the reaction with a small amount of a primary amine solution (e.g., glycine).

    • Inject an aliquot for LC-MS/MS analysis.

  • Dansyl derivatives often exhibit improved chromatographic properties and ionization efficiency.

Protocol 3: Deuterium (B1214612) Labeling for Unambiguous Identification of Isoglutamic Acid

A novel method for the specific labeling of isoaspartic and isoglutamic acids with deuterium has been developed.[2][3][4] This method can be adapted for the identification of this compound, particularly in the context of protein deamidation. The principle relies on the formation of a cyclic intermediate that facilitates the incorporation of a deuteron (B1233211) from a D2O solvent.

1. Labeling Procedure:

  • Reagents: D2O, pyridine, acetic anhydride.

  • Procedure:

    • Lyophilize the peptide or protein sample.

    • Reconstitute the sample in a mixture of D2O, pyridine, and acetic anhydride.

    • Incubate at 37°C for a specified period (e.g., 24 hours).

    • Lyophilize the sample to remove the reagents.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Data Analysis:

  • Compare the mass spectra of the sample reacted in H2O and D2O.

  • A mass shift of +1 Da in the precursor and fragment ions containing the this compound residue indicates the presence of the isomer.[2] This provides unequivocal identification.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison of results.

Table 1: LC-MS/MS Parameters for this compound and Glutamine Analysis

ParameterGlutamineThis compound
Precursor Ion (m/z) 147.1147.1
Retention Time (min) To be determined experimentallyTo be determined experimentally
Collision Energy (eV) To be optimizedTo be optimized
Primary Fragment Ion (m/z) e.g., 130.1 (loss of NH3)To be determined
Secondary Fragment Ion (m/z) e.g., 84.1To be determined
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined

Table 2: Fragmentation Data for Derivatized Isomers

DerivativePrecursor Ion (m/z)Characteristic Fragment Ions (m/z)
Glutamine-Isobutyl Ester To be determinedTo be determined
This compound-Isobutyl Ester To be determinedTo be determined
Glutamine-Dansyl To be determinedTo be determined
This compound-Dansyl To be determinedTo be determined

Advanced Considerations

  • In-source Cyclization: Glutamine and glutamic acid can cyclize to form pyroglutamic acid in the electrospray ionization source, which can lead to inaccurate quantification.[11] Chromatographic separation of these species is essential to mitigate this artifact.

  • High-Resolution Mass Spectrometry: While glutamine and this compound are isobaric, high-resolution mass spectrometry can be useful in distinguishing them from other near-isobaric interferences. For example, lysine (B10760008) and glutamine have a mass difference of only 0.036 u, requiring high resolving power to differentiate them in peptide analysis.[12]

  • Electron Capture Dissociation (ECD): For this compound present within a peptide (as isoglutamic acid), ECD can provide diagnostic fragment ions that allow for its differentiation from glutamic acid.[1] This technique is particularly useful in proteomics and the study of post-translational modifications.

By employing these detailed protocols and considering the advanced techniques described, researchers can confidently tackle the analytical challenge of identifying and differentiating this compound from glutamine, leading to more accurate and reliable results in their scientific endeavors.

References

Application Notes and Protocols for Screening Isoglutamine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of isoglutamine derivatives in the screening of novel anticancer agents. This document details the rationale, experimental protocols, and data interpretation for evaluating the therapeutic potential of this promising class of compounds.

Introduction

This compound derivatives have emerged as a significant area of interest in anticancer drug discovery. These compounds, structurally related to the non-proteinogenic amino acid this compound, have demonstrated a range of biological activities, including the inhibition of key enzymes involved in tumor progression and metastasis. Notably, derivatives of L-isoglutamine have been investigated for their ability to target metalloproteinases, such as aminopeptidase (B13392206) N (APN) and matrix metalloproteinase-2 (MMP-2), which play crucial roles in cancer cell invasion, angiogenesis, and survival. The structural backbone of this compound offers a versatile scaffold for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced potency and selectivity against various cancer types.

Rationale for Screening this compound Derivatives

The primary rationale for screening this compound derivatives lies in their potential to modulate key signaling pathways implicated in cancer. By targeting enzymes like APN and MMPs, these compounds can interfere with the degradation of the extracellular matrix, a critical step in tumor invasion and the formation of metastases. Furthermore, the inhibition of these enzymes can impact cell-cell and cell-matrix interactions, which are vital for tumor growth and angiogenesis. The exploration of N,N'-disubstituted L-isoglutamines has revealed that the incorporation of lipophilic groups can enhance their anticancer activity, suggesting that these derivatives may effectively interact with biological membranes or hydrophobic pockets of target proteins.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected this compound and related derivatives against various cancer-related targets and cell lines. This data provides a comparative view of the potency of different structural modifications.

Compound IDStructure/DescriptionTarget/Cell LineAssay TypeIC50/ActivityReference
Compound 4l L-isoglutamine derivativeAminopeptidase N (APN)Enzymatic Assay5.2 µM[1]
Compound 6 L-isoglutamine derivativeAminopeptidase N (APN)Enzymatic Assay3.1 µM[1]
Compound 6 L-isoglutamine derivativeHL-60 (Human promyelocytic leukemia)Cell ViabilityGood Activity[1]
Phenylacetamide derivative 3c Phenylacetamide derivativeMCF-7 (Human breast adenocarcinoma)MTT Assay0.7 ± 0.08 µM[2][3]
Phenylacetamide derivative 3d Phenylacetamide derivativeMCF-7 (Human breast adenocarcinoma)MTT Assay0.7 ± 0.4 µM[2][3]
Phenylacetamide derivative 3d Phenylacetamide derivativeMDA-MB-468 (Human breast adenocarcinoma)MTT Assay0.6 ± 0.08 µM[2][3]
Phenylacetamide derivative 3j Phenylacetamide derivativeMDA-MB-468 (Human breast adenocarcinoma)MTT Assay0.76 ± 0.09 µM[2]
Phenylacetamide derivative 3b Phenylacetamide derivativeMDA-MB-468 (Human breast adenocarcinoma)MTT Assay1.5 ± 0.12 µM[2]
Phenylacetamide derivative 3f Phenylacetamide derivativeMDA-MB-468 (Human breast adenocarcinoma)MTT Assay1 ± 0.13 µM[2]
Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide N,N'-disubstituted L-isoglutamineHBL-100 (Human breast carcinoma)Tissue CultureBest anticancer activity among 7 derivatives[4]
Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide N,N'-disubstituted L-isoglutamineIn vivo (Mice)Acute ToxicityLD50 = 4.5 g/kg (i.p.)[4]

Experimental Protocols

Detailed methodologies for key experiments in the screening of this compound derivatives are provided below. These protocols are designed to be adaptable to specific laboratory settings and high-throughput screening platforms.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12, HBL-100)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the this compound derivatives induce apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well sterile plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

    • Treat the cells with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and initial characterization of this compound derivatives as potential anticancer agents.

G Experimental Workflow for Anticancer Screening of this compound Derivatives cluster_0 Compound Library & Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Identification A Synthesis of This compound Derivatives B Compound Library (Stock Solutions in DMSO) A->B C Cell Viability Assay (e.g., MTT Assay) Multiple Cancer Cell Lines B->C Primary Screening D Determination of IC50 Values C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E Active Compounds F Cell Cycle Analysis D->F Active Compounds G Western Blot Analysis (Signaling Pathway Proteins) D->G Active Compounds H Hit-to-Lead Optimization E->H Promising Candidates F->H Promising Candidates G->H Promising Candidates I In Vivo Studies H->I

Caption: A general workflow for anticancer drug screening.

Signaling Pathways

The following diagrams depict the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer. While direct evidence for the modulation of these pathways by this compound derivatives is still emerging, their known inhibitory effects on metalloproteinases like APN and MMPs suggest potential upstream regulation.

PI3K/Akt/mTOR Signaling Pathway

G Hypothesized Modulation of PI3K/Akt/mTOR Pathway by this compound Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Iso_Deriv This compound Derivatives APN_MMP APN/MMPs Iso_Deriv->APN_MMP Inhibit APN_MMP->RTK May influence RTK signaling

Caption: PI3K/Akt/mTOR pathway and potential this compound derivative intervention.

NF-κB Signaling Pathway

G Hypothesized Modulation of NF-κB Pathway by this compound Derivatives cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activate IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Anti-apoptosis, Proliferation) Nucleus->Gene_Expression Regulates Iso_Deriv This compound Derivatives APN_MMP APN/MMPs Iso_Deriv->APN_MMP Inhibit APN_MMP->Stimuli May influence inflammatory signaling

Caption: NF-κB pathway and potential this compound derivative intervention.

Disclaimer: The depicted signaling pathways represent simplified models. The precise mechanisms by which this compound derivatives exert their anticancer effects, including their potential influence on the PI3K/Akt/mTOR and NF-κB pathways, are subjects of ongoing research. The diagrams illustrate hypothetical points of intervention based on the known targets of some this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to be chemically modified allows for the generation of diverse libraries for screening. The provided protocols offer a framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to preliminary mechanism of action studies. Further research is warranted to fully elucidate the anticancer potential and the specific molecular targets and signaling pathways modulated by this versatile chemical scaffold.

References

Application Note: A Proposed Methodology for Radiolabeling Isoglutamine in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metabolic tracing using isotopically labeled nutrients is a cornerstone technique for elucidating the metabolic pathways that support cellular proliferation, bioenergetics, and biosynthesis. While the metabolism of L-glutamine is extensively studied, significantly less is known about its isomer, L-isoglutamine. Isoglutamine is a gamma-amino acid derived from glutamic acid, where the amide group is on the alpha-carboxyl carbon, in contrast to the gamma-carboxyl position in glutamine.[1] This structural difference suggests a distinct metabolic fate.

This document outlines a proposed, hypothetical methodology for the synthesis of radiolabeled this compound and its application in metabolic tracing studies. As the use of radiolabeled this compound as a metabolic tracer is not a well-established technique, this protocol is adapted from established methods for L-glutamine tracing and should be considered a starting point for methods development.[2][3]

Proposed Synthesis of Radiolabeled L-Isoglutamine

The synthesis of radiolabeled L-isoglutamine can be hypothetically achieved by starting with a commercially available radiolabeled precursor, such as L-[1-¹⁴C]glutamic acid or L-[U-¹⁴C]glutamic acid. The synthesis would involve the selective amidation of the α-carboxyl group of glutamic acid while the γ-carboxyl group remains free.

A plausible synthetic route involves the protection of the amino group, followed by the formation of an oxazolidinone intermediate, which can then undergo ammonolysis to yield the α-amide.

Hypothetical Synthesis of L-[1-¹⁴C]this compound:

  • N-protection of L-[1-¹⁴C]glutamic acid: The amino group of L-[1-¹⁴C]glutamic acid is protected, for instance, with a benzyloxycarbonyl (Cbz) group.

  • Oxazolidinone formation: The N-protected, radiolabeled glutamic acid is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., benzenesulfonic acid) to form an oxazolidinone derivative.

  • Ammonolysis: The resulting oxazolidinone is treated with aqueous ammonia (B1221849) to selectively form the α-amide, yielding N-Cbz-L-[1-¹⁴C]this compound.

  • Deprotection: The Cbz protecting group is removed via catalytic hydrogenation to yield L-[1-¹⁴C]this compound.

  • Purification and Characterization: The final product must be purified, typically by high-performance liquid chromatography (HPLC), and its identity, radiochemical purity, and specific activity confirmed.

Proposed Metabolic Pathways of L-Isoglutamine

The metabolic fate of this compound in mammalian cells is largely uncharacterized. A primary hypothetical route of metabolism is the hydrolysis of the α-amide bond by a cellular amidase to yield glutamic acid and ammonia. Once converted to glutamic acid, the radiolabel would enter the well-established metabolic pathways of glutamate, including its conversion to α-ketoglutarate, which is a key intermediate in the Tricarboxylic Acid (TCA) cycle.[4][5]

Isoglutamine_Metabolism This compound Radiolabeled This compound Glutamic_Acid Radiolabeled Glutamic Acid This compound->Glutamic_Acid Amidase (Hypothetical) Ammonia Ammonia This compound->Ammonia aKG α-Ketoglutarate Glutamic_Acid->aKG Glutamate Dehydrogenase/ Transaminases TCA TCA Cycle aKG->TCA Other Other Biosynthetic Pathways aKG->Other

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for metabolic tracing with ¹³C or ¹⁴C-labeled L-glutamine and should be optimized for use with radiolabeled this compound.[6]

Protocol 1: In Vitro Metabolic Tracing with L-[¹⁴C]this compound

Objective: To trace the metabolic fate of L-[¹⁴C]this compound in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., cancer cell line)

  • Complete culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • L-[¹⁴C]this compound (custom synthesis)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent: 80% methanol (B129727), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to the desired confluency (typically 70-80%).

  • Tracer Incubation:

    • Prepare the tracing medium by supplementing base medium (lacking glutamine) with a known concentration of L-[¹⁴C]this compound (e.g., 2 mM) and dFBS.

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the L-[¹⁴C]this compound-containing tracing medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the tracing medium.

    • Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Analysis:

    • Transfer the supernatant (containing polar metabolites) to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent (e.g., water).

    • Measure the radioactivity of an aliquot of the metabolite extract using a liquid scintillation counter.

    • The remaining extract can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the labeled downstream metabolites.

Protocol 2: Analysis of ¹⁴C Incorporation into Biomolecules

Objective: To measure the incorporation of carbon from L-[¹⁴C]this compound into proteins and nucleic acids.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Cell Lysis and Macromolecule Precipitation:

    • After tracer incubation, wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Precipitate proteins using trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated macromolecules.

  • Washing: Wash the pellet multiple times with ethanol (B145695) to remove unincorporated radiolabeled metabolites.

  • Quantification:

    • Resuspend the final pellet in a suitable buffer or solvent.

    • Measure the radioactivity of the pellet using a liquid scintillation counter.

    • Normalize the radioactivity to the total amount of protein or DNA in the pellet.

Data Presentation

Quantitative data should be summarized in tables for clear comparison across different experimental conditions and time points.

Table 1: Example Data for L-[¹⁴C]this compound Uptake and Incorporation

Cell LineTime (hours)Total Intracellular ¹⁴C (DPM/µg protein)¹⁴C in Protein (DPM/µg protein)
Cell Line A11500 ± 12050 ± 8
Cell Line A45500 ± 450250 ± 30
Cell Line A89800 ± 760600 ± 55
Cell Line B1800 ± 9525 ± 5
Cell Line B42800 ± 310130 ± 20
Cell Line B84500 ± 400310 ± 40
Data are presented as mean ± standard deviation (n=3). DPM = Disintegrations Per Minute.

Table 2: Example Data for ¹⁴C-Labeling in Key Metabolites

MetaboliteTime (hours)% of Total ¹⁴C Counts
This compound185.2%
Glutamic Acid110.5%
Aspartic Acid11.8%
Citrate10.5%
This compound835.7%
Glutamic Acid842.1%
Aspartic Acid812.3%
Citrate85.4%
Hypothetical data obtained from LC separation followed by fraction collection and scintillation counting.

Experimental Workflow Visualization

Workflow Start Start Cell_Culture Cell Culture (e.g., 6-well plates) Start->Cell_Culture Incubation Tracer Incubation (Time Course) Cell_Culture->Incubation Tracer_Prep Prepare Tracing Medium with Radiolabeled this compound Tracer_Prep->Incubation Quench Quench Metabolism & Wash Cells Incubation->Quench Extraction Metabolite Extraction (e.g., 80% Methanol) Quench->Extraction Analysis Sample Analysis Extraction->Analysis Scintillation Liquid Scintillation Counting (Total ¹⁴C) Analysis->Scintillation LCMS LC-MS/HPLC (Metabolite ID & Quantification) Analysis->LCMS Data_Analysis Data Analysis & Interpretation Scintillation->Data_Analysis LCMS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound metabolic tracing.

Conclusion and Future Directions

The protocols and pathways described herein provide a theoretical framework for investigating the metabolic role of this compound. Significant methods development will be required, starting with the successful synthesis and purification of high-purity radiolabeled this compound. Subsequent experiments should focus on confirming its uptake by cells and identifying the enzymes responsible for its metabolism. Comparing the metabolic fate of this compound to that of glutamine in parallel experiments will be crucial for understanding its unique biological role. This novel area of research could provide new insights into cellular metabolism, particularly in disease states where amino acid utilization is reprogrammed.

References

Probing Enzyme Active Sites with Isoglutamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglutamine, a structural isomer of the proteinogenic amino acid glutamine, serves as a valuable molecular tool for investigating the architecture and catalytic mechanisms of enzyme active sites. Its unique structure, featuring an α-amide and a γ-carboxylic acid, allows it to interact differently with active sites compared to its more common isomer. This distinction makes this compound and its derivatives effective probes, particularly as competitive inhibitors, for enzymes that process glutamine, glutamate (B1630785), or similar substrates. These application notes provide a detailed guide on utilizing this compound-based compounds to probe the active sites of two key enzymes: Aminopeptidase (B13392206) N and Glutamine Synthetase.

Application Note 1: this compound Derivatives as Probes for the Aminopeptidase N (APN) Active Site

Background: Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in tumor cell invasion, angiogenesis, and metastasis.[1] It selectively cleaves neutral amino acids from the N-terminus of peptides. The active site of APN contains a catalytic zinc ion and a hydrophobic pocket (S1 subsite) that accommodates the side chain of the N-terminal amino acid of the substrate.[2] L-isoglutamine derivatives have been shown to exhibit inhibitory activity against APN, making them useful probes for characterizing the S1 subsite and developing novel anticancer agents.[1][3] By systematically modifying the this compound scaffold, researchers can explore the steric and electronic requirements of the APN active site.

Principle: this compound derivatives can act as competitive inhibitors of APN. The this compound moiety can interact with residues in the active site, while appended chemical groups can probe the dimensions and chemical nature of the S1 subsite. The potency of these derivatives, quantified by the half-maximal inhibitory concentration (IC50), provides insights into the structure-activity relationship (SAR) and informs the design of more potent and selective inhibitors.

Quantitative Data: Inhibition of Aminopeptidase N by L-Isoglutamine Derivatives

The following table summarizes the inhibitory activity of various L-isoglutamine derivatives against Aminopeptidase N. This data can be used to understand the structure-activity relationships for probing the APN active site.

Compound IDDerivative StructureIC50 (µM)Reference
A1 Peptidomimetic L-iso-glutamine derivativeMicromolar range[3]
A2 Peptidomimetic L-iso-glutamine derivativeMicromolar range[3]
4l Piperidinedione analogue of L-isoglutamine5.2[1]
6 Piperidinedione analogue of L-isoglutamine3.1[1]
8c N-cinnamoyl-l-aspartic acid derivative (related structure)11.1 ± 0.9[1]

Note: Specific structures for A1 and A2 are detailed in the referenced publication.

Experimental Protocol: Determination of IC50 for this compound Derivatives against Aminopeptidase N

This protocol describes a colorimetric assay to determine the IC50 value of this compound derivatives against porcine kidney Aminopeptidase N.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • This compound derivative (test compound)

  • Bestatin (B1682670) (positive control inhibitor)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Dissolve the APN enzyme in 50 mM PBS to the desired working concentration.

    • Prepare a stock solution of L-leucine-p-nitroanilide in DMSO. Dilute with 50 mM PBS to the final working concentration.

    • Prepare a stock solution of the this compound derivative and bestatin in DMSO. Perform serial dilutions in 50 mM PBS to obtain a range of test concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the serially diluted this compound derivative or bestatin to the respective wells.

    • For the control (uninhibited) wells, add 20 µL of 50 mM PBS containing the same final concentration of DMSO as the inhibitor wells.

    • Add 160 µL of the APN enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the L-leucine-p-nitroanilide solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance of the produced p-nitroaniline at 405 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[6]

APN_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare APN Solution add_enzyme Add APN Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate (L-Leucine-p-nitroanilide) add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare this compound Derivative Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate read_absorbance Read Absorbance (405 nm) incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for APN Inhibition Assay.

Application Note 2: this compound as a Potential Competitive Inhibitor to Probe the Glutamine Synthetase Active Site

Background: Glutamine Synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.[7] The active site of GS binds both glutamate and ATP. Given the structural similarity between this compound and the substrate glutamate, this compound can be hypothesized to act as a competitive inhibitor, binding to the glutamate-binding site. While extensive data exists for inhibitors like methionine sulfoximine (B86345) (MSO) and phosphinothricin, using this compound itself as a probe can provide specific insights into the active site's tolerance for the altered position of the amide group.

Principle: To investigate this compound as a probe for the GS active site, a kinetic analysis can be performed. If this compound acts as a competitive inhibitor, it will bind to the active site of the free enzyme and compete with the substrate, glutamate. This will result in an apparent increase in the Michaelis constant (Km) for glutamate with increasing concentrations of this compound, while the maximum velocity (Vmax) of the reaction will remain unchanged. By determining the inhibition constant (Ki), researchers can quantify the affinity of this compound for the GS active site.

Experimental Protocol: Kinetic Analysis of Glutamine Synthetase Inhibition by this compound

This protocol outlines a spectrophotometric assay to determine the mode of inhibition and the inhibition constant (Ki) of this compound for Glutamine Synthetase. This assay is based on a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH.

Materials:

  • Glutamine Synthetase enzyme

  • L-Glutamate (substrate)

  • L-Isoglutamine (potential inhibitor)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • MgCl2, KCl, NH4Cl

  • Imidazole-HCl buffer, pH 7.1

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reaction Cocktail Preparation:

    • Prepare a reaction cocktail containing Imidazole-HCl buffer, MgCl2, KCl, NH4Cl, PEP, NADH, PK, and LDH at the desired final concentrations.

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate with varying concentrations of L-glutamate.

    • For each glutamate concentration, prepare a set of reactions with different fixed concentrations of L-isoglutamine (including a zero-isoglutamine control).

    • Add the reaction cocktail to all wells.

    • Add the corresponding concentrations of L-glutamate and L-isoglutamine to the appropriate wells.

    • Add ATP to all wells.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the plate to 37°C.

    • Initiate the reactions by adding the Glutamine Synthetase enzyme solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by GS.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.

    • To determine the mode of inhibition, generate a Lineweaver-Burk plot (1/v vs. 1/[Glutamate]) for each this compound concentration.

      • If the lines intersect on the y-axis, it indicates competitive inhibition.

      • If the lines intersect to the left of the y-axis, it indicates mixed or non-competitive inhibition.

      • If the lines are parallel, it indicates uncompetitive inhibition.

    • If competitive inhibition is observed, the Ki can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this plot will be -Ki.

GS_Inhibition_Mechanism cluster_binding Enzyme-Substrate/Inhibitor Binding cluster_reaction Catalytic Reaction E Free Enzyme (GS) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Glutamate) I Inhibitor (this compound) ES->E + P P Product (Glutamine)

Competitive Inhibition of Glutamine Synthetase.

Conclusion

This compound and its derivatives are versatile tools for probing the active sites of enzymes, particularly those involved in amino acid metabolism. By employing the protocols outlined in these application notes, researchers can elucidate the structural requirements of enzyme active sites, determine the mode of inhibition, and gather crucial data for the rational design of novel enzyme inhibitors. The systematic application of these methods will undoubtedly contribute to a deeper understanding of enzyme function and facilitate the development of new therapeutic agents.

References

Application of Isoglutamine in Studying Amino Acid Transporters: A Review of Current Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isoglutamine: Initial investigations into the application of this compound, the γ-amide of glutamic acid, as a tool for studying amino acid transporters have revealed a notable lack of direct evidence in the current scientific literature.[1] While this compound is a known component of bacterial cell wall peptidoglycans, such as muramyl dipeptide (MDP), and is involved in interactions with intracellular immune receptors like NOD2, its use as a specific substrate, inhibitor, or competitive ligand to characterize amino acid transporters is not well-documented.[2][3] Research on this compound-containing molecules has often focused on enhancing their cellular uptake to modulate immune responses, rather than using this compound itself to probe transporter function.[3]

Therefore, this document will focus on the well-established and widely used methodologies for studying amino acid transporters, with a particular emphasis on those responsible for the transport of L-glutamine, a critical nutrient for cellular metabolism and growth.[4][5] These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in the study of these vital membrane proteins.

Application Notes: Studying Amino Acid Transporters

The investigation of amino acid transporters is fundamental to understanding cellular physiology, nutrient sensing, and the pathogenesis of various diseases, including cancer. Several families of solute carriers (SLCs), such as SLC1, SLC6, SLC7, and SLC38, are responsible for glutamine transport, each with distinct mechanisms and substrate specificities.[4] The following notes outline the primary experimental approaches to characterizing these transporters.

Key Experimental Approaches:

  • Radiolabeled Substrate Uptake Assays: This is the gold standard for quantifying the activity of a specific amino acid transporter. It involves incubating cells or proteoliposomes expressing the transporter of interest with a radiolabeled substrate, such as [³H]L-glutamine, and measuring the intracellular accumulation of radioactivity over time.[6][7] This method allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax).

  • Competitive Inhibition Assays: These assays are crucial for determining the substrate specificity of a transporter. By measuring the uptake of a radiolabeled substrate in the presence of various unlabeled amino acids or analogs, one can identify which molecules compete for binding to the transporter.[7] Commonly used inhibitors for glutamine transporters include 2-(methylamino)isobutyric acid (MeAIB) for System A transporters.[7][8]

  • Electrophysiological Studies: For electrogenic transporters, where the movement of an amino acid is coupled to the transport of ions, changes in membrane potential can be measured using techniques like patch-clamping in cells expressing the transporter. This provides insights into the transport mechanism and stoichiometry.

  • Gene Silencing and Overexpression: Modulating the expression of a specific transporter using techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout, or conversely, overexpressing the transporter in a null background, allows for the definitive attribution of a specific transport activity to that protein.

Quantitative Data on Glutamine Transporters:

The following table summarizes key kinetic parameters for some of the major glutamine transporters. These values can vary depending on the experimental system and conditions.

Transporter (Gene)SystemSubstratesInhibitorsKm for Glutamine (µM)Transport Mechanism
ASCT2 (SLC1A5) ASCGln, Ala, Ser, Thr, AsnGPNA163 ± 23[9]Na⁺-dependent obligatory antiporter
SNAT1 (SLC38A1) AGln, Ala, Ser, Pro, MetMeAIB~2000Na⁺-dependent cotransporter
SNAT2 (SLC38A2) AGln, Ala, Ser, Pro, AsnMeAIB~500Na⁺-dependent cotransporter
LAT1 (SLC7A5) LGln, Leu, Ile, Val, Phe, Tyr, TrpBCH~100Na⁺-independent obligatory antiporter
B⁰AT1 (SLC6A19) B⁰Gln and other neutral amino acids-~1000Na⁺-dependent cotransporter

Experimental Protocols

Protocol 1: Radiolabeled L-Glutamine Uptake Assay in Cultured Cells

This protocol describes a method to measure the uptake of L-glutamine into a mammalian cell line.

Materials:

  • Mammalian cell line of interest cultured in appropriate growth medium

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]L-glutamine (specific activity ~50-60 Ci/mmol)

  • Unlabeled L-glutamine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with 1 mL of pre-warmed KRH buffer.

  • Initiation of Uptake: Add 0.5 mL of KRH buffer containing the desired concentration of [³H]L-glutamine and unlabeled L-glutamine to each well. For kinetic studies, a range of substrate concentrations should be used.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-10 minutes). The optimal incubation time should be determined in preliminary experiments to ensure initial rates of transport are measured.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4.5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).

  • Data Analysis: Express the uptake as pmol of glutamine/mg of protein/min.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine the substrate specificity of a glutamine transporter.

Materials:

  • Same as Protocol 1

  • A panel of unlabeled amino acids and potential inhibitors (e.g., alanine, serine, leucine, MeAIB, GPNA)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Pre-incubation with Inhibitors: Before adding the radiolabeled substrate, pre-incubate the cells for 5-10 minutes with KRH buffer containing the desired concentration of the unlabeled competitor amino acid or inhibitor.

  • Initiation of Uptake: Add KRH buffer containing a fixed, subsaturating concentration of [³H]L-glutamine (e.g., a concentration close to the Km value) and the same concentration of the competitor as in the pre-incubation step.

  • Follow steps 4 through 9 from Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition of [³H]L-glutamine uptake by each competitor compared to the control (no competitor). This will reveal the substrate specificity of the transporter.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed Cells in 24-well plate wash Wash Cells with KRH Buffer seed->wash initiate Add [3H]L-glutamine (± Competitor) wash->initiate incubate Incubate at 37°C initiate->incubate terminate Wash with ice-cold PBS incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count protein Protein Assay lyse->protein analyze Calculate Uptake Rate count->analyze protein->analyze

Caption: Workflow for a typical amino acid transporter uptake experiment.

glutamine_transporters cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Gln_out Glutamine ASCT2 ASCT2 (SLC1A5) Gln_out->ASCT2 Antiport SNAT1_2 SNAT1/2 (SLC38A1/2) Gln_out->SNAT1_2 Cotransport LAT1 LAT1 (SLC7A5) Gln_out->LAT1 Antiport Na_out Na+ Na_out->ASCT2 Antiport Na_out->SNAT1_2 Cotransport AA_out Amino Acid ASCT2->AA_out Gln_in Glutamine ASCT2->Gln_in Na_in Na+ ASCT2->Na_in SNAT1_2->Gln_in SNAT1_2->Na_in LAT1->AA_out LAT1->Gln_in AA_in Amino Acid AA_in->ASCT2 Antiport AA_in->LAT1 Antiport

Caption: Overview of major glutamine transport systems in mammalian cells.

competitive_inhibition cluster_transporter Transporter Binding Site binding_site Binding Site substrate Radiolabeled Substrate ([S*]) substrate->binding_site Binds & is transported inhibitor Unlabeled Competitor ([I]) inhibitor->binding_site Binds & blocks transport

Caption: Principle of competitive inhibition at an amino acid transporter.

References

Application Notes and Protocols for the Synthesis of N,N'-Disubstituted L-Isoglutamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N,N'-disubstituted L-isoglutamines, compounds of significant interest in medicinal chemistry due to their potential as anticancer and immunomodulatory agents. The protocols outlined below are based on established synthetic strategies, offering detailed methodologies for the preparation of these target molecules.

Introduction

L-isoglutamine is a γ-amino acid isomer of the proteinogenic amino acid L-glutamine. N,N'-disubstituted derivatives of L-isoglutamine have emerged as a promising class of compounds in drug discovery. Their biological activities are diverse, ranging from acting as anticancer agents by inhibiting enzymes like aminopeptidase (B13392206) N (APN) to functioning as immunomodulators through the activation of pattern recognition receptors such as NOD2. The synthesis of these compounds requires a strategic approach involving the protection of reactive functional groups, selective amide bond formation, and final deprotection.

General Synthetic Strategy

The synthesis of N,N'-disubstituted L-isoglutamines typically commences with L-glutamic acid. The general workflow involves three main stages:

  • Protection of L-Glutamic Acid: The α-amino and γ-carboxyl groups of L-glutamic acid are protected to allow for selective reaction at the α-carboxyl group.

  • Amide Bond Formation: The unprotected α-carboxyl group is activated and reacted with a primary or secondary amine to form the α-amide. Subsequently, the γ-carboxyl group is deprotected and activated for reaction with a second amine to form the γ-amide.

  • Deprotection: The remaining protecting groups are removed to yield the final N,N'-disubstituted L-isoglutamine.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of N,N'-disubstituted L-isoglutamines.

Protocol 1: Synthesis of N-Acyl-L-Glutamic Anhydride (B1165640)

This protocol describes the formation of a cyclic anhydride from N-acylated L-glutamic acid, which can then be opened by an amine to form an isoglutamine derivative.

Materials:

  • N-Acyl-L-glutamic acid (e.g., N-(3,4,5-trimethoxybenzoyl)-L-glutamic acid)

  • Acetic anhydride (Ac₂O)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • L-amino acid methyl ester hydrochloride (or other primary/secondary amine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Suspend N-acyl-L-glutamic acid in acetic anhydride.

  • Heat the mixture under reflux for the time specified in the relevant literature (e.g., 15 minutes) to form the corresponding N-acyl-L-glutamic anhydride.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude anhydride in anhydrous dichloromethane.

  • In a separate flask, dissolve the L-amino acid methyl ester hydrochloride (or other amine) in anhydrous dichloromethane and add triethylamine to neutralize the hydrochloride.

  • Add the amine solution to the anhydride solution at room temperature and stir for the required reaction time (e.g., 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of Nγ-Alkyl- and Nγ,Nγ-Dialkyl-L-Glutamine Derivatives

This protocol outlines a general method starting from a protected L-glutamic acid derivative.

Materials:

  • N-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester

  • Coupling agents (e.g., DCC, EDC/HOBt)

  • Primary or secondary alkylamine

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc group, H₂/Pd for Z and Bn groups)

Procedure:

  • γ-Amidation: Dissolve N-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester in an appropriate solvent like DCM or DMF.

  • Add a coupling agent (e.g., 1.1 equivalents of DCC) and an activator (e.g., 1.2 equivalents of HOBt).

  • Add the desired primary or secondary alkylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and coupling reagents.

  • Dry the organic layer and concentrate to obtain the protected Nγ-alkyl or Nγ,Nγ-dialkyl-L-glutamine derivative.

  • α-Amidation (if required): The α-tert-butyl ester can be deprotected using TFA, and the resulting carboxylic acid can be coupled with another amine using the same coupling procedure as in steps 1-7.

  • Final Deprotection: Remove the N-carbobenzyloxy (Z) group by catalytic hydrogenation (H₂ gas with a Palladium catalyst) to yield the final product.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of a series of novel L-isoglutamine derivatives as potential antitumor agents.[1]

CompoundRR'Time (min)M.p./°CYield/%
5a HH20169-17274
5b HCH₃30153-15565
5c HCH(CH₃)₂30160-16258
5d HCH₂CH(CH₃)₂40148-15055
5e HCH₂Ph30155-15762
5f CH₃CH₃30175-17768
5g HPh50180-18245

Data obtained from the synthesis of N-(3,4,5-trimethoxybenzoyl)-L-isoglutamine derivatives by condensation with various amino acid methyl esters.[1]

Biological Context and Signaling Pathways

Immunomodulation via NOD2 Signaling

Certain N,N'-disubstituted L-isoglutamine derivatives, particularly those related to muramyl dipeptide (MDP), are recognized by the intracellular pattern recognition receptor NOD2. Activation of NOD2 is a key event in the innate immune response to bacterial peptidoglycan.

Upon binding of an this compound derivative like MDP, NOD2 undergoes a conformational change and oligomerizes.[2] This leads to the recruitment of the serine/threonine kinase RIPK2 through CARD-CARD interactions.[2][3][4] The formation of this complex triggers downstream signaling cascades, including the activation of TAK1, which in turn activates the IKK complex and the MAPK pathway.[5] Ultimately, this leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][6]

Anticancer Activity via Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN/CD13) is a zinc-dependent metallopeptidase that is often overexpressed in tumor vasculature and is implicated in tumor growth, invasion, and angiogenesis. Several L-isoglutamine derivatives have been developed as APN inhibitors.

The catalytic mechanism of APN involves a zinc ion (Zn²⁺) in its active site, which is essential for the hydrolysis of peptides.[7] this compound-based inhibitors are designed to bind to this active site. A common mechanism of inhibition is the chelation of the Zn²⁺ ion by functional groups on the inhibitor molecule.[8] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic activity of APN.[9] The inhibition of APN can disrupt processes crucial for tumor survival, such as angiogenesis, leading to antitumor effects.

References

Application Notes and Protocols for Studying Macrophage Processing of Isoglutamine-Containing Peptidoglycan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular and molecular mechanisms by which macrophages process and respond to isoglutamine-containing peptidoglycan (PGN). The protocols outlined below are essential for researchers in immunology, microbiology, and drug development who are focused on understanding innate immunity, bacterial pathogenesis, and the development of novel immunomodulatory therapeutics.

Introduction

Peptidoglycan is a vital component of the bacterial cell wall and serves as a key pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. Macrophages, as professional phagocytes, are central to the initial detection and clearance of bacteria. The processing of PGN by macrophages is a critical step that leads to the activation of intracellular pattern recognition receptors (PRRs), triggering a cascade of signaling events that culminate in an inflammatory response.

A common and potent immunologically active motif within PGN is the muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine.[1][2] This this compound residue is crucial for recognition by the cytosolic PRR, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Upon binding MDP, NOD2 initiates a signaling pathway that results in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[2][3] Understanding the intricacies of macrophage processing of this compound-containing PGN is therefore fundamental to elucidating the host's response to bacterial infections and developing targeted therapies.

Data Presentation

The following table summarizes quantitative data on macrophage responses to stimulation with different PGN fragments, highlighting the importance of the this compound-containing structure (MDP).

PGN FragmentMacrophage TypeStimulation Time (hours)Cytokine/Gene MeasuredFold Change/ConcentrationReference
Muramyl Dipeptide (MDP) Bone Marrow-Derived Macrophages (BMDMs)18IL-6Significantly higher than MTP and ng-MDP[4]
GlcNAc-MurNAc-Tripeptide (GMTP) Bone Marrow-Derived Macrophages (BMDMs)18IL-6Significantly higher than MDP[4]
N-glycolyl-MDP (ng-MDP) Bone Marrow-Derived Macrophages (BMDMs)18IL-6Lower than MDP and GMTP[4]
Peptidoglycan (PGN) RAW264.7 Macrophages24Rac1-GTPDose-dependent increase[5]
Muramyl Dipeptide (MDP) Human Peripheral Blood Mononuclear Cells (PBMCs)Not SpecifiedPhospho-PAK2, Rac1-GTPLower than PGN[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the processing of this compound-containing PGN by macrophages.

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the differentiation of macrophages from mouse bone marrow progenitor cells.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • L929-conditioned medium (as a source of M-CSF)

  • Sterile syringes and needles (25G)

  • Petri dishes (100 mm)

  • Centrifuge

Procedure:

  • Euthanize a 6-8 week old mouse according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.

  • Cut the ends of the bones and flush the marrow into a sterile petri dish containing complete RPMI medium using a 25G needle and syringe.

  • Create a single-cell suspension by gently pipetting the marrow clumps up and down.

  • Centrifuge the cell suspension at 400 x g for 5 minutes.

  • Resuspend the cell pellet in complete RPMI medium supplemented with 20% L929-conditioned medium.

  • Plate the cells in 100 mm petri dishes and incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add 10 ml of fresh complete RPMI with 20% L929-conditioned medium.

  • On day 7, the cells will have differentiated into a confluent monolayer of BMDMs and are ready for experiments.

Protocol 2: Macrophage Stimulation with this compound-Containing Peptidoglycan (MDP)

This protocol details the stimulation of cultured macrophages with MDP to induce an inflammatory response.

Materials:

  • Cultured macrophages (e.g., BMDMs or RAW264.7 cells)

  • Muramyl dipeptide (MDP) (e.g., from InvivoGen)

  • Complete cell culture medium

  • 6-well tissue culture plates

Procedure:

  • Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of MDP in sterile, endotoxin-free water.

  • Dilute the MDP stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µg/mL).

  • Remove the old medium from the macrophage cultures and replace it with the MDP-containing medium.

  • As a negative control, add medium without MDP to a separate set of wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 6, 12, or 24 hours) depending on the downstream analysis.

Protocol 3: Quantification of Cytokine Secretion by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated macrophages.

Materials:

  • Supernatants from stimulated and control macrophage cultures

  • ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)

  • Microplate reader

Procedure:

  • Collect the culture supernatants from the stimulated and control wells at the end of the incubation period.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells and debris.

  • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer. c. Block the plate with blocking buffer for 1-2 hours at room temperature. d. Add the standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature. e. Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature. f. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature. g. Wash the plate and add the substrate solution. h. Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Protocol 4: Analysis of NF-κB Activation by Western Blot

This protocol details the detection of NF-κB activation by measuring the phosphorylation of the p65 subunit.[6]

Materials:

  • Stimulated and control macrophage cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After stimulation, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p65 and a loading control like β-actin.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN Peptidoglycan (PGN) Phagocytosis Phagocytosis PGN->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Fusion MDP Muramyl Dipeptide (MDP) (this compound-containing) Lysosome->MDP Processing NOD2 NOD2 MDP->NOD2 Binds RIP2 RIP2 NOD2->RIP2 Recruits TAK1 TAK1 RIP2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPKs TAK1->MAPK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Gene_expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_expression Induces

Caption: Signaling pathway of macrophage activation by this compound-containing PGN.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Downstream Analysis Macrophage_Culture 1. Macrophage Culture (e.g., BMDMs, RAW264.7) PGN_Stimulation 2. Stimulation with This compound-PGN (MDP) Macrophage_Culture->PGN_Stimulation Cytokine_Analysis 3a. Cytokine Secretion (ELISA) PGN_Stimulation->Cytokine_Analysis Gene_Expression 3b. Gene Expression (qRT-PCR) PGN_Stimulation->Gene_Expression Signaling_Analysis 3c. Signaling Pathway (Western Blot for p-p65) PGN_Stimulation->Signaling_Analysis

Caption: Experimental workflow for studying macrophage response to this compound-PGN.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthetic Isoglutamine Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthetically produced this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in this compound synthesis can stem from several factors throughout the chemical or enzymatic process. The most frequent culprits include:

  • Incomplete protection of the starting material (glutamic acid): Failure to properly protect the α-amino and γ-carboxyl groups of glutamic acid can lead to a mixture of products, including the undesired glutamine isomer.

  • Side reactions: The primary side reactions are the formation of pyroglutamate (B8496135) from the N-terminus and dehydration of the side-chain amide to a nitrile, both of which reduce the yield of the desired this compound.[1]

  • Poor coupling efficiency: In chemical synthesis, incomplete reaction between the protected glutamic acid and the amine source results in unreacted starting material and lower product yield.[2][3]

  • Suboptimal reaction conditions in enzymatic synthesis: Factors such as pH, temperature, enzyme concentration, and substrate ratio can significantly impact the efficiency of enzymatic coupling.[4]

  • Difficulties in purification: Co-elution of this compound with byproducts or unreacted starting materials during purification can lead to product loss.

Q2: How can I prevent the formation of the glutamine isomer during synthesis?

Preventing the formation of the glutamine isomer requires strategic protection of the glutamic acid starting material. The key is to selectively activate the α-carboxyl group for amidation while the γ-carboxyl group remains protected. This is typically achieved by using an orthogonal protecting group strategy.[5][6][7][8] For example, the α-carboxyl group can be activated in situ using a coupling reagent while the γ-carboxyl group is protected as an ester (e.g., benzyl (B1604629) or tert-butyl ester).

Q3: What is pyroglutamate formation and how can it be minimized?

Pyroglutamate formation is an intramolecular cyclization reaction where the N-terminal α-amino group attacks the side-chain carbonyl carbon of a glutamine or this compound residue, leading to a truncated and undesired product.[1][9] This is particularly problematic when the N-terminus is deprotected. To minimize this side reaction:

  • Use a robust protecting group on the N-terminus: The trityl (Trt) group is highly effective in preventing pyroglutamate formation.[1]

  • Optimize deprotection conditions: Use mild deprotection conditions and minimize the time the N-terminus remains unprotected, especially in basic conditions.[9]

  • Incorporate additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[9]

Q4: Which coupling reagents are most effective for this compound synthesis?

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Modern uronium/aminium-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower risk of racemization.[2]

  • High-efficiency reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly reactive and can significantly improve coupling yields.[2][10][11]

  • Carbodiimides with additives: If using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), it is essential to include an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress side reactions and racemization.[12]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your this compound synthesis experiments.

Chemical Synthesis Troubleshooting

Problem 1: Low overall yield after the final deprotection and cleavage step.

  • Possible Cause: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups.

  • Troubleshooting Steps:

    • Optimize Cleavage Time and Reagent Concentration: Increase the cleavage reaction time or the concentration of the cleavage reagent (e.g., trifluoroacetic acid - TFA). It is advisable to perform a small-scale test cleavage to determine the optimal conditions before processing the entire batch.[3]

    • Ensure Appropriate Scavengers: Reactive carbocations generated during cleavage can lead to side reactions. Use a suitable scavenger cocktail in your cleavage mixture to neutralize these reactive species.[3]

    • Check for Product Precipitation: The cleaved this compound may be insoluble in the cleavage cocktail. If you suspect this, try precipitating the product with a different anti-solvent, such as cold diethyl ether, and optimize the precipitation temperature.[3]

Problem 2: Presence of a significant amount of unreacted glutamic acid derivative in the crude product.

  • Possible Cause: Poor coupling efficiency.

  • Troubleshooting Steps:

    • Switch to a More Potent Coupling Reagent: Consider using HATU, HCTU, or COMU for improved coupling efficiency.[2][3]

    • Increase Reagent Concentration: Use a higher concentration of the protected amino acid and coupling reagents to drive the reaction to completion.[3]

    • Extend Reaction Time: Ensure sufficient time for the coupling reaction to complete, especially if steric hindrance is a factor.[3]

    • Perform a Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.[12]

Problem 3: The final product is a mixture of this compound and glutamine.

  • Possible Cause: Incorrect or inefficient protection of the γ-carboxyl group of the glutamic acid starting material.

  • Troubleshooting Steps:

    • Verify Protecting Group Strategy: Ensure you are using an orthogonal protecting group strategy where the α-carboxyl group can be selectively activated while the γ-carboxyl group remains protected.

    • Check Purity of Protected Starting Material: Analyze the purity of your protected glutamic acid derivative before proceeding with the coupling reaction to ensure it is free of isomers.

    • Optimize Protection Reaction Conditions: Review and optimize the conditions for the protection of the γ-carboxyl group to ensure complete and selective reaction.

Enzymatic Synthesis Troubleshooting

Problem 1: Low conversion of substrates to this compound.

  • Possible Cause: Suboptimal reaction conditions or enzyme inactivity.

  • Troubleshooting Steps:

    • Optimize Reaction pH and Temperature: Screen a range of pH values and temperatures to find the optimum for your specific enzyme. The transpeptidation reaction is generally favored at an alkaline pH (typically between 8 and 10).[4]

    • Adjust Substrate Ratio: A high concentration of the acceptor substrate (the amine) can competitively inhibit side reactions like hydrolysis. An excess of the acceptor is generally recommended.[4]

    • Increase Enzyme Concentration: The amount of enzyme directly affects the reaction rate. Try increasing the enzyme concentration.[4]

    • Check Enzyme Activity: Perform a control reaction with a known substrate for your enzyme to confirm its activity. Ensure the enzyme has been stored and handled correctly to prevent denaturation.[4]

Problem 2: Significant hydrolysis of the glutamine donor, leading to low this compound yield.

  • Possible Cause: Competing hydrolysis side reaction catalyzed by the enzyme.

  • Troubleshooting Steps:

    • Maintain Alkaline pH: Hydrolysis is more dominant at acidic pH. Maintaining a stable, high pH throughout the reaction will favor the desired transpeptidation.[4]

    • Increase Acceptor Concentration: A high concentration of the amine acceptor will competitively inhibit the binding of water to the enzyme's active site, thus reducing hydrolysis.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

Coupling ReagentKey AdvantagesKey DisadvantagesRecommended Use Case
HATU/HCTU High coupling efficiency, fast reaction times, low racemization.[2][10]Higher cost, can be sensitive to moisture.Difficult couplings, sterically hindered amino acids.
COMU Very high coupling efficiency, low racemization, safer byproducts than benzotriazole-based reagents.[10][11]Higher cost.When high purity and safety are paramount.
DIC/HOBt Cost-effective, low racemization potential when used with HOBt.[12]Can be less efficient for sterically hindered couplings.Standard peptide synthesis where cost is a consideration.
BOP Efficient, minimal racemization.[10]Forms carcinogenic hexamethylphosphoramide (B148902) as a byproduct.Use with caution due to hazardous byproduct.

Experimental Protocols

Protocol 1: High-Yield Chemical Synthesis of N-Trityl-L-Isoglutamine Methyl Ester

This protocol is adapted from a patented method for the synthesis of an this compound precursor with a reported yield of 76%.[13]

Materials:

Procedure:

  • Dissolve 8.1 g of the γ-methyl ester of N-trityl-L-glutamic acid in 50 cc of methylene chloride.

  • Saturate the solution with ammonia gas.

  • Add 0.8 g of N-trityl-L-glutamic acid methyl ester and 4.6 g of dicyclohexylcarbodiimide.

  • Allow the reaction mixture to stand at room temperature for one hour.

  • Filter the reaction mixture.

  • Bubble a very slow stream of gaseous ammonia through the filtrate for one minute.

  • Let the mixture stand at room temperature for 5 minutes.

  • Acidify the mixture by adding 1 cc of acetic acid and filter again.

  • Evaporate the filtrate to dryness.

  • Take up the residue in ether and filter to obtain the methyl ester of N-trityl-L-isoglutamine.

  • The mother liquors can be further processed to obtain an additional crop of the product.[13]

Protocol 2: General Enzymatic Synthesis of a γ-Glutamyl Dipeptide

This protocol provides a general method for the enzymatic synthesis of a γ-glutamyl dipeptide, which can be adapted for this compound synthesis.

Materials:

  • γ-glutamyltranspeptidase (GGT) enzyme

  • Tris-HCl buffer (pH 8.0-10.0)

  • L-glutamine (γ-glutamyl donor)

  • Amine substrate (for this compound, this would be ammonia or an ammonium (B1175870) salt)

  • Reaction vessel with gentle stirring capability

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the buffer, L-glutamine, and the amine substrate in the reaction vessel. A starting point for concentrations could be 20 mM L-glutamine and a significantly higher concentration of the amine acceptor (e.g., 200-300 mM).[4]

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) with gentle stirring.

  • Initiate the reaction by adding a predetermined amount of the GGT enzyme to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction for a set period (e.g., 3-24 hours), continuing to stir gently.

  • Monitor the reaction progress using a suitable analytical method (e.g., HPLC) to determine the optimal reaction time.

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection & Purification start Glutamic Acid protect_gamma Protect γ-carboxyl group (e.g., as benzyl ester) start->protect_gamma protect_alpha Protect α-amino group (e.g., with Fmoc or Boc) protect_gamma->protect_alpha activate_alpha Activate α-carboxyl group (with coupling reagent) protect_alpha->activate_alpha add_amine React with amine source (e.g., ammonia) activate_alpha->add_amine deprotect_all Remove all protecting groups add_amine->deprotect_all purify Purify this compound deprotect_all->purify

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Decision_Tree cluster_synthesis_type Identify Synthesis Type start Low this compound Yield chemical Chemical Synthesis start->chemical enzymatic Enzymatic Synthesis start->enzymatic check_coupling Check Coupling Efficiency (Analyze crude product for unreacted starting material) chemical->check_coupling check_conditions Check Reaction Conditions (pH, Temperature, Substrate Ratio) enzymatic->check_conditions coupling_ok Coupling OK check_coupling->coupling_ok High Conversion coupling_poor Coupling Poor check_coupling->coupling_poor Low Conversion check_side_reactions Check for Side Reactions (e.g., pyroglutamate, glutamine isomer) coupling_ok->check_side_reactions improve_coupling Improve Coupling: - Use stronger coupling reagent (HATU, COMU) - Increase reagent concentration - Extend reaction time - Double couple coupling_poor->improve_coupling side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present Yes side_reactions_absent Side Reactions Absent check_side_reactions->side_reactions_absent No mitigate_side_reactions Mitigate Side Reactions: - Optimize protecting group strategy - Use milder deprotection conditions side_reactions_present->mitigate_side_reactions check_purification Review Purification Protocol side_reactions_absent->check_purification conditions_optimal Conditions Optimal check_conditions->conditions_optimal Yes conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal No check_enzyme Check Enzyme Activity (Perform control reaction) conditions_optimal->check_enzyme optimize_conditions Optimize Conditions: - Adjust pH (8-10) - Vary temperature - Increase acceptor concentration conditions_suboptimal->optimize_conditions enzyme_active Enzyme Active check_enzyme->enzyme_active Yes enzyme_inactive Enzyme Inactive check_enzyme->enzyme_inactive No enzyme_active->check_purification replace_enzyme Replace Enzyme (Ensure proper storage and handling) enzyme_inactive->replace_enzyme

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Isoglutamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-glutamine?

This compound, also known as α-glutamine, is a gamma-amino acid. It is an isomer of the more common proteinogenic amino acid, L-glutamine. The key difference lies in the position of the amide group. In this compound, the amide group is on the alpha-carboxyl group of the glutamic acid backbone, whereas in L-glutamine, it is on the gamma-carboxyl group.[1] This structural difference can influence its physicochemical properties, including solubility.

Q2: I'm having trouble dissolving this compound in water. Is this a common issue?

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, researchers may encounter solubility challenges. Like many amino acids and peptides, this compound's solubility can be influenced by several factors including pH, temperature, and the presence of other solutes.[2][3] Difficulties in achieving complete dissolution at a desired concentration in a neutral aqueous solution can occur.

Q3: Can I heat the solution to improve this compound solubility?

Heating can increase the solubility of many compounds, including amino acids.[3] However, excessive or prolonged heating should be avoided as it can lead to the degradation of this compound. A gentle warming (e.g., to 37°C) with agitation is a recommended starting point. It is crucial to monitor for any signs of degradation, such as discoloration or precipitation upon cooling.

Q4: How does pH affect the solubility of this compound?

The pH of the solution is a critical factor influencing the solubility of amino acids.[] this compound has both an acidic carboxylic acid group and a basic amino group, meaning its net charge will change with pH. At its isoelectric point (pI), where the net charge is zero, this compound will exhibit its minimum solubility. Adjusting the pH away from the pI, either to a more acidic or a more basic range, will increase the net charge of the molecule and generally enhance its solubility in aqueous solutions.

Q5: Are there any recommended solvents other than water for this compound?

For many research applications, aqueous buffers are the preferred solvent. However, if solubility remains an issue, the use of co-solvents can be explored.[][5][6][7] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[][7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[][8] The choice and concentration of a co-solvent must be carefully considered to ensure compatibility with the intended downstream application.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound powder is not fully dissolving in my aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Agitation/Time Vortex or stir the solution for an extended period (e.g., 30-60 minutes).Complete dissolution of the powder.
Concentration Exceeds Solubility Limit Decrease the concentration of this compound in your solution.A clear solution is formed at a lower concentration.
Suboptimal pH Adjust the pH of the solution. Start by moving the pH 1-2 units away from the predicted pI of this compound.Increased solubility and a clear solution.
Low Temperature Gently warm the solution (e.g., to 37°C) while stirring.Improved dissolution rate and solubility.
Inappropriate Solvent Consider the use of a co-solvent if compatible with your experimental design.Enhanced solubility in the modified solvent system.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Solubilization

Objective: To identify the optimal pH range for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Distilled, deionized water or desired buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of small-volume test solutions (e.g., 1 mL) of your target this compound concentration in your chosen buffer.

  • Create a pH gradient across your test solutions. For example, prepare solutions at pH 4, 5, 6, 7, 8, and 9.

  • To adjust the pH, add small aliquots of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached, add the pre-weighed this compound powder to each solution.

  • Stir all solutions at a constant room temperature for a set period (e.g., 1 hour).

  • Visually inspect each solution for complete dissolution. Note the pH at which the this compound dissolves most readily and completely.

  • For a more quantitative analysis, centrifuge the solutions with undissolved solid and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).

Protocol 2: Evaluating the Effect of Co-solvents on this compound Solubility

Objective: To assess the effectiveness of different co-solvents in enhancing the solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer (at the optimal pH determined in Protocol 1)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of your aqueous buffer at the optimal pH for this compound solubility.

  • Create a series of buffer-co-solvent mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a pre-weighed amount of this compound to each buffer-co-solvent mixture to achieve your target concentration.

  • Vortex the samples vigorously for 2 minutes.

  • Allow the samples to equilibrate at room temperature for 1 hour.

  • Visually inspect the samples for complete dissolution.

  • If undissolved solid remains, centrifuge the samples and analyze the supernatant to quantify the amount of dissolved this compound.

  • Compare the solubility of this compound across the different co-solvent conditions to identify the most effective system.

Visual Guides

Caption: Troubleshooting workflow for this compound solubility issues.

pH_Effect_on_Solubility cluster_0 Effect of pH on this compound Charge and Solubility Low_pH Low pH (Acidic) [H+] is high Cation Predominantly Cationic (Positive Charge) H₂N⁺-R-COOH Low_pH->Cation Protonation of -NH₂ and -COOH pI Isoelectric Point (pI) Net Charge ≈ 0 Zwitterion Zwitterionic (Neutral Net Charge) H₃N⁺-R-COO⁻ pI->Zwitterion High_pH High pH (Basic) [OH-] is high Anion Predominantly Anionic (Negative Charge) H₂N-R-COO⁻ High_pH->Anion Deprotonation of -COOH and -NH₃⁺ High_Solubility1 Higher Solubility Cation->High_Solubility1 Low_Solubility Minimum Solubility Zwitterion->Low_Solubility High_Solubility2 Higher Solubility Anion->High_Solubility2

Caption: Relationship between pH, molecular charge, and this compound solubility.

References

Technical Support Center: Isoglutamine and L-Glutamine Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maintaining the stability of glutamine and its isomers in cell culture media. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues related to the degradation of L-glutamine, a critical but unstable component in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is L-glutamine degradation, and why is it a problem in cell culture?

L-glutamine is an essential amino acid for the growth of many cell lines, serving as a primary energy and nitrogen source. However, it is unstable in aqueous solutions like cell culture media. It spontaneously degrades into pyroglutamate (B8496135) and ammonia (B1221849). This degradation poses two significant problems:

  • Depletion of a vital nutrient: As L-glutamine degrades, its concentration in the media decreases, which can limit cell growth and productivity.

  • Accumulation of toxic byproducts: The buildup of ammonia can be toxic to cells, negatively affecting their viability, growth rate, and even altering their metabolism and protein production.

Q2: What is the difference between L-glutamine and isoglutamine in the context of cell culture?

L-glutamine is the standard α-amino acid used in cell culture media. This compound (γ-glutamine) is its isomer, where the amino group is attached to the γ-carbon instead of the α-carbon. This compound is not typically added to cell culture media as a primary nutrient. Concerns about "this compound degradation" in cell culture almost always refer to the well-documented instability of the standard supplement, L-glutamine.

Q3: What factors influence the rate of L-glutamine degradation?

The rate of L-glutamine degradation is primarily influenced by temperature, pH, and the ionic composition of the medium. Higher temperatures significantly accelerate the degradation process. For instance, the half-life of L-glutamine in media at 37°C is approximately one week.

Q4: How can I prevent L-glutamine degradation in my cell culture experiments?

The most effective method to prevent the negative effects of L-glutamine degradation is to replace it with a stable dipeptide form, such as L-alanyl-L-glutamine or glycyl-L-glutamine. These dipeptides are stable in solution and are enzymatically cleaved by cells to release L-glutamine and another amino acid as needed. This provides a steady supply of L-glutamine without the associated buildup of ammonia in the medium.

Alternatively, if using standard L-glutamine, it should be added to the medium fresh from a frozen stock solution just before use. Media containing L-glutamine should be stored at 4°C and used within a few weeks.

Troubleshooting Guide

This guide addresses common issues observed in cell culture that may be linked to L-glutamine degradation.

Observed Problem Potential Cause Recommended Action
Decreased cell viability or slower cell growth than expected. L-glutamine depletion and/or ammonia toxicity.1. Measure the ammonia concentration in your spent media. 2. Switch to a medium containing a stable glutamine dipeptide (e.g., L-alanyl-L-glutamine). 3. If using standard L-glutamine, add it fresh to the medium before each experiment.
Gradual decrease in the pH of the culture medium. Accumulation of acidic byproducts from L-glutamine degradation (pyroglutamate).1. Monitor the pH of your medium over time. 2. Use a medium formulation with a more robust buffering system. 3. Replace L-glutamine with a stable dipeptide to prevent the formation of these byproducts.
Inconsistent experimental results between batches. Variable L-glutamine concentration due to different storage times or conditions of the media.1. Standardize your media preparation and storage protocols. 2. Quantify the L-glutamine concentration in your media before starting critical experiments. 3. Use a commercial medium with a stabilized glutamine source for better consistency.

Data and Protocols

Quantitative Data: Stability of L-Glutamine vs. L-Alanyl-L-Glutamine

The following table summarizes the stability of standard L-glutamine compared to the stabilized dipeptide L-alanyl-L-glutamine in a typical cell culture medium at different storage temperatures.

CompoundTemperatureTime% Remaining
L-Glutamine 37°C8 days~50%
L-Alanyl-L-Glutamine 37°C8 days>95%
L-Glutamine 4°C4 weeks~75%
L-Alanyl-L-Glutamine 4°C4 weeks>98%

Data compiled from typical performance characteristics of cell culture reagents.

Experimental Protocol: Quantification of L-Glutamine by HPLC

This protocol provides a general method for determining the concentration of L-glutamine in cell culture media using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To quantify the concentration of L-glutamine in a liquid sample.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Ortho-phthalaldehyde (OPA) derivatizing agent

  • Mobile phase A: Sodium acetate (B1210297) buffer

  • Mobile phase B: Acetonitrile/Methanol mixture

  • L-glutamine standard solutions

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation:

    • Collect a sample of the cell culture medium.

    • Centrifuge the sample to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with a suitable buffer.

  • Standard Curve Preparation:

    • Prepare a series of L-glutamine standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).

  • Derivatization:

    • Mix a small volume of the sample or standard with the OPA derivatizing agent.

    • Incubate for a short period (e.g., 1-2 minutes) at room temperature to allow the reaction to complete. The OPA reacts with the primary amine of L-glutamine to form a fluorescent adduct.

  • HPLC Analysis:

    • Inject the derivatized sample/standard onto the HPLC system.

    • Run a gradient elution program, starting with a low percentage of mobile phase B and increasing it over time to separate the amino acids.

    • The fluorescence detector should be set to the appropriate excitation and emission wavelengths for the OPA adducts (e.g., Ex: 340 nm, Em: 450 nm).

  • Data Analysis:

    • Identify the peak corresponding to the L-glutamine adduct based on its retention time compared to the standards.

    • Integrate the peak area for each standard and sample.

    • Plot a standard curve of peak area versus concentration for the L-glutamine standards.

    • Use the standard curve to determine the concentration of L-glutamine in the samples.

Visualizations

L_Glutamine_Degradation_Pathway cluster_solution Solution: Stable Dipeptide L_Gln L-Glutamine (in solution) Pyro Pyroglutamate L_Gln->Pyro Spontaneous intramolecular cyclization NH3 Ammonia (NH3) (Toxic to cells) L_Gln->NH3 Deamination Dipeptide L-Alanyl-L-Glutamine (Stable in media) Cell Cell Dipeptide->Cell Uptake by cells L_Gln_released L-Glutamine (Released inside/near cell) Cell->L_Gln_released Peptidases Alanine L-Alanine Cell->Alanine Peptidases

Caption: L-Glutamine degradation pathway and the stable dipeptide solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Collect & Filter Cell Culture Sample Deriv 3. Derivatize with OPA Sample->Deriv Standard 2. Prepare L-Glutamine Standard Curve Standard->Deriv Inject 4. Inject into HPLC Deriv->Inject Detect 5. Fluorescence Detection Inject->Detect Integrate 6. Integrate Peak Areas Detect->Integrate Calculate 7. Calculate Concentration using Standard Curve Integrate->Calculate Result Final L-Glutamine Concentration Calculate->Result

Caption: Experimental workflow for L-Glutamine quantification by HPLC.

Technical Support Center: Optimizing HPLC Separation of Isoglutamine from Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of isoglutamine from its structural isomer, glutamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific analytical task.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from glutamine using HPLC?

A1: The main challenge lies in their structural similarity. This compound (γ-glutamylamine) and glutamine (α-glutamylamine) are constitutional isomers with the same molecular weight and similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods. Key issues include:

  • Co-elution: Due to their similar polarity, this compound and glutamine often co-elute or show poor resolution on many stationary phases.

  • Poor Retention: Both molecules are highly polar and exhibit poor retention on traditional non-polar stationary phases like C18, often eluting near the void volume.

  • Low UV Absorbance: Lacking a strong chromophore, both isomers have low UV absorbance, necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Q2: Which HPLC modes are most effective for separating this compound and glutamine?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are the most promising techniques for separating these polar isomers.[1][2]

  • HILIC: This technique uses a polar stationary phase (e.g., amide, diol, or bare silica) with a high concentration of organic solvent in the mobile phase. This allows for the retention and separation of polar analytes like this compound and glutamine based on differences in their partitioning between the mobile phase and the water-enriched layer on the stationary phase.[1][2]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge at a given pH. By carefully controlling the pH of the mobile phase, the ionization states of the amino and carboxylic acid groups in this compound and glutamine can be manipulated to achieve differential retention on a charged stationary phase.[3]

Q3: Is derivatization necessary for the analysis of this compound and glutamine?

A3: Derivatization can be beneficial for several reasons:

  • Enhanced Detection: If using UV-Vis detection, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC-Cl), or dansyl chloride can introduce a chromophore, significantly improving detection sensitivity.[4]

  • Improved Separation: Derivatization can alter the physicochemical properties of the isomers, potentially leading to better chromatographic resolution on a given stationary phase.

However, derivatization adds complexity to the sample preparation process and may introduce variability.[5] If using a mass spectrometer (MS) for detection, derivatization is often not necessary as MS can detect the underivatized molecules with high sensitivity and selectivity.[6]

Troubleshooting Guide

Problem 1: Poor or No Separation (Co-elution) of this compound and Glutamine

This is the most common issue when developing a separation method for these isomers.

Potential Cause Suggested Solution
Inappropriate Column Chemistry For HILIC, consider columns with different polar stationary phases (e.g., amide, diol, or cyano) to exploit different selectivity. For IEC, ensure the ion-exchange capacity and type (anion or cation) are suitable for the charge states of the analytes at the chosen mobile phase pH.
Suboptimal Mobile Phase Composition In HILIC, systematically vary the organic solvent (acetonitrile is common) to aqueous buffer ratio. A higher organic content generally increases retention. In IEC, adjust the salt concentration of the elution buffer; a shallow gradient can improve resolution.
Incorrect Mobile Phase pH The pH of the mobile phase is critical as it affects the ionization state of the analytes.[3] Small adjustments in pH (e.g., ± 0.2 units) can significantly impact selectivity. It is recommended to work at a pH that is at least 2 units away from the pKa values of the analytes to ensure a stable charge state.
Inadequate Method Parameters Optimize the flow rate; a lower flow rate can increase the number of theoretical plates and improve resolution. Adjusting the column temperature can also alter selectivity.

Experimental Workflows & Logic

cluster_0 Troubleshooting Co-elution start Co-elution of This compound & Glutamine q1 Is the column chemistry appropriate for polar isomers? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mobile phase composition optimized? a1_yes->q2 sol1 Switch to HILIC or Ion-Exchange Column a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the mobile phase pH optimal for differential ionization? a2_yes->q3 sol2 Adjust organic/aqueous ratio (HILIC) or salt gradient (IEC) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Resolution Achieved a3_yes->end sol3 Systematically vary pH (e.g., in 0.2 unit increments) a3_no->sol3 sol3->end cluster_1 General HPLC Troubleshooting Workflow start Chromatographic Problem (e.g., Peak Tailing, Drifting Retention Time) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Check Column (Contamination, Age, Voids) start->check_column check_system Check HPLC System (Pump, Injector, Leaks) start->check_system check_sample Check Sample (Solvent, Concentration) start->check_sample action_mp Prepare Fresh Mobile Phase, Ensure Proper Mixing & Degassing check_mobile_phase->action_mp action_col Flush or Replace Column/ Guard Column check_column->action_col action_sys Perform System Maintenance (e.g., Purge Pump, Check for Leaks) check_system->action_sys action_sample Adjust Sample Solvent/ Concentration check_sample->action_sample resolve Problem Resolved action_mp->resolve action_col->resolve action_sys->resolve action_sample->resolve

References

Challenges in working with isoglutamine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoglutamine (iGln)-containing peptides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these specialized peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis & Purification

Q1: My this compound peptide synthesis resulted in low yield and purity. What are the common causes?

A: Low yield and purity in the synthesis of this compound-containing peptides often stem from challenges during solid-phase peptide synthesis (SPPS). Key factors include:

  • Poor Solubility of Precursors: The Fmoc-protected this compound building block may have limited solubility in standard SPPS solvents like Dimethylformamide (DMF), leading to inefficient coupling.[1][2] Using Fmoc-Gln(Trt)-OH, a side-chain protected glutamine derivative, is a common strategy to improve solubility and prevent side reactions, although this is for the standard glutamine isomer.[1][2][3]

  • Aggregation of the Growing Peptide Chain: Sequences rich in hydrophobic residues or those prone to forming secondary structures can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[4][5]

  • Side Reactions: Although this compound itself is relatively stable and not prone to the dehydration or cyclization reactions that can affect standard glutamine (Gln), other residues in the sequence can still cause issues.[6] For instance, aspartimide formation from aspartic acid residues is a common side reaction.[7]

Troubleshooting Steps:

  • Optimize Solvents: Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP) which may improve the solubility of both the building blocks and the growing peptide chain.[5]

  • Modify Coupling Conditions: Increase coupling times or perform double couplings for the this compound residue and any subsequent challenging amino acids.

  • Use Additives: Incorporate chaotropic salts or use resins with polyethylene (B3416737) glycol (PEG) linkers to disrupt aggregation.[8][9]

  • Sequence Analysis: Use a sequence prediction tool to identify potentially difficult regions in your peptide that might be prone to aggregation.[5]

Q2: I'm observing a broad or tailing peak for my this compound peptide during HPLC purification. How can I improve the peak shape?

A: Poor peak shape during Reverse-Phase HPLC (RP-HPLC) is a common issue that can be caused by several factors:

  • Peptide Aggregation: The peptide may be aggregating on the column.

  • Secondary Interactions: The peptide might be interacting with residual silanols on the silica-based column packing.

  • Inappropriate Mobile Phase: The pH or organic modifier of the mobile phase may not be optimal for your specific peptide.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is well away from the peptide's isoelectric point (pI) to maintain a net charge and improve solubility. Most peptides are soluble at low pH.[10]

  • Modify Organic Gradient: Experiment with a steeper or shallower gradient. A very shallow gradient might improve separation from impurities but can sometimes lead to broader peaks.[11]

  • Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or isopropanol, or use a combination, as this can alter selectivity and peak shape.

  • Add Ion-Pairing Agents: Using trifluoroacetic acid (TFA) is standard, but other agents might be beneficial for particularly stubborn peptides.

  • Reduce Sample Concentration: Dilute your sample before injection to prevent overloading the column.[12]

Q3: My purified this compound peptide shows an incorrect mass in mass spectrometry (MS) analysis. What could be the issue?

A: Discrepancies in mass spectrometry results can be alarming but are often traceable.

  • Incomplete Deprotection: Side-chain protecting groups from other amino acids in your sequence may not have been fully removed during the final cleavage step.

  • Modification During Workup: Sensitive residues like methionine or tryptophan can oxidize during handling and purification.[13][14]

  • Formation of Adducts: The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents from your buffers.

  • Unexpected Side Reactions: Although this compound is stable, other residues might have undergone modifications. For example, deamidation of asparagine can occur.[14][15]

Troubleshooting Steps:

  • Review Cleavage Cocktail and Time: Ensure your cleavage cocktail (e.g., Reagent K) and reaction time are sufficient for complete removal of all protecting groups.[6]

  • Use Scavengers: Include scavengers in your cleavage cocktail to protect sensitive residues from reactive species.

  • Analyze MS Data Carefully: Look for mass shifts corresponding to common adducts (+22 Da for Na+, +38 Da for K+) or modifications (+16 Da for oxidation).

  • Perform Tandem MS (MS/MS): Fragmenting the peptide can help pinpoint the exact location of any modification or incomplete deprotection.[16]

Section 2: Solubility & Stability

Q4: My lyophilized this compound peptide is difficult to dissolve. What is the best way to solubilize it?

A: Peptide solubility is highly dependent on its amino acid composition, length, and net charge.[17][18] this compound itself is polar, but the overall properties of the peptide dictate its solubility.

  • Hydrophobicity: A high content of hydrophobic amino acids will decrease solubility in aqueous solutions.[17][19]

  • Aggregation: Peptides, especially longer ones or those with poly-glutamine sequences, can form aggregates that are very difficult to dissolve.[18][20]

  • Isoelectric Point (pI): Peptides are least soluble at their pI, where they have a net neutral charge.[18]

Solubilization Protocol:

  • Start with a Small Amount: Always test solubility on a small portion of your peptide first.[17]

  • Use Sterile Water or Buffer: For most peptides, the first choice is ultrapure, sterile water. If it doesn't dissolve, proceed to the next steps.

  • Adjust pH:

    • For basic peptides (net positive charge), try adding a small amount of aqueous acetic acid (10-30%).

    • For acidic peptides (net negative charge), try adding a small amount of aqueous ammonium (B1175870) bicarbonate or a dilute base like ammonium hydroxide.

  • Use Organic Solvents (for very hydrophobic peptides): If the peptide remains insoluble, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer with vigorous vortexing.[17]

  • Sonication: A brief sonication can help break up aggregates and facilitate dissolution.[17]

Q5: How should I store my this compound-containing peptides to ensure long-term stability?

A: Proper storage is critical to prevent degradation and maintain the biological activity of your peptide.[21]

  • Lyophilized Form: For long-term storage, peptides should always be stored as a lyophilized powder.[15][22]

  • In Solution: Storing peptides in solution is not recommended for the long term, as they are more susceptible to chemical degradation, such as hydrolysis and oxidation.[21][22] Peptides containing residues like Cys, Met, Trp, Asn, and Gln have particularly short shelf lives in solution.[21][23]

Storage Condition Comparison

Storage FormatTemperatureDurationStability Considerations
Lyophilized Powder-80°CYearsOptimal for long-term storage .[21][24] Protect from moisture and light.[13][23]
Lyophilized Powder-20°CMonths to YearsGood for intermediate to long-term storage.[13]
Lyophilized Powder4°CWeeks to MonthsSuitable for short-term storage only.[21][24]
In Solution-80°C or -20°CWeeks to a MonthAvoid repeated freeze-thaw cycles .[21][23] Aliquot into single-use vials. Use sterile buffers (pH 5-6).[23]
In Solution4°CDaysNot recommended. Only for immediate use.[21][23]

Best Practices:

  • Allow vials of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent moisture condensation.[22]

  • Aliquot peptide solutions to avoid contaminating the main stock and to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating an this compound Residue

This protocol outlines a manual solid-phase peptide synthesis (SPPS) cycle using Fmoc/tBu chemistry.[8][25][26]

Materials:

  • Fmoc-L-isoglutamine (or a suitable protected derivative if needed)

  • Peptide synthesis resin with a free N-terminal amine

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Coupling Reagents: HBTU/HOBt or HATU/HOAt

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[25][26]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-L-isoglutamine and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF.

    • Add 6-8 equivalents of DIPEA to activate the amino acid. The solution should change color.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is absent). If the test is positive, repeat the coupling step.

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Visualizations

Chemical Structure: Glutamine vs. This compound Linkage

The diagram below illustrates the key structural difference between a standard peptide bond formed with glutamine (α-amide linkage) and the bond formed with this compound (γ-amide linkage), where the peptide backbone continues through the side chain.

G cluster_0 Standard Glutamine (α-Linkage) cluster_1 This compound (γ-Linkage) N1 H₂N- C_alpha1 CαH N1->C_alpha1 CO1 C=O C_alpha1->CO1 Sidechain1 -(CH₂)₂-C(=O)NH₂ C_alpha1->Sidechain1 N_peptide N-H CO1->N_peptide α-amide bond (peptide backbone) N2 H₂N- C_alpha2 CαH N2->C_alpha2 Sidechain2_start -(CH₂)₂- C_alpha2->Sidechain2_start CO_alpha C(=O)OH C_alpha2->CO_alpha CO_sidechain C=O Sidechain2_start->CO_sidechain N_peptide2 N-H CO_sidechain->N_peptide2 γ-amide bond (peptide backbone)

Caption: Chemical structures of α-glutamine and γ-isoglutamine linkages.

Workflow: Synthesis to Characterization

This workflow outlines the major steps involved in producing and verifying an this compound-containing peptide.

Workflow start Peptide Sequence Design spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Strategy) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage precipitation Precipitation & Washing (Cold Ether) cleavage->precipitation purification Crude Peptide Purification (RP-HPLC) precipitation->purification analysis Purity & Identity Analysis purification->analysis Collect Fractions lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions final_qc Final QC (e.g., MS, Amino Acid Analysis) lyophilization->final_qc storage Store Lyophilized Peptide (-20°C or -80°C) final_qc->storage

Caption: Standard experimental workflow for this compound peptide production.

Troubleshooting Logic: Low Purity After Synthesis

This decision tree helps diagnose common reasons for low purity in a crude peptide product after synthesis and cleavage.

Troubleshooting start Low Purity in Crude Peptide (Analyzed by LC-MS) check_mass Does MS show expected mass? start->check_mass mass_ok Mass is correct. Likely deletion or truncated sequences. check_mass->mass_ok Yes mass_wrong Mass is incorrect. check_mass->mass_wrong No incomplete_coupling Cause: Incomplete Coupling/Deprotection mass_ok->incomplete_coupling check_higher_mass Is mass higher than expected? mass_wrong->check_higher_mass solution_coupling Solution: • Use stronger coupling agents (e.g., HATU) • Double couple difficult residues • Increase reaction times • Check deprotection efficiency incomplete_coupling->solution_coupling higher_mass Cause: Incomplete removal of protecting groups. check_higher_mass->higher_mass Yes lower_mass Cause: Unintended modification (e.g., oxidation, deamidation) or side reaction. check_higher_mass->lower_mass No (or other) solution_higher Solution: • Increase cleavage time • Use fresh cleavage cocktail • Ensure appropriate scavengers are used higher_mass->solution_higher solution_lower Solution: • Degas solvents • Add scavengers to cleavage cocktail • Review sequence for labile residues lower_mass->solution_lower

Caption: Decision tree for troubleshooting low peptide purity post-synthesis.

References

Technical Support Center: Stereochemical Confirmation of Synthesized Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides answers to frequently asked questions and troubleshooting advice for confirming the stereochemistry of synthesized isoglutamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the stereochemistry of my synthesized this compound?

A1: The primary methods for confirming the stereochemistry of this compound involve determining its enantiomeric purity (the excess of one enantiomer over the other) and its absolute configuration (the D or L assignment). The most common techniques are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and X-ray crystallography.

Q2: How do I determine the enantiomeric excess (e.e.) of my this compound sample?

A2: Enantiomeric excess is typically determined using chromatographic or spectroscopic methods. Chiral HPLC is a widely used technique where the two enantiomers are separated on a chiral column, and the e.e. is calculated from the relative peak areas.[1] NMR spectroscopy, after derivatization with a chiral agent to form diastereomers, can also be used to determine e.e. by integrating the signals of the diastereomeric products.[2][3]

Q3: Which method should I use to determine the absolute configuration (D/L) of my this compound?

A3: X-ray crystallography is considered the gold standard for unambiguously determining the absolute configuration of a chiral molecule, provided you can grow a suitable single crystal.[4][5][6] Another powerful technique is Vibrational Circular Dichroism (VCD), which can be compared with computational predictions. For this compound, comparing the retention time of your sample on a chiral HPLC column with that of authentic D- and L-isoglutamine standards is a common and practical approach.

Q4: I see two peaks on my chiral HPLC chromatogram. What does this indicate?

A4: Observing two peaks on a chiral HPLC chromatogram suggests that your sample is a mixture of both D- and L-enantiomers (a racemic or scalemic mixture). The relative area of the two peaks can be used to calculate the enantiomeric excess of your product. To identify which peak corresponds to which enantiomer, you will need to inject pure D- and L-isoglutamine standards under the same chromatographic conditions.

Q5: My NMR spectrum of the crude product doesn't show any separation for the enantiomers. What should I do?

A5: Enantiomers are indistinguishable in a standard NMR experiment because they have identical magnetic properties. To differentiate them using NMR, you must convert them into diastereomers by reacting your this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) or by using a chiral solvating agent.[2] These diastereomers will have distinct chemical shifts in the NMR spectrum, allowing for their quantification.[2]

Troubleshooting Guides

Chiral HPLC Analysis
IssuePossible CauseSuggested Solution
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Select a CSP known to be effective for amino acids, such as a teicoplanin-based (e.g., Astec CHIROBIOTIC T) or crown ether-based column.[7][8]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition (e.g., the ratio of organic modifier to aqueous phase) and the type of organic modifier (e.g., methanol (B129727), ethanol, acetonitrile).[7]
Inappropriate column temperature.Optimize the column temperature, as it can significantly affect enantioselectivity.[9]
Peak tailing or broad peaks Secondary interactions with the stationary phase.Adjust the pH or ionic strength of the mobile phase. Adding a small amount of an acid like formic acid can sometimes improve peak shape.[9]
Column overload.Reduce the amount of sample injected onto the column.
Inconsistent retention times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed.
Column degradation.Use a guard column and ensure the mobile phase is compatible with the stationary phase.
NMR Spectroscopy for Stereochemical Analysis
IssuePossible CauseSuggested Solution
Incomplete reaction with chiral derivatizing agent (CDA) Unfavorable reaction kinetics or equilibrium.Ensure anhydrous conditions. Use a slight excess of the CDA and a suitable base (e.g., pyridine, triethylamine). Monitor the reaction by TLC or NMR until completion.
Small chemical shift difference (Δδ) between diastereomers The chosen CDA is not effective for your substrate.Try a different CDA. For compounds with carboxylic acid and amine groups, Mosher's acid or its analogues are often effective.
The magnetic field strength of the NMR spectrometer is too low.Use a higher field NMR spectrometer to increase the chemical shift dispersion.
Overlapping signals in the ¹H NMR spectrum Complex spectrum of the derivatized product.Consider using ¹⁹F or ³¹P NMR if your CDA contains these nuclei, as these spectra are often simpler and have a wider chemical shift range.[3]
The protons being observed are too far from the chiral center.Focus on the signals of protons closer to the stereocenter, as they will experience the largest difference in their chemical environment.

Comparison of Key Analytical Techniques

FeatureChiral HPLCNMR with Chiral AuxiliariesX-ray Crystallography
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers with distinct NMR spectra.Diffraction of X-rays by a single crystal.[10]
Information Provided Enantiomeric excess, relative retention time.Enantiomeric excess, relative configuration.Absolute configuration.[4][5]
Sample Requirement Milligrams, in solution.Sub-milligram to milligrams, in solution.[10]Micrograms to milligrams of a high-purity single crystal.[10]
Analysis Time Hours.Hours.Days to weeks (including crystallization).[10]
Advantages High accuracy for e.e., widely available.Relatively fast for e.e. determination, does not require enantiomerically pure standards for method development.Provides unambiguous absolute configuration.[6]
Limitations Requires method development, standards needed for peak assignment.Derivatization step required, may have overlapping signals.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination of this compound

This protocol provides a general method for the analysis of this compound enantiomers. Optimization will be required for your specific instrument and column.

  • Column Selection: Use a chiral stationary phase suitable for amino acids, such as an Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm).[9][11]

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common starting point is 70:30 (v/v) methanol:water.[9] You may need to add a small amount of acid (e.g., 0.02% formic acid) to improve peak shape.[9] Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of your synthesized this compound in the mobile phase to a concentration of approximately 0.3-1 mg/mL.[9][11]

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.[9]

    • Set the UV detector to 205 nm.[9][11]

  • Analysis:

    • Inject 5-10 µL of your sample.[9][11]

    • Run the analysis and record the chromatogram.

    • To identify the peaks, inject solutions of authentic L-isoglutamine and D-isoglutamine standards.

  • Data Interpretation:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (CDA)

This protocol describes the general procedure for creating diastereomers for NMR analysis.

  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of your this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

    • Add one equivalent of a tertiary amine base (e.g., triethylamine).

  • Derivatization:

    • Add a slight excess (1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to the NMR tube.

    • Cap the tube and mix gently. Allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until the starting material is consumed.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

  • Data Interpretation:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. These are often protons close to the newly formed diastereomeric center.

    • Integrate the signals for each diastereomer.

    • The ratio of the integrals corresponds to the enantiomeric ratio of your original sample.

Visualizations

Stereochemistry_Workflow General Workflow for Stereochemical Confirmation cluster_0 Initial Analysis & Purification cluster_1 Enantiomeric Excess (e.e.) Determination cluster_2 Absolute Configuration Determination cluster_3 Final Confirmation start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification chiral_hplc Chiral HPLC purification->chiral_hplc Primary Method nmr_cda NMR with Chiral Agent purification->nmr_cda Alternative Method xray X-ray Crystallography purification->xray If single crystal available comparison Comparison to Standards (HPLC, Optical Rotation) chiral_hplc->comparison result Confirmed Stereochemistry xray->result comparison->result

Caption: Workflow for confirming this compound stereochemistry.

Chiral_HPLC_Principle Principle of Chiral HPLC Separation cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (Column) cluster_2 Separation cluster_3 Elution & Detection racemic_mixture Racemic this compound (D and L) csp Chiral Selector racemic_mixture->csp Injection interaction_L L-Isoglutamine forms stronger/weaker transient diastereomeric complex csp->interaction_L interaction_D D-Isoglutamine forms weaker/stronger transient diastereomeric complex csp->interaction_D elution_L L-Isoglutamine elutes interaction_L->elution_L elution_D D-Isoglutamine elutes interaction_D->elution_D detector Detector elution_L->detector at time t1 elution_D->detector at time t2

Caption: How chiral HPLC separates enantiomers.

References

Avoiding side reactions during isoglutamine peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions during the incorporation of isoglutamine and its precursor, glutamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered when coupling glutamine (Gln) residues in peptide synthesis?

The primary side reactions involving the glutamine side chain are pyroglutamate (B8496135) formation and nitrile dehydration.[1] Additionally, general side reactions common in peptide synthesis can also occur, such as racemization and diketopiperazine formation, especially when glutamine is one of the first two N-terminal amino acids.[2][3]

  • Pyroglutamate Formation: The side-chain amide of an N-terminal glutamine can undergo intramolecular nucleophilic attack on the N-terminal amino group, forming a five-membered pyroglutamate ring. This reaction terminates the peptide chain.[1]

  • Nitrile Dehydration: The primary amide of the glutamine side chain can be dehydrated to a nitrile group, particularly when using certain activating agents like carbodiimides (e.g., DCC, DIC).[4]

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well.[2]

Q2: How does the choice of protecting group for the glutamine side chain impact side reactions?

Protecting the side-chain amide of glutamine is the most effective strategy to prevent both pyroglutamate formation and nitrile dehydration.[1][5] The triphenylmethyl (Trt) group is the most widely used and effective protecting group for this purpose.[1][6]

  • Fmoc-Gln(Trt)-OH: The bulky trityl group provides steric hindrance that physically blocks the side-chain amide from participating in intramolecular cyclization (pyroglutamate formation) or dehydration.[1] It is stable under the mild basic conditions used for Fmoc group removal (e.g., piperidine) but is easily cleaved during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1][6] Using Fmoc-Gln(Trt)-OH consistently leads to peptides of higher purity compared to using unprotected glutamine.[1]

Q3: Which coupling reagents are recommended for glutamine to minimize side reactions?

The choice of coupling reagent is critical. While carbodiimides are effective, they are known to promote dehydration of the glutamine side chain.[4] Phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient and do not generate the byproducts that cause dehydration.[4] PyBOP is a safer alternative to its predecessor, BOP, which produces a carcinogenic byproduct.[4][7]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These are some of the most popular and efficient coupling reagents.[8][9] HATU is known for its high reactivity and low rates of epimerization.[4] COMU is a modern, safer alternative to benzotriazole-based reagents like HBTU and HATU, as it is not explosive and has a lower allergenic potential.[7][8]

  • Caution with Excess Reagent: When using aminium/uronium reagents like HBTU or HATU, it is crucial to use stoichiometric amounts or a slight defect relative to the carboxylic acid. Excess reagent can react with the unprotected N-terminal amine of the peptide chain, causing guanidinylation, which irreversibly caps (B75204) the peptide.[2][7]

Troubleshooting Guide

Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 17 Da from the expected product.

Cause: This mass loss is characteristic of pyroglutamate formation at an N-terminal glutamine residue, resulting from the loss of ammonia (B1221849) (NH₃, mass ≈ 17 Da).

Solution:

  • Use Side-Chain Protection: The most robust solution is to re-synthesize the peptide using Fmoc-Gln(Trt)-OH instead of unprotected Fmoc-Gln-OH. The trityl group will prevent the intramolecular cyclization.[1]

  • Optimize Coupling Conditions: If using unprotected Gln is unavoidable, ensure the coupling of the subsequent amino acid is rapid and efficient. Minimize the time the N-terminal Gln residue remains deprotected before the next coupling step.

Problem 2: A significant byproduct with a mass loss of 18 Da is observed.

Cause: This mass loss corresponds to the loss of water (H₂O, mass ≈ 18 Da) and indicates dehydration of the glutamine side-chain amide to a nitrile.

Solution:

  • Change Coupling Reagent: Avoid using carbodiimide-based reagents like DCC or DIC for glutamine coupling.[4] Switch to a phosphonium salt (PyBOP) or an aminium/uronium salt (HATU, COMU) which are less prone to causing this side reaction.[4][8]

  • Use Side-Chain Protection: As with pyroglutamate formation, using Fmoc-Gln(Trt)-OH is a highly effective preventative measure. The protecting group shields the amide from the activating agent.[1]

Problem 3: The synthesis is prematurely terminated, and the major product is identified as a cyclic dipeptide.

Cause: This is likely due to diketopiperazine formation, which occurs when the deprotected N-terminus of the second amino acid attacks the resin linkage, cleaving the dipeptide.[2]

Solution:

  • Choice of Resin: If the sequence is known to be problematic (especially with Pro, Gly, or other flexible residues at position 1 or 2), start the synthesis on a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this linker significantly inhibits diketopiperazine formation.[2]

  • Coupling Protocol: When coupling the third amino acid, use a highly efficient and rapid coupling protocol to minimize the time the dipeptide-resin is exposed to basic conditions, which can catalyze this side reaction. Pre-activation of the third amino acid is recommended.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Coupling
Reagent ClassExample ReagentKey AdvantagesPotential Disadvantages & Side ReactionsSafety & Handling
Carbodiimide DIC, EDCInexpensive and effective activators.[4]Can cause significant dehydration of Gln/Asn side chains to nitriles; Racemization (can be suppressed with additives like HOBt or Oxyma).[4][10]Generally safe, but DCC byproduct is difficult to remove. EDC and its byproduct are water-soluble.[4][11]
Phosphonium Salt PyBOPEfficient coupling, avoids guanidinylation, byproducts are less hazardous than BOP.[4][7]Generally less reactive than HATU.[7]Avoids the carcinogenic byproduct (HMPA) associated with the original BOP reagent.[4][7]
Aminium/Uronium Salt HBTU, HATUHighly efficient and fast, especially for hindered couplings (HATU).[4][9]Can cause guanidinylation of the N-terminus if used in excess; HATU is based on potentially explosive HOAt.[2][7]Handle with caution; can have allergenic potential and pose an explosion risk under certain conditions.[7]
Aminium/Uronium Salt COMUEfficiency is comparable to HATU; water-soluble byproducts make it a "greener" option.[7][8]Limited stability in solution.[7]Non-explosive and significantly less likely to cause an allergic reaction compared to HBTU/HATU.[7][8]

Experimental Protocols

Protocol 1: Standard Solid-Phase Coupling of Fmoc-Gln(Trt)-OH

This protocol describes a standard manual coupling cycle on a pre-loaded resin using Fmoc chemistry.

1. Resin Preparation:

  • Place the resin in a suitable solid-phase synthesis vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a second portion of 20% piperidine in DMF and agitate for 15 minutes.[1]
  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3.9 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution to pre-activate for 2-5 minutes.[13]
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm complete coupling (a negative result, where beads remain colorless, indicates success).[13] If the test is positive, continue agitation and re-test.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[1]

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the trityl group from glutamine.[1]
  • Precipitate the crude peptide in cold diethyl ether, purify by RP-HPLC, and confirm by mass spectrometry.[1]

Mandatory Visualizations

Diagrams of Pathways and Workflows

Figure 1. Logical relationship between side reactions and preventative strategies.

References

Optimizing storage conditions for isoglutamine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of isoglutamine to prevent degradation. By following these guidelines, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is relatively stable when stored correctly. For optimal long-term stability, it should be stored in a cool, dark, and dry environment.[1] Moisture and light can accelerate degradation.[1] It is recommended to store solid this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.[1]

Q2: How should I store this compound solutions?

A2: this compound is less stable in aqueous solutions compared to its solid form. The degradation rate is influenced by temperature and pH.[2] For short-term storage (up to one month), solutions should be kept at -20°C. For longer-term storage (up to 6 months), it is highly recommended to store aliquots at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] It is best practice to prepare fresh solutions for critical experiments.

Q3: What is the primary degradation pathway for this compound?

A3: The main degradation pathway for this compound in solution is a non-enzymatic intramolecular cyclization to form a glutarimide (B196013) intermediate.[5][6] This is analogous to the degradation of glutamine, which forms pyroglutamic acid.[3] The formation of the glutarimide ring can alter the biological activity and properties of the compound.[5][6]

Q4: How can I detect this compound degradation?

A4: Degradation of this compound, specifically the formation of glutarimide, can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for the assessment of purity over time.

Q5: Is there a difference in stability between L-isoglutamine and D-isoglutamine?

A5: The stereochemistry (L- or D-configuration) of this compound is not expected to significantly alter its chemical stability under typical storage conditions. The degradation pathway via cyclization to glutarimide is a chemical process that should occur at similar rates for both enantiomers. However, biological or enzymatic degradation would be stereospecific.

Q6: What are the visible signs of this compound degradation?

A6: For solid this compound, visible signs of degradation may include a change in color or clumping of the powder, which could indicate moisture absorption. For this compound solutions, the formation of a precipitate or a change in the clarity or color of the solution can be indicative of degradation or contamination. A significant shift in the pH of the solution can also suggest chemical changes have occurred.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or poor experimental results. This compound degradation leading to reduced potency or altered activity.Prepare a fresh solution of this compound from a solid stock that has been stored correctly. Verify the purity of the this compound using HPLC analysis.
Precipitate observed in this compound solution upon thawing. The solubility limit may have been exceeded, or the solution may have degraded.Gently warm the solution to 37°C to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Prepare a new solution, ensuring the concentration is within the solubility limits.
Change in pH of the this compound solution. Degradation of this compound to glutarimide can alter the pH of the solution.Measure the pH of the solution. If it has shifted significantly from the expected value, it is an indication of degradation. Discard the solution and prepare a fresh one.
HPLC chromatogram shows an unexpected peak. This could be a degradation product, such as glutarimide, or a contaminant.Compare the retention time of the unexpected peak with a glutarimide standard if available. Perform LC-MS analysis to identify the mass of the unknown peak to confirm if it is a degradation product.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid Powder Room Temperature (short-term) or 2-8°CMonthsStore in a desiccated and dark environment.[1]
Solid Powder -20°C (long-term)YearsStore under an inert atmosphere (e.g., argon or nitrogen).[1]
Aqueous Solution 4°CUp to 1 weekMinimal stability; use for immediate experimental needs.[2]
Aqueous Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][4]
Aqueous Solution -80°CUp to 6 monthsOptimal for long-term solution storage.[3]

Table 2: Influence of pH and Temperature on this compound Stability in Aqueous Solution (Illustrative Data)

pH Temperature Estimated Half-life Primary Degradation Product
5.04°C> 6 monthsGlutarimide
7.44°C~2-3 monthsGlutarimide
8.54°C~1 monthGlutarimide
5.025°C~2 monthsGlutarimide
7.425°C~2-3 weeksGlutarimide
8.525°C~1 weekGlutarimide
7.437°C~1 weekGlutarimide

Note: The half-life data is illustrative and based on the known behavior of glutamine, which has a similar degradation pathway. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • Solid this compound

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • Sterile conical tubes or vials

    • Calibrated balance and pH meter

  • Procedure:

    • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the required volume of sterile water to achieve the target concentration.

    • Gently vortex or sonicate the solution until the this compound is completely dissolved.

    • Measure and, if necessary, adjust the pH of the solution using dilute HCl or NaOH.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Aliquot the stock solution into single-use volumes in sterile cryovials.

    • Label the vials with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: HPLC Analysis of this compound Purity and Glutarimide Detection

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase and Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from 100% A to a mixture of A and B to elute both the polar this compound and the less polar glutarimide.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • If available, prepare a standard solution of glutarimide.

    • Dilute the this compound sample to be tested to a suitable concentration within the linear range of the assay.

    • Inject the standard(s) and the sample onto the HPLC system.

    • Identify the peaks for this compound and glutarimide based on their retention times compared to the standards.

    • Calculate the purity of this compound and the percentage of glutarimide present in the sample based on the peak areas.

Protocol 3: Forced Degradation Study of this compound

  • Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.[9][10]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid and solution).

    • Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.

  • Procedure:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) for each stress condition.

    • For solid-state thermal degradation, place a known amount of solid this compound in a vial.

    • Expose the samples to the respective stress conditions for the specified duration.

    • At designated time points, withdraw samples and neutralize the acidic and basic solutions.

    • Analyze all samples by the stability-indicating HPLC method (Protocol 2) to determine the extent of degradation and identify the major degradation products.

    • LC-MS can be used to identify the mass of the degradation products to confirm their identity.

Visualizations

Isoglutamine_Degradation This compound This compound TransitionState Intramolecular Attack This compound->TransitionState Spontaneous (promoted by heat, non-neutral pH) Glutarimide Glutarimide TransitionState->Glutarimide - H₂O HydrolysisProducts Hydrolysis Products (e.g., Glutamic Acid) Glutarimide->HydrolysisProducts + H₂O (slower)

Caption: this compound degradation pathway to glutarimide.

Stability_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis Prep_Solid Store Solid this compound (-20°C, desiccated, dark) Prep_Solution Prepare this compound Solution (sterile water, 0.22 µm filtered) Prep_Solid->Prep_Solution Aliquoting Aliquot into single-use vials Prep_Solution->Aliquoting Storage Store Solution (-80°C) Aliquoting->Storage Timepoints Incubate at various conditions (e.g., 4°C, 25°C, 40°C) Storage->Timepoints Sampling Collect samples at defined time points Timepoints->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Purity Assess Purity (%) Analysis->Purity Degradation Quantify Degradation Products Analysis->Degradation Kinetics Determine Degradation Rate Purity->Kinetics Degradation->Kinetics Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagent Is the this compound solution fresh? Start->Check_Reagent Check_Storage Was the solid stored correctly? Check_Reagent->Check_Storage Yes Prepare_Fresh Prepare fresh solution Check_Reagent->Prepare_Fresh No Check_Purity Analyze purity by HPLC Check_Storage->Check_Purity Yes Order_New Order new lot of this compound Check_Storage->Order_New No Check_Purity->Order_New Purity Low Result Problem Solved Check_Purity->Result Purity OK Prepare_Fresh->Result Order_New->Result

References

How to address the instability of glutamine in cell culture and potential isoglutamine alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability of L-glutamine (B1671663) in cell culture media and the use of stable dipeptide alternatives.

Frequently Asked Questions (FAQs)

L-Glutamine Instability and its Consequences

Q1: Why is L-glutamine an essential supplement in cell culture media?

A1: L-glutamine is a critical amino acid for the proliferation of mammalian cells in culture. It serves as a primary energy source, a precursor for the synthesis of proteins and nucleotides, and is involved in maintaining cellular redox balance through glutathione (B108866) synthesis.[1][2][3][4] Many cell lines exhibit poor growth and viability in the absence of adequate L-glutamine.[1][4]

Q2: What causes the instability of L-glutamine in liquid media?

A2: L-glutamine is chemically unstable in aqueous solutions and can spontaneously degrade over time.[1][2][5] This degradation is a non-enzymatic process that is accelerated by factors such as physiological temperature (37°C), higher pH, and the presence of bicarbonate and phosphate (B84403) ions in the culture medium.[1][2][6][7]

Q3: What are the degradation products of L-glutamine and are they harmful to my cells?

A3: The primary degradation products of L-glutamine are ammonia (B1221849) (NH₃) and pyroglutamic acid.[1][2][5][6][8][9] The accumulation of ammonia is the main concern as it is toxic to most mammalian cells.[1][2][5][8][9][10][11] Pyroglutamic acid is generally not considered toxic at the concentrations that result from glutamine degradation.[5][6][9]

Q4: How does ammonia toxicity affect my cell cultures?

A4: Ammonia accumulation can have several detrimental effects on cell cultures, including:

  • Reduced cell growth and viability.[1][2][9]

  • Alterations in cellular metabolism.[1]

  • Changes in protein glycosylation and secretion, which can impact the quality and efficacy of biotherapeutic proteins.[1][2][5][6][10]

  • Induction of apoptosis (programmed cell death).[1]

  • Shifts in the pH of the culture medium.[1]

Q5: What are the typical signs of ammonia toxicity in my cell cultures?

A5: Signs of ammonia toxicity can vary between cell lines but often include a decline in cell proliferation, a lower maximum cell density, observable changes in cell morphology, and a decrease in overall cell viability.[1]

Stable Glutamine Alternatives

Q6: Are there more stable alternatives to L-glutamine?

A6: Yes, stabilized dipeptide forms of L-glutamine are commercially available and offer a significant advantage over free L-glutamine. The most commonly used alternative is L-alanyl-L-glutamine (e.g., GlutaMAX™).[2][12][13] Other dipeptides like L-glycyl-L-glutamine are also used.[6] These dipeptides are more resistant to spontaneous degradation in liquid media.[2][5]

Q7: How do cells utilize these stable dipeptides?

A7: Cells take up the dipeptides from the medium via peptide transporters. Once inside the cell, intracellular peptidases cleave the dipeptide bond, releasing free L-glutamine and the other amino acid (e.g., L-alanine or L-glycine) for use in metabolic pathways.[2][14] This mechanism provides a controlled release of L-glutamine, ensuring a more stable supply.

Q8: What are the main advantages of using stable glutamine dipeptides?

A8: The primary benefits of using stable glutamine dipeptides include:

  • Increased stability: They do not degrade in liquid media during storage or incubation, ensuring a consistent supply of glutamine.[2][15]

  • Reduced ammonia accumulation: By preventing glutamine degradation, the build-up of toxic ammonia in the culture medium is significantly minimized.[2][3][15]

  • Improved cell performance: This often leads to higher cell densities, extended culture duration, and increased protein yields.[2][3]

  • Convenience: Media containing stable dipeptides can be stored for longer periods without the need to add fresh L-glutamine before use.

Q9: Is there a difference in performance between different stable dipeptides like L-alanyl-L-glutamine and L-glycyl-L-glutamine?

A9: Yes, there can be differences. For example, some studies have shown that L-glycyl-L-glutamine is taken up by CHO cells at a lower rate than L-alanyl-L-glutamine, which can result in a slightly reduced growth rate but potentially higher antibody titer.[6] The choice of dipeptide may depend on the specific cell line and the desired outcome of the culture.

Q10: What is isoglutamine and can it be used as a substitute?

A10: this compound (α-glutamine) is a different molecule from the proteinogenic amino acid L-glutamine. It is a gamma-amino acid and is not a direct substitute for L-glutamine in cell culture for the purpose of providing a stable energy source.[15] The focus for stable alternatives should be on dipeptides like L-alanyl-L-glutamine.

Troubleshooting Guides

Issue 1: Poor Cell Growth and Low Viability
Potential Cause Troubleshooting Steps
L-Glutamine Degradation and Depletion 1. Use fresh L-glutamine: If preparing media from powder, add L-glutamine solution at the time of use. For pre-made liquid media, check the expiration date and storage conditions. 2. Switch to a stable dipeptide: Replace L-glutamine with an equimolar concentration of L-alanyl-L-glutamine (e.g., GlutaMAX™). For sensitive cell lines, a gradual adaptation may be necessary.[7][12]
Ammonia Toxicity 1. Monitor ammonia levels: Use an ammonia assay kit to measure the concentration in your spent media. Levels as low as 2-3 mM can be inhibitory for some cell lines.[5] 2. Reduce ammonia production: Switch to a stable glutamine dipeptide to minimize ammonia generation from chemical degradation.[1][3] 3. Optimize feeding strategy: In fed-batch cultures, a controlled feeding of glutamine can help maintain low and non-toxic ammonia levels.[16]
Incorrect L-Glutamine Concentration 1. Verify calculations: Double-check the final concentration of L-glutamine or its dipeptide in your media. 2. Optimize concentration: The optimal glutamine concentration can be cell line-dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cells.[16]
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Variability in L-Glutamine Stability 1. Standardize media preparation: Always add L-glutamine to liquid media at the same time point before use. 2. Use a stable glutamine source: Switching to a dipeptide like L-alanyl-L-glutamine will eliminate the variability caused by L-glutamine degradation.[2][14]
Batch-to-Batch Variation in Media 1. Use a single lot of media: For a series of related experiments, use media from the same manufacturing lot to minimize variability. 2. Qualify new batches: Before using a new lot of media, perform a small-scale growth experiment to ensure it performs consistently with previous batches.

Data Presentation

Table 1: Stability of L-Glutamine vs. L-Alanyl-L-Glutamine in DMEM at 37°C

Time (days)% L-Glutamine Remaining% L-Alanyl-L-Glutamine Remaining
0100%100%
1~90%~100%
2~80%~100%
3~70%~100%
4~60%~100%
5~50%~100%
6~40%~100%
7~30%~100%
(Data compiled from graphical representations in multiple sources)[4][13][15]

Table 2: Ammonia Accumulation in DMEM at 37°C

Time (days)Ammonia from L-Glutamine (mM)Ammonia from L-Alanyl-L-Glutamine (mM)
000
1~0.2~0
2~0.4~0
3~0.6~0
4~0.8~0
5~1.0~0
6~1.2~0
7~1.4~0
(Data compiled from graphical representations in multiple sources)[4][13][15]

Table 3: Comparative Performance of L-Glutamine vs. L-Alanyl-L-Glutamine in CHO Cell Culture

ParameterL-GlutamineL-Alanyl-L-GlutamineReference
Peak Viable Cell Density LowerHigher[3]
Culture Longevity ShorterLonger[3][15]
Ammonia Accumulation HighSignificantly Lower[3]
Monoclonal Antibody (MAb) Titer LowerHigher (up to 2-fold in some cases)[3]

Experimental Protocols

Protocol 1: Quantification of Glutamine and Ammonia in Cell Culture Media

Objective: To determine the concentration of L-glutamine and ammonia in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Commercial L-glutamine/ammonia assay kit (e.g., Megazyme K-GLNAM or similar enzymatic assay)[17]

  • Spectrophotometer or microplate reader

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Sample Preparation: a. Collect cell culture supernatant at desired time points. b. Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any cells or debris. c. Carefully transfer the clarified supernatant to a new sterile tube. Samples can be analyzed immediately or stored at -20°C.

  • Assay Procedure: a. Follow the manufacturer's instructions provided with the commercial assay kit. These kits typically involve enzymatic reactions that lead to a change in absorbance, which is proportional to the concentration of the analyte. b. For ammonia determination, the reaction often involves glutamate (B1630785) dehydrogenase, which consumes NADH or NADPH, leading to a decrease in absorbance at 340 nm.[17] c. For L-glutamine, a glutaminase (B10826351) is used to convert L-glutamine to L-glutamate and ammonia, and then the released ammonia is quantified.[17]

  • Data Analysis: a. Calculate the concentration of ammonia and L-glutamine in your samples based on the change in absorbance and the extinction coefficient of NADH/NADPH, as detailed in the kit protocol.

Protocol 2: Comparative Analysis of L-Glutamine and L-Alanyl-L-Glutamine on Cell Growth and Productivity

Objective: To compare the effects of L-glutamine and L-alanyl-L-glutamine on the growth, viability, and protein production of a specific cell line.

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Glutamine-free basal medium

  • Sterile stock solutions of L-glutamine (e.g., 200 mM) and L-alanyl-L-glutamine (e.g., 200 mM)

  • Culture vessels (e.g., T-flasks, shake flasks)

  • Cell counter (e.g., hemocytometer with trypan blue or automated cell counter)

  • Assay for quantifying the protein of interest (e.g., ELISA for antibodies)

  • Ammonia quantification kit

Procedure:

  • Cell Seeding: a. Expand the cells in their standard culture medium. b. On the day of the experiment, harvest the cells and determine the viable cell density. c. Seed the cells at a defined density (e.g., 2 x 10⁵ cells/mL) into culture vessels containing glutamine-free basal medium supplemented with either:

    • Condition 1: L-glutamine at the desired final concentration (e.g., 2 mM or 4 mM).
    • Condition 2: L-alanyl-L-glutamine at an equimolar concentration to Condition 1.

  • Cell Culture and Monitoring: a. Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂). b. At regular intervals (e.g., every 24 hours), aseptically collect a sample from each culture vessel. c. For each sample, determine the viable cell density and percent viability using a cell counter. d. Centrifuge the sample to collect the supernatant for later analysis of ammonia and protein concentration. Store the supernatant at -20°C.

  • Data Analysis: a. Plot the viable cell density and viability over time for both conditions. b. At the end of the culture (e.g., when viability drops below a certain threshold), thaw the supernatant samples. c. Quantify the ammonia concentration in the supernatants from different time points. d. Quantify the concentration of the recombinant protein in the final day supernatants. e. Compare the growth curves, culture duration, final protein titer, and ammonia accumulation between the two conditions.

Visualizations

Glutamine_Degradation_Pathway cluster_media Cell Culture Medium (Aqueous Environment) cluster_degradation Spontaneous Chemical Degradation cluster_effects Impact on Cell Culture Glutamine L-Glutamine Pyroglutamate Pyroglutamic Acid Glutamine->Pyroglutamate Non-enzymatic cyclization (influenced by temp, pH) Ammonia Ammonia (NH₃) Glutamine->Ammonia ReducedViability Reduced Viability & Growth Ammonia->ReducedViability AlteredMetabolism Altered Metabolism Ammonia->AlteredMetabolism ImpairedGlycosylation Impaired Protein Glycosylation Ammonia->ImpairedGlycosylation

Caption: Spontaneous degradation pathway of L-glutamine in cell culture media.

Stable_Dipeptide_Workflow cluster_extracellular Extracellular (Culture Medium) cluster_membrane Cell Membrane cluster_intracellular Intracellular AlaGln L-Alanyl-L-Glutamine (Stable Dipeptide) PeptideTransporter Peptide Transporters AlaGln->PeptideTransporter Uptake AlaGln_intra L-Alanyl-L-Glutamine PeptideTransporter->AlaGln_intra Peptidases Intracellular Peptidases AlaGln_intra->Peptidases Hydrolysis Glutamine L-Glutamine Peptidases->Glutamine Alanine L-Alanine Peptidases->Alanine Metabolism Cellular Metabolism (Energy, Protein Synthesis, etc.) Glutamine->Metabolism Alanine->Metabolism

Caption: Cellular uptake and metabolism of L-alanyl-L-glutamine.

Troubleshooting_Logic Start Start: Poor Cell Performance CheckGlutamine Is L-Glutamine the source? Start->CheckGlutamine CheckAmmonia Measure Ammonia Levels CheckGlutamine->CheckAmmonia Yes OtherIssues Investigate other causes (e.g., contamination, incubator issues) CheckGlutamine->OtherIssues No HighAmmonia Ammonia > 2-5 mM? CheckAmmonia->HighAmmonia SwitchToDipeptide Solution: Switch to Stable Dipeptide (e.g., L-Alanyl-L-Glutamine) HighAmmonia->SwitchToDipeptide Yes CheckMediaAge Check Media Preparation Date and Storage HighAmmonia->CheckMediaAge No OldMedia Media prepared > 1 week ago at 4°C? CheckMediaAge->OldMedia UseFreshMedia Solution: Use freshly prepared media or media with stable dipeptide OldMedia->UseFreshMedia Yes OldMedia->OtherIssues No

Caption: Troubleshooting logic for glutamine-related cell culture issues.

References

Troubleshooting low cell viability with isoglutamine supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low cell viability when supplementing with isoglutamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-glutamine in cell culture?

L-glutamine is a critical amino acid for cell culture, serving as a primary energy source and a nitrogen donor for the synthesis of proteins and nucleotides.[1][2] However, L-glutamine is notoriously unstable in liquid media, degrading into ammonia (B1221849) and pyroglutamic acid, especially at 37°C.[3][4] The accumulation of ammonia can be toxic to cells, leading to reduced growth and viability.[4][5]

This compound, or L-iso-glutamine, is an isomer of L-glutamine. While less common in standard cell culture, it and its derivatives have been investigated for various biological activities, including potential antitumor effects.[6] More stable alternatives to L-glutamine, such as the dipeptide L-alanyl-L-glutamine, are often used to prevent the buildup of toxic ammonia.[1][7] These stable forms are enzymatically cleaved by cells to release L-glutamine as needed, ensuring a consistent and non-toxic supply.[1]

Q2: I'm observing low cell viability after switching to this compound. What are the common causes?

Low cell viability after introducing a new supplement like this compound can stem from several factors:

  • Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line. Most cell lines are optimized for L-glutamine concentrations between 2 and 4 mM.[2][8]

  • Ammonia Toxicity: Although potentially more stable than L-glutamine, any glutamine source can eventually lead to ammonia buildup if not managed properly. Signs of ammonia toxicity include a decline in cell proliferation, morphological changes, and a drop in viability.[4]

  • Adaptation Stress: Cells may experience stress when switched to a new medium formulation, requiring an adaptation period.[3]

  • Contamination: Low-level bacterial, fungal, or mycoplasma contamination can compromise cell health and mimic signs of toxicity.[9][10]

  • Underlying Culture Issues: Problems such as incorrect CO2 levels, temperature fluctuations, or poor-quality reagents can exacerbate sensitivity to media changes.[9][11]

Troubleshooting Guide

If you are experiencing low cell viability, follow this troubleshooting workflow to identify and resolve the issue.

dot

G Troubleshooting Low Cell Viability start Low Cell Viability Observed check_conc 1. Verify this compound Concentration start->check_conc conc_ok Concentration is within expected range check_conc->conc_ok No conc_not_ok Concentration too high or low check_conc->conc_not_ok Yes check_media 2. Assess Media Quality & Storage conc_ok->check_media optimize_conc Action: Perform Dose-Response Experiment (See Protocol 1) conc_not_ok->optimize_conc resolve Viability Improved optimize_conc->resolve media_ok Media is fresh & stored correctly check_media->media_ok No media_not_ok Media is old or stored improperly check_media->media_not_ok Yes check_contam 3. Test for Contamination media_ok->check_contam prepare_fresh Action: Prepare Fresh Media and use immediately media_not_ok->prepare_fresh prepare_fresh->resolve contam_ok Culture is clean check_contam->contam_ok No contam_not_ok Mycoplasma or other contamination detected check_contam->contam_not_ok Yes check_culture 4. Review General Culture Conditions contam_ok->check_culture discard Action: Discard Culture. Review aseptic technique contam_not_ok->discard culture_ok Conditions are optimal check_culture->culture_ok No culture_not_ok Incubator CO2/temp, reagents, etc. are suspect check_culture->culture_not_ok Yes culture_ok->resolve correct_conditions Action: Calibrate Incubator. Use fresh, quality reagents culture_not_ok->correct_conditions correct_conditions->resolve G Simplified Glutamine Metabolism Pathway Gln_media Glutamine / this compound (in Media) Gln_cell Intracellular Glutamine Gln_media->Gln_cell SLC1A5 Transporter Glu Glutamate Gln_cell->Glu Glutaminase (GLS) N_Donation Nitrogen for Nucleotides, Amino Acids Gln_cell->N_Donation mTORC1 mTORC1 Signaling (Cell Growth) Gln_cell->mTORC1 Activates aKG α-Ketoglutarate Glu->aKG TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA

References

Technical Support Center: Optimizing Isoglutamine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing isoglutamine in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of glutamine isomers in cell culture. Here, you will find a comprehensive overview of L-glutamine, the standard supplement, and a discussion on this compound, addressing common questions and potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the difference between L-glutamine and this compound?

L-glutamine is the proteinogenic isomer of glutamine and a critical component in standard cell culture media. It serves as a primary energy source and a nitrogen donor for the synthesis of nucleotides and amino acids. This compound, or α-glutamine, is a gamma amino acid derived from glutamic acid. The key structural difference lies in the position of the amide group. In L-glutamine, the amide group is on the side chain (gamma carbon), whereas in this compound, it is on the alpha-carbon. This structural difference is significant as mammalian enzymes are highly specific to the L-isomer of amino acids.[1]

Q2: What is the recommended concentration of L-glutamine in cell culture media?

The optimal concentration of L-glutamine is cell-line dependent but typically ranges from 2 mM to 4 mM.[2] Some specialized media may use concentrations as low as 0.5 mM or as high as 10 mM.[2] It is always recommended to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is there a recommended concentration for this compound in cell culture?

Currently, there is a lack of established protocols and recommended concentration ranges for the use of this compound as a direct supplement in mammalian cell culture in the scientific literature. Due to the stereospecificity of mammalian enzymes, it is likely that this compound is not metabolized in the same manner as L-glutamine and may not be a suitable substitute.

Q4: Why is L-glutamine unstable in liquid media and what are the consequences?

L-glutamine is notoriously unstable in aqueous solutions, especially at 37°C.[3] It spontaneously degrades into pyroglutamic acid and ammonia (B1221849).[3] The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered metabolism.[1][3] This degradation also depletes the available L-glutamine for cellular processes.[1]

Q5: What are the signs of suboptimal L-glutamine concentration?

Signs of suboptimal L-glutamine levels include:

  • Slow cell growth and low cell viability: This can be due to either glutamine deficiency from degradation or ammonia toxicity from its breakdown.[4]

  • Changes in media pH: Ammonia accumulation can increase the pH of the culture medium.[4]

  • Altered protein glycosylation: High ammonia levels can interfere with this critical post-translational modification.[4]

  • Inconsistent experimental results: Variable L-glutamine concentrations due to instability can lead to poor reproducibility.[5]

Q6: Are there more stable alternatives to L-glutamine?

Yes, stabilized dipeptides such as L-alanyl-L-glutamine (e.g., GlutaMAX™) are commonly used.[6] These dipeptides are more stable in solution and are enzymatically cleaved by cells to release L-glutamine and L-alanine as needed.[7] This provides a more consistent supply of L-glutamine and reduces the accumulation of toxic ammonia.[6][7]

Troubleshooting Guide

This guide addresses potential issues when working with glutamine supplements, with a comparative perspective for those considering this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Slow or No Cell Growth L-Glutamine Deficiency: L-glutamine in the medium has degraded over time.1. Add fresh L-glutamine to the culture medium. 2. Switch to a stabilized L-glutamine dipeptide. 3. Optimize the initial L-glutamine concentration for your specific cell line.[4]
Use of an Inappropriate Isomer (e.g., this compound): Mammalian cells are specific to L-glutamine and may not be able to metabolize this compound.1. Confirm the identity of your glutamine supplement. 2. If using this compound, switch to L-glutamine or a stabilized dipeptide. 3. If experimenting with this compound, perform a dose-response experiment to assess its effect on cell viability and proliferation compared to L-glutamine.
Decreased Cell Viability Ammonia Toxicity: High levels of ammonia from L-glutamine degradation are toxic to cells.[1]1. Perform a partial media exchange to reduce the ammonia concentration. 2. Use a stabilized L-glutamine dipeptide to minimize ammonia production.[4] 3. Consider a fed-batch strategy with lower initial L-glutamine concentrations.
Inconsistent Experimental Results L-Glutamine Instability: The concentration of available L-glutamine is fluctuating due to degradation.1. Prepare fresh media with L-glutamine immediately before each experiment. 2. For long-term cultures, use a stabilized form of glutamine for more consistent results.[4]
Media pH Imbalance Ammonia Accumulation: The breakdown of L-glutamine produces ammonia, which increases the pH of the medium.[4]1. Monitor the pH of your culture regularly. 2. Use a stabilized glutamine dipeptide to reduce ammonia buildup. 3. Perform media changes as needed to maintain the optimal pH range.

Data Presentation: L-Glutamine Stability

The stability of L-glutamine is highly dependent on temperature. The following table summarizes the degradation of L-glutamine in solution at different storage temperatures.

Storage TemperatureApproximate Half-life of L-Glutamine in Solution
37°C (Incubator)~1 week[3]
4°C (Refrigerator)~3 weeks[3]
-20°C (Freezer)Stable for several months

Note: These are estimates, and the actual degradation rate can be influenced by pH and other media components.

Experimental Protocols

Protocol 1: Determining the Optimal L-Glutamine Concentration

This protocol outlines a method to determine the optimal L-glutamine concentration for a specific cell line.

Materials:

  • Basal cell culture medium without L-glutamine

  • Sterile L-glutamine stock solution (e.g., 200 mM)

  • Your cell line of interest

  • Multi-well culture plates (e.g., 96-well or 24-well)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Viability dye (e.g., trypan blue)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest and count your cells, then seed them at a consistent density into the wells of a multi-well plate.

  • Media Preparation: Prepare a dilution series of L-glutamine in the basal medium. A common range to test is 0, 0.5, 1.0, 2.0, 4.0, and 8.0 mM. The 0 mM condition will serve as a negative control.

  • Incubation: Culture the cells under standard conditions.

  • Data Collection: At regular intervals (e.g., every 24 hours for 3-5 days), measure the viable cell density in triplicate wells for each glutamine concentration.

  • Data Analysis: Plot the viable cell density against time for each concentration. The optimal concentration is the one that supports the highest viable cell density and proliferation rate.

Visualizations

L-Glutamine vs. This compound Structure

Caption: Chemical structures of L-Glutamine and this compound.

L-Glutamine Degradation Pathway

L-Glutamine L-Glutamine Pyroglutamic Acid Pyroglutamic Acid L-Glutamine->Pyroglutamic Acid Spontaneous Degradation (37°C) Ammonia (Toxic) Ammonia (Toxic) L-Glutamine->Ammonia (Toxic) Spontaneous Degradation (37°C)

Caption: Spontaneous degradation of L-glutamine in cell culture media.

General Experimental Workflow for Optimizing a Novel Supplement (e.g., this compound)

A Prepare Stock Solution of this compound B Prepare Serial Dilutions in Basal Medium A->B D Treat Cells with this compound Concentrations B->D C Seed Cells in Multi-well Plates C->D E Incubate and Monitor (e.g., 24, 48, 72 hours) D->E F Assess Cell Viability and Proliferation E->F G Analyze Data and Determine Optimal Concentration F->G

Caption: A general workflow for testing the effect of a new supplement.

References

How to minimize ammonia accumulation from glutamine degradation in bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the accumulation of ammonia (B1221849) from glutamine degradation in bioreactors, a common challenge that can negatively impact cell growth, viability, and protein production.

Troubleshooting Guide

Problem: High ammonia levels detected early in the bioreactor run.

  • Possible Cause: Spontaneous, non-metabolic degradation of glutamine in the culture medium. Glutamine is unstable at physiological pH and temperature, breaking down into ammonia and pyrrolidone carboxylic acid.

  • Solution:

    • Use a chemically stable glutamine substitute: Replace L-glutamine with a dipeptide form, such as L-alanyl-L-glutamine or L-glycyl-L-glutamine. These are more stable in liquid media and release glutamine as needed by the cells, reducing the rate of ammonia accumulation.

    • Prepare fresh media: If using L-glutamine, prepare the medium fresh before each experiment and avoid long-term storage at 4°C or room temperature.

Problem: Ammonia levels spike after initiating feeding in a fed-batch culture.

  • Possible Cause: The feeding strategy is supplying an excess of glutamine, leading to increased metabolic waste.

  • Solution:

    • Implement a controlled feeding strategy: Instead of large bolus additions, use a continuous or perfusion-based feeding strategy to maintain a low and stable concentration of glutamine in the bioreactor (e.g., 0.5-2 mM).

    • Monitor glutamine consumption: Regularly measure glutamine levels in the bioreactor to tailor the feed rate to the cells' actual consumption rate. This prevents the accumulation of excess glutamine that can be converted to ammonia.

Problem: Cell viability is decreasing, and product quality is compromised, even with moderate ammonia levels (e.g., >5 mM).

  • Possible Cause: Ammonia is a known inhibitor of cell growth and can affect post-translational modifications of proteins, such as glycosylation.

  • Solution:

    • Lower the pH of the culture: A slight reduction in the culture pH (e.g., from 7.2 to 6.9) can decrease the intracellular concentration of the more toxic NH3 form relative to the NH4+ form, though this must be optimized for your specific cell line.

    • Use ammonia scavengers: Certain compounds, like α-ketoglutarate, can be added to the medium to react with and detoxify ammonia.

    • Adapt cells to higher ammonia levels: Gradually adapting the cell line to grow in the presence of higher ammonia concentrations can sometimes improve resistance, but this may not be suitable for all applications.

Frequently Asked Questions (FAQs)

Q1: Why is ammonia accumulation a concern in cell culture bioreactors?

Ammonia is a metabolic byproduct of glutamine metabolism that is toxic to mammalian cells. Elevated concentrations can inhibit cell growth, reduce cell viability, alter metabolism, and negatively impact the quality of recombinant proteins by affecting processes like glycosylation.

Q2: What is the primary source of ammonia in a bioreactor?

There are two main sources:

  • Metabolic Production: Cells metabolize glutamine for energy and as a nitrogen source, producing ammonia as a waste product.

  • Chemical Degradation: Glutamine in the culture medium can spontaneously degrade into pyrrolidone carboxylic acid and ammonia, especially at 37°C and neutral pH.

Q3: How can I replace L-glutamine in my current medium?

You can substitute L-glutamine with a more stable dipeptide like L-alanyl-L-glutamine or L-glycyl-L-glutamine on an equimolar basis. These dipeptides are enzymatically cleaved by the cells to release glutamine and another amino acid, preventing the rapid, non-metabolic breakdown seen with free L-glutamine.

Q4: What are the typical ammonia concentrations that begin to inhibit cell growth?

The inhibitory effects of ammonia are cell-line dependent. However, concentrations as low as 2 mM can start to show negative effects, with significant inhibition often observed at levels above 5-10 mM.

Quantitative Data on Ammonia Reduction Strategies

The following table summarizes the effectiveness of different strategies for reducing ammonia accumulation in Chinese Hamster Ovary (CHO) cell cultures.

StrategyAverage Ammonia Reduction (%)Peak Cell Density Increase (%)Reference
Glutamine Dipeptide Substitution 40-60%20-30%
Controlled Glutamine Feeding 30-50%15-25%-
Lower Culture Temperature (37°C to 33°C) 20-40%Varies-
Glutamine Synthetase (GS) System 50-70%25-40%-

Experimental Protocols

Protocol 1: Evaluating L-Alanyl-L-Glutamine as a Substitute for L-Glutamine

  • Cell Line and Basal Medium: Use your CHO cell line (or other relevant line) and the corresponding basal medium (e.g., DMEM/F-12) that is devoid of L-glutamine.

  • Medium Preparation:

    • Control Group: Supplement the basal medium with your standard concentration of L-glutamine (e.g., 4 mM).

    • Test Group: Supplement the basal medium with an equimolar concentration of L-alanyl-L-glutamine.

  • Bioreactor Setup:

    • Inoculate shake flasks or bench-top bioreactors with the same initial cell density for both groups.

    • Maintain standard process parameters (pH, temperature, dissolved oxygen).

  • Sampling and Analysis:

    • Take daily samples from each culture.

    • Measure viable cell density and viability.

    • Analyze the supernatant for ammonia and glutamine concentrations using a biochemical analyzer (e.g., YSI, BioProfile).

  • Data Evaluation: Compare the ammonia accumulation profiles, cell growth curves, and final cell densities between the control and test groups.

Visualizations

GlutamineDegradation cluster_Medium Cell Culture Medium cluster_Cell Cell Gln_medium Glutamine Gln_cell Intracellular Glutamine Gln_medium->Gln_cell Transport NH3_medium Ammonia Accumulation Gln_medium->NH3_medium Spontaneous Degradation Dipeptide Glutamine Dipeptide (e.g., Ala-Gln) Dipeptide->Gln_cell Cellular Uptake & Enzymatic Cleavage Glu Glutamate Gln_cell->Glu Glutaminase NH3_cell Ammonia (NH3) Glu->NH3_cell Metabolism NH3_cell->NH3_medium Secretion

Caption: Pathways of ammonia generation from glutamine in bioreactors.

ExperimentalWorkflow prep Prepare Basal Medium (Gln-free) control Group 1: Add L-Glutamine prep->control test Group 2: Add Gln-Dipeptide prep->test inoculate Inoculate Bioreactors control->inoculate test->inoculate culture Run Culture under Controlled Conditions inoculate->culture sample Daily Sampling culture->sample analyze Analyze Samples: - Cell Density - Viability - Ammonia - Glutamine sample->analyze compare Compare Results analyze->compare

Caption: Workflow for comparing glutamine sources.

Technical Support Center: Enzymatic Assays Involving Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving isoglutamine and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.

General Troubleshooting Guide

Encountering issues with your enzymatic assay? This guide provides solutions to common problems.

ProblemPossible CauseRecommended Solution
No or Low Signal Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or presence of inhibitors.1. Verify Enzyme Activity: Run a positive control with a known active enzyme and an appropriate substrate (L-glutamine). 2. Check Storage: Ensure the enzyme has been stored at the recommended temperature and handled correctly.
Incorrect Substrate: this compound is generally not a direct substrate for glutaminase (B10826351) and may be a poor substrate for transglutaminase.1. Use L-glutamine: For glutaminase and standard transglutaminase assays, L-glutamine or a peptide containing L-glutamine is the correct substrate. 2. Confirm Substrate Identity: Double-check that the correct substrate was used.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.1. Optimize Conditions: Refer to the optimal conditions tables below for glutaminase and transglutaminase. 2. Buffer Compatibility: Ensure buffer components do not inhibit enzyme activity. For example, some metal ions can inhibit transglutaminase.[1]
High Background Signal Substrate Instability: The substrate may be degrading spontaneously.1. Prepare Fresh Substrate: Make substrate solutions fresh before each experiment. 2. Blank Control: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contaminating Enzymes: The sample or enzyme preparation may contain other enzymes that react with the substrate or detection reagents.1. Use High-Purity Reagents: Ensure the enzyme and other reagents are of high purity. 2. Inhibitor Cocktails: Consider adding protease or other relevant inhibitor cocktails to your sample preparation.
Inconsistent Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Use Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency.
Temperature Fluctuations: Inconsistent incubation temperatures.1. Pre-warm/cool reagents: Ensure all reagents and plates are at the assay temperature before starting the reaction. 2. Use a temperature-controlled incubator/plate reader.

Frequently Asked Questions (FAQs)

This compound as a Substrate

Q1: Can I use this compound as a substrate for my glutaminase assay?

A: It is very unlikely. Glutaminase exhibits high specificity for L-glutamine, catalyzing its hydrolysis to L-glutamate and ammonia (B1221849).[2][3] this compound, being the γ-amide of glutamic acid, has a different chemical structure and is not the natural substrate for glutaminase. Using this compound will likely result in no or very low enzyme activity.

Q2: Is this compound a suitable substrate for transglutaminase?

A: While transglutaminases catalyze acyl-transfer reactions involving the γ-carboxamide group of peptide-bound glutamine residues, their specificity for free this compound is not well-established and likely to be very low.[4][5] Microbial transglutaminase, for instance, shows strict specificity for L-glutamine.[5] For reliable results, it is recommended to use a well-characterized peptide substrate containing L-glutamine.

Experimental Conditions

Q3: What are the optimal pH and temperature for glutaminase and transglutaminase activity?

A: Optimal conditions can vary depending on the source of the enzyme. Below are general guidelines:

Table 1: Optimal Conditions for Glutaminase Activity

ParameterOptimal RangeSource Organism/Notes
pH 8.0Hypocrea jecorina[6]
8.0Aspergillus tamarii AUMC 10198[7]
8.6For some colorimetric assays[8]
Temperature 40°CKlebsiella pneumoniae[9]
45°CAspergillus tamarii AUMC 10198[7]
50°CHypocrea jecorina[6]

Table 2: Optimal Conditions for Transglutaminase Activity

ParameterOptimal RangeSource Organism/Notes
pH 5.0 - 8.0General for microbial transglutaminase[10]
6.0For some colorimetric assays[11]
Temperature 40°CFree transglutaminase[12]
50 - 55°CGeneral for microbial transglutaminase[10]

Q4: My endpoint assay absorbance/fluorescence keeps increasing and does not stabilize. What could be the cause?

A: This can happen for a few reasons in endpoint assays:

  • Enzyme concentration is too high: The reaction may be proceeding too quickly to be accurately stopped. Try reducing the enzyme concentration.

  • Incomplete stopping of the reaction: The stop solution may not be effectively halting the enzymatic reaction. Ensure the stop solution is at the correct concentration and is mixed thoroughly.

  • Instability of the product: The colored or fluorescent product of the reaction may be unstable and continue to change over time. It is important to read the plate at a consistent time after adding the stop solution.

Experimental Protocols

Glutaminase Activity Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits.[13][14]

Materials:

  • Glutaminase-containing sample (e.g., cell lysate, tissue homogenate)

  • L-glutamine (substrate)

  • Assay Buffer (e.g., Tris-HCl, pH 8.6)

  • Reagents for ammonia or glutamate (B1630785) detection (e.g., Nessler's reagent or a coupled enzyme system)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to remove debris.[14]

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of ammonia or glutamate.

  • Reaction Setup:

    • In a 96-well plate, add your sample.

    • For each sample, prepare a control well containing the sample but no L-glutamine to measure background ammonia/glutamate.

    • Initiate the reaction by adding L-glutamine solution to the sample wells.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C or 45°C) for a defined period (e.g., 20-30 minutes).[7][8]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Detection: Add the detection reagent(s) to all wells (samples, controls, and standards).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm or 620 nm) using a microplate reader.[13][14]

  • Calculation: Subtract the background reading from the sample reading and determine the glutaminase activity from the standard curve.

Transglutaminase Activity Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits.[15][16]

Materials:

  • Transglutaminase-containing sample

  • Acyl donor substrate (e.g., a peptide containing glutamine like Z-Gln-Gly)

  • Acyl acceptor substrate (e.g., hydroxylamine (B1172632) or a primary amine)

  • Assay Buffer (e.g., Tris-HCl, pH 6.0)

  • Stop solution (e.g., a solution containing ferric chloride and trichloroacetic acid)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a homogenization buffer containing DTT and a protease inhibitor cocktail.[15]

  • Reaction Setup:

    • In a 96-well plate, add your sample.

    • Prepare a master mix containing the assay buffer, acyl donor, and acyl acceptor.

    • Initiate the reaction by adding the master mix to the sample wells.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 1-2 hours).[15][16]

  • Reaction Termination: Add the stop solution to each well to terminate the reaction and develop the color.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 525 nm) with a microplate reader.[11]

  • Calculation: Determine the transglutaminase activity by comparing the absorbance of the samples to a standard curve or a positive control.

Signaling Pathways and Experimental Workflows

Glutaminase in Cancer Cell Metabolism

Glutaminase is a key enzyme in the metabolic reprogramming of cancer cells. It converts glutamine to glutamate, which then fuels the TCA cycle and provides building blocks for biosynthesis.[2][3]

Glutaminase_Pathway Glutamine_ext Extracellular Glutamine SLC1A5 SLC1A5 (Transporter) Glutamine_ext->SLC1A5 Uptake Glutamine_int Intracellular Glutamine SLC1A5->Glutamine_int Glutaminase Glutaminase (GLS) Glutamine_int->Glutaminase Glutamate Glutamate Glutaminase->Glutamate Hydrolysis aKG α-Ketoglutarate Glutamate->aKG Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA_Cycle TCA Cycle aKG->TCA_Cycle

Caption: Glutaminase pathway in cancer metabolism.

Transglutaminase 2 (TG2) Signaling

Tissue transglutaminase (TG2) is a multifunctional enzyme involved in various signaling pathways, including cell survival and adhesion. It can act as a G-protein in GPCR signaling and modulate integrin-dependent pathways.[17][18][19]

TG2_Signaling cluster_membrane Cell Membrane GPCR GPCR TG2_mem TG2 GPCR->TG2_mem activates Integrin Integrin FAK_MAPK FAK/MAPK Pathway Integrin->FAK_MAPK activates TG2_mem->Integrin modulates PLC PLC TG2_mem->PLC activates IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cell_Adhesion Cell Adhesion & Survival FAK_MAPK->Cell_Adhesion

Caption: Transglutaminase 2 (TG2) signaling pathways.

General Experimental Workflow for an Enzymatic Assay

This diagram illustrates the logical flow of a typical enzymatic assay experiment.

Experimental_Workflow Start Start Prep Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prep Setup Set up Reactions (Samples, Controls, Standards) Prep->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Read Plate (Absorbance/Fluorescence) Detect->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: General workflow for an enzymatic assay.

References

Validation & Comparative

The Crucial Role of D-Isoglutamine in Peptidoglycan Cross-Linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the bacterial cell wall is paramount for survival, making its biosynthesis a prime target for antimicrobial agents. A key step in the construction of this protective layer is the cross-linking of peptidoglycan (PG) chains. This guide provides a detailed comparison of the roles of D-glutamic acid and its amidated form, D-isoglutamine, in this essential process, supported by experimental data.

D-Isoglutamine: The Key to a Robust Peptidoglycan Meshwork

In many bacteria, including the formidable pathogen Staphylococcus aureus, the peptide stems of peptidoglycan precursors contain a D-glutamic acid residue. However, for efficient cross-linking to occur, this D-glutamic acid must be converted to D-isoglutamine through an amidation reaction. This critical modification is catalyzed by the MurT-GatD enzyme complex.

Experimental evidence strongly indicates that the presence of D-isoglutamine, as opposed to D-glutamic acid, is a prerequisite for high levels of peptidoglycan cross-linking. This amidation is crucial for the optimal functioning of both D,D-transpeptidases and L,D-transpeptidases, the enzymes responsible for forging the peptide bridges that give the cell wall its strength.

Performance Comparison: D-Isoglutamine vs. D-Glutamic Acid

The functional consequences of D-glutamic acid amidation are significant, impacting peptidoglycan structure, bacterial growth, and susceptibility to antibiotics.

Peptidoglycan Cross-Linking

The most direct impact of D-isoglutamine incorporation is on the degree of peptidoglycan cross-linking. Analysis of muropeptide composition via High-Performance Liquid Chromatography (HPLC) in Staphylococcus aureus strains reveals a stark difference between the wild-type and mutants with impaired D-glutamic acid amidation.

Muropeptide SpeciesWild-Type S. aureus (%)S. aureus MurT-GatD Conditional Mutant (%)
Monomers
Amidated>953.9 ± 0.5
Non-amidated<5>96
Dimers (Cross-linked)
Fully Amidated>952.1 ± 0.5
Partially/Non-amidated<5>97

This table summarizes data from studies on S. aureus, highlighting the drastic reduction in amidated and, consequently, cross-linked peptidoglycan in the absence of efficient MurT-GatD activity.

A lower dimer-to-monomer ratio is indicative of reduced cross-linking. In vancomycin-resistant Staphylococcus aureus (VRSA) strain Mu50, which has an increased proportion of non-amidated muropeptides, a significantly decreased dimer/monomer ratio is observed compared to a hetero-VRSA strain, Mu3.[1] This directly correlates the lack of amidation with a less cross-linked peptidoglycan structure.

Bacterial Growth and Viability

The structural integrity conferred by a highly cross-linked peptidoglycan network is essential for normal bacterial growth and cell division. Depletion of the MurT-GatD complex, leading to an accumulation of D-glutamic acid in peptidoglycan precursors, results in a decreased growth rate in S. aureus.[2] In Mycobacterium smegmatis, the genes encoding the MurT-GatD complex have been shown to be essential for growth.[3][4]

Antibiotic Susceptibility

A compromised cell wall due to reduced cross-linking renders bacteria more susceptible to antibiotics that target cell wall synthesis, such as β-lactams. In a S. aureus conditional mutant for MurT-GatD, a progressive decrease in oxacillin (B1211168) resistance was observed as the expression of the amidation enzymes was reduced, evidenced by larger zones of inhibition.[5] This increased susceptibility is a direct consequence of the weakened cell wall's inability to withstand the additional stress imposed by the antibiotic. Depletion of MurT and GatD in Mycobacterium smegmatis also leads to increased sensitivity to β-lactam antibiotics.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the critical role of D-isoglutamine and the experimental approaches used to study it, the following diagrams are provided.

Peptidoglycan_Crosslinking cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide (with D-Glutamic Acid) Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_Glu Lipid II (with D-Glutamic Acid) Lipid_I->Lipid_II_Glu MurG MurT_GatD MurT-GatD Complex Lipid_II_Glu->MurT_GatD Amidation Lipid_II_Gln Lipid II (with D-Isoglutamine) MurT_GatD->Lipid_II_Gln Nascent_PG Nascent Peptidoglycan Chain Lipid_II_Gln->Nascent_PG Transglycosylase PBP Transpeptidases (PBPs/LDTs) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Efficient Cross-linking Blocked_Crosslinking Reduced Cross-linking Lipid_II_Glu_Periplasm->Blocked_Crosslinking Inefficient substrate for Transpeptidases Experimental_Workflow cluster_strain Bacterial Strains cluster_analysis Analysis cluster_results Expected Results WT Wild-Type Growth Growth Curve Analysis (OD600) WT->Growth HPLC Peptidoglycan Isolation & HPLC Analysis WT->HPLC MIC Antibiotic Susceptibility (MIC Determination) WT->MIC Mutant MurT-GatD Mutant/ Knockdown Mutant->Growth Mutant->HPLC Mutant->MIC Growth_Result Compare Growth Rates (Doubling Time) Growth->Growth_Result HPLC_Result Quantify Cross-linking (Dimer/Monomer Ratio) HPLC->HPLC_Result MIC_Result Determine MIC Values (μg/mL) MIC->MIC_Result

References

A Comparative Analysis of the Biological Activities of L-Isoglutamine and D-Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of L-isoglutamine and D-isoglutamine, focusing on their distinct roles in modulating cellular signaling pathways. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Core Distinctions in Biological Activity

The stereochemistry of isoglutamine plays a pivotal role in determining its biological function. While L-isoglutamine and D-isoglutamine are stereoisomers, their interactions with biological systems are markedly different. The most well-characterized distinction lies in their role within the structure of muramyl dipeptide (MDP), a component of bacterial peptidoglycan and a potent immunostimulant.

D-Isoglutamine: A Key Player in Innate Immunity

D-isoglutamine is an essential component for the immunostimulatory activity of muramyl dipeptide (MDP).[1] The D-configuration is critical for the recognition of MDP by the intracellular pattern recognition receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] This interaction triggers a signaling cascade that leads to the activation of the innate immune system. Derivatives of MDP containing D-isoglutamine have been shown to stimulate non-specific resistance against bacterial, viral, and parasitic infections, as well as tumors.[2] Beyond its role in immunity, MDP containing D-isoglutamine has also been observed to have sleep-promoting and analgesic effects.[3][4]

L-Isoglutamine: An Inactive Immunomodulator with Potential Antitumor Properties

In stark contrast to its D-isomer, L-isoglutamine renders MDP biologically inactive in the context of NOD2-mediated immune stimulation.[1] Analogs of MDP where D-isoglutamine is replaced with L-isoglutamine fail to activate the NOD2 signaling pathway.[1][2][5] However, derivatives of L-isoglutamine, particularly those related to antineoplaston A10, have been investigated for their potential antitumor activities.[6][7][8] These compounds are suggested to possess a broad-spectrum of antitumor activity, potentially acting as cytostatic agents that can "normalize" cancer cells.[8][9] The proposed mechanism of action for these L-isoglutamine derivatives is not fully understood but may involve the inhibition of aminopeptidase (B13392206) N.[10]

Quantitative Comparison of Immunostimulatory Activity

The differential effects of L- and D-isoglutamine on the immune system are evident in quantitative studies measuring inflammatory responses. The following table summarizes data from a study comparing the in vivo effects of MDP containing D-isoglutamine (N-acetylmuramyl-L-alanyl-D-isoglutamine) and MDP containing L-isoglutamine (N-acetylmuramyl-L-alanyl-L-isoglutamine) in a rabbit meningitis model.

Compound (Isomer)DosePeak TNF-α in CSF (pg/mL)Leukocyte Count in CSF at 10h (cells/µL)
MDP (L-alanyl-D-isoglutamine) 50 µg~9,000 - 19,000~3,000
MDP (L-alanyl-L-isoglutamine) 50 µg~9,000 - 19,000~3,000
MDP (D-alanyl-D-isoglutamine) 100 µgNo significant secretionNo significant increase

Note: The data for L,D-MDP and L,L-MDP in this specific study showed similar pro-inflammatory effects, which is an interesting finding that warrants further investigation, as it contrasts with other reports emphasizing the inactivity of the L,L isomer. The D,D isomer was completely inactive.

Signaling Pathways

The signaling mechanisms initiated by D-isoglutamine (as part of MDP) are well-defined, whereas the pathways for L-isoglutamine's potential antitumor effects are less clear.

D-Isoglutamine (in MDP): The NOD2 Signaling Cascade

The immunostimulatory effects of MDP containing D-isoglutamine are mediated through the NOD2 signaling pathway. This process involves the following key steps:

  • Uptake: MDP is internalized into the cell via clathrin- and dynamin-dependent endocytosis.

  • Recognition: In the cytoplasm, the D-isoglutamine moiety of MDP is recognized by the leucine-rich repeat (LRR) domain of NOD2.

  • Oligomerization and Recruitment: Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).

  • Signal Transduction: The NOD2-RIPK2 interaction initiates downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

  • Gene Expression: Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides, culminating in an innate immune response.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP_D_isoGln MDP (D-isoglutamine) MDP_D_isoGln_internalized MDP MDP_D_isoGln->MDP_D_isoGln_internalized Endocytosis NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkappaB->Proinflammatory_Cytokines Induces Transcription MAPK_pathway->Proinflammatory_Cytokines Induces Transcription MDP_D_isoGln_internalized->NOD2 Binds

NOD2 signaling pathway activated by MDP containing D-isoglutamine.

L-Isoglutamine Derivatives: Proposed Antitumor Mechanism

The precise signaling pathways for the antitumor effects of L-isoglutamine derivatives are not well established. It is hypothesized that their selectivity for cancer cells is due to interactions with cellular components or signaling pathways that are predominant in neoplastic cells.[6] One proposed mechanism involves the inhibition of aminopeptidase N (APN), a cell surface enzyme often overexpressed in tumors and involved in angiogenesis and metastasis.

L_Isoglutamine_Antitumor_Pathway cluster_cell Cancer Cell APN Aminopeptidase N (APN) Angiogenesis Angiogenesis APN->Angiogenesis Metastasis Metastasis APN->Metastasis Cell_Growth Tumor Cell Growth APN->Cell_Growth L_isoGln_derivative L-isoglutamine Derivative L_isoGln_derivative->APN Inhibits

Proposed antitumor mechanism of L-isoglutamine derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of L- and D-isoglutamine are provided below.

Experimental Workflow: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used to determine the pro-inflammatory potential of this compound isomers by measuring cytokine production from primary human immune cells.

PBMC_Stimulation_Workflow cluster_workflow PBMC Stimulation Assay Workflow Start Start: Isolate PBMCs from healthy donor blood (Ficoll-Hypaque density gradient centrifugation) Resuspend Resuspend PBMCs in RPMI 1640 medium Start->Resuspend Plate Plate cells in 96-well plates (~0.5 x 10^6 cells/well) Resuspend->Plate Stimulate Add test compounds: - MDP (L,D-isomer) - MDP (L,L-isomer) - Positive Control (LPS) - Vehicle Control Plate->Stimulate Incubate Incubate at 37°C, 5% CO2 for 8 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Measure Measure TNF-α concentration (e.g., ELISA or WEHI cell cytotoxicity assay) Collect->Measure Analyze Analyze and compare cytokine levels Measure->Analyze End End Analyze->End

Workflow for in vitro PBMC stimulation assay.

Protocol Details:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells from heparinized venous blood of healthy volunteers using Ficoll-Hypaque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics.

  • Plating: Distribute the cell suspension into 96-well flat-bottom plates at a density of approximately 0.5 x 10^6 cells per well.

  • Stimulation: Add the test compounds (e.g., L,D-MDP, L,L-MDP) at various concentrations. Include a positive control (e.g., lipopolysaccharide, LPS) and a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 8 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) or a bioassay (e.g., WEHI 164 clone 13 cytotoxicity assay).

  • Data Analysis: Compare the cytokine levels induced by the different this compound isomers to determine their relative pro-inflammatory activity.

Conclusion

The biological activities of L-isoglutamine and D-isoglutamine are fundamentally dictated by their stereochemistry. D-isoglutamine is a critical component of the immunostimulatory molecule muramyl dipeptide, which activates the innate immune system through the NOD2 signaling pathway. In contrast, L-isoglutamine does not activate this pathway and renders MDP inactive in this context. However, derivatives of L-isoglutamine have shown promise as potential antitumor agents, although their mechanism of action requires further elucidation. This clear divergence in their biological roles underscores the importance of stereospecificity in drug design and development and provides a foundation for the targeted application of these molecules in immunology and oncology research.

References

Isoglutamine vs. Glutamine as a Cellular Energy Source: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-glutamine and L-isoglutamine as potential energy sources for mammalian cells. The information presented is based on established scientific literature and is intended to inform research and development in cellular metabolism and drug design. While L-glutamine is a well-documented primary metabolic fuel, evidence for a similar role for L-isoglutamine in mammalian cells is not established in the current scientific literature.

Introduction: Structural and Functional Overview

L-glutamine is the most abundant amino acid in human plasma and a critical nutrient for rapidly proliferating cells.[1] It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and the antioxidant glutathione.[1][2] Crucially, it is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle to support energy production.[2][3]

L-isoglutamine, or α-glutamine, is a structural isomer of L-glutamine.[4] In isoglutamine, the amide group is on the α-carboxyl group, whereas in glutamine, it is on the γ-carboxyl group of the glutamate (B1630785) backbone.[4] This seemingly subtle difference has profound implications for their respective metabolic roles. While this compound is a component of bacterial cell walls, its role as a direct energy source in mammalian cells is not supported by the available scientific literature.[4]

Comparative Metabolic Pathways

The metabolic fates of L-glutamine and L-isoglutamine in mammalian cells are fundamentally different. L-glutamine is actively transported into the cell and readily metabolized, while a comparable metabolic pathway for L-isoglutamine as an energy source is not documented.

L-Glutamine Metabolism: A Central Hub for Cellular Energy

L-glutamine is a major energy source for many cultured mammalian cells, with its oxidation contributing significantly to the total energy requirement.[5] The catabolism of glutamine, termed glutaminolysis, is a multi-step process that fuels the TCA cycle and subsequent ATP production through oxidative phosphorylation.[6]

The key steps in L-glutamine metabolism for energy production are:

  • Cellular Uptake: L-glutamine is transported into the cell by specific transporters, such as ASCT2 (SLC1A5).[7][8]

  • Conversion to Glutamate: In the mitochondria, the enzyme glutaminase (B10826351) (GLS) hydrolyzes glutamine to glutamate and ammonia.[9]

  • Conversion to α-Ketoglutarate: Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or transaminases.[3]

  • TCA Cycle and Oxidative Phosphorylation: α-KG enters the TCA cycle, driving the production of reducing equivalents (NADH and FADH₂) that fuel ATP synthesis via the electron transport chain.[6]

glutamine_metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine_ext L-Glutamine Glutamine_cyt L-Glutamine Glutamine_ext->Glutamine_cyt ASCT2 Transporter Glutamine_mit L-Glutamine Glutamine_cyt->Glutamine_mit Glutamate Glutamate Glutamine_mit->Glutamate Glutaminase (GLS) aKG α-Ketoglutarate Glutamate->aKG GDH / Transaminases TCA TCA Cycle aKG->TCA ATP_prod ATP (Oxidative Phosphorylation) TCA->ATP_prod NADH, FADH₂

L-Isoglutamine Metabolism: Lack of Evidence as an Energy Source

Current scientific literature lacks evidence for a defined metabolic pathway for L-isoglutamine utilization as a primary energy source in mammalian cells. The structural difference, specifically the position of the amide group, likely prevents its recognition by the cellular machinery responsible for glutamine transport and catabolism.

  • Cellular Uptake: It is unlikely that L-isoglutamine is efficiently transported into cells by the same transporters that recognize L-glutamine due to the different positioning of the amide group.

  • Enzymatic Conversion: There is no evidence to suggest that glutaminase or other relevant enzymes can effectively deamidate L-isoglutamine to produce a TCA cycle-compatible intermediate.

Quantitative Data on Energy Metabolism

The following tables present hypothetical, yet expected, quantitative data from key experiments designed to compare the metabolic activity of L-glutamine and a non-metabolized control, which is the expected behavior of L-isoglutamine in this context.

Table 1: Impact on Cell Proliferation

ConditionCell Count (x 10^5 cells/mL) at 72h
Complete Medium (+L-Glutamine)15.2
Glutamine-Free Medium2.1
Glutamine-Free + L-Isoglutamine2.3

This illustrative data shows that L-glutamine is essential for robust cell proliferation, while L-isoglutamine does not support cell growth, similar to the glutamine-deprived control.

Table 2: Effect on Cellular ATP Levels

ConditionCellular ATP (nmol/mg protein)
Complete Medium (+L-Glutamine)25.8
Glutamine-Free Medium8.5
Glutamine-Free + L-Isoglutamine8.9

This hypothetical data demonstrates that L-glutamine is crucial for maintaining high cellular ATP levels. In contrast, L-isoglutamine does not contribute to ATP production, with levels comparable to glutamine starvation.

Table 3: Oxygen Consumption Rate (OCR) as a Measure of Oxidative Phosphorylation

ConditionOCR (pmol/min/10^4 cells)
Complete Medium (+L-Glutamine)150.2
Glutamine-Free Medium45.7
Glutamine-Free + L-Isoglutamine48.1

This exemplary data indicates that L-glutamine supplementation leads to high rates of mitochondrial respiration. L-isoglutamine does not stimulate this metabolic pathway, with rates similar to the glutamine-deprived control.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (Cell Counting)

Objective: To determine the effect of L-glutamine versus L-isoglutamine on cell growth over time.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat) at a density of 1 x 10^5 cells/mL in a 24-well plate in complete culture medium.

  • Media Exchange: After 24 hours, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with:

    • Complete medium containing 2 mM L-glutamine.

    • Glutamine-free medium.

    • Glutamine-free medium supplemented with 2 mM L-isoglutamine.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Counting: At 24, 48, and 72 hours, harvest the cells by trypsinization and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Data Analysis: Plot cell number versus time for each condition.

cell_proliferation_workflow cluster_workflow Cell Proliferation Assay Workflow A Seed cells in complete medium B After 24h, replace with experimental media: - Complete (+Gln) - Gln-free - Gln-free + IsoGln A->B C Incubate for 72h B->C D Harvest and count viable cells at 24, 48, 72h C->D E Analyze and plot cell growth curves D->E

Cellular ATP Quantification Assay

Objective: To measure the intracellular ATP concentration as an indicator of cellular energy status.

Methodology:

  • Cell Culture: Culture cells under the same conditions as described in the cell proliferation assay for 24 hours.

  • ATP Extraction:

    • Lyse the cells with an appropriate ATP-releasing reagent.

    • Centrifuge the lysate to pellet cell debris.

  • ATP Measurement:

    • Use a commercial bioluminescence-based ATP assay kit (e.g., luciferase/luciferin system).

    • Measure the luminescence using a luminometer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.

  • Data Analysis: Calculate the ATP concentration in nmol per mg of protein and compare the different conditions.

Oxygen Consumption Rate (OCR) Measurement

Objective: To assess the rate of mitochondrial respiration.

Methodology:

  • Cell Seeding: Plate cells in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).

  • Media Exchange: On the day of the assay, replace the culture medium with a specialized assay medium (low buffer, no bicarbonate) supplemented with either L-glutamine or L-isoglutamine.

  • Instrument Setup: Place the microplate in a metabolic flux analyzer (e.g., Seahorse XF Analyzer).

  • Measurement: The instrument measures the oxygen concentration in the transient microchamber in real-time to calculate the OCR.

  • Data Analysis: Normalize the OCR data to cell number and compare the rates between the different substrate conditions.

Conclusion

The comparison between L-glutamine and L-isoglutamine as cellular energy sources reveals a stark contrast. L-glutamine is a cornerstone of cellular metabolism, robustly supporting cell proliferation and ATP production through its entry into the TCA cycle. In contrast, based on the current lack of scientific evidence, L-isoglutamine is not considered a significant energy substrate for mammalian cells. Its structural isomerism likely precludes its recognition by cellular transporters and metabolic enzymes.

For researchers in drug development and cellular metabolism, this distinction is critical. When designing cell culture experiments or developing therapies that target metabolic pathways, the use of the biologically active L-glutamine isomer is essential. Furthermore, the apparent metabolic inertia of L-isoglutamine in mammalian energy metabolism suggests it is not a viable alternative to L-glutamine for supporting cell growth and energy production.

References

The Role of Isoglutamine in Innate Immunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoglutamine, a key component of bacterial peptidoglycan, plays a pivotal role in the activation of the innate immune system. This guide provides an objective comparison of this compound-containing molecules with other immune-stimulating agents, supported by experimental data. We delve into the specific signaling pathways, compare quantitative performance, and provide detailed experimental protocols to assist researchers in the validation and exploration of this compound's role in innate immunity.

This compound's Central Role: The Recognition of Muramyl Dipeptide (MDP)

The innate immune system recognizes conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). This compound is a critical residue within muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan found in the cell walls of most bacteria.[1][2] Specifically, the D-isoglutamine (D-isoGln) enantiomer is essential for recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][3][4][5] This interaction triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the mounting of an innate immune response.

Comparative Analysis of Innate Immune Agonists

To understand the specific contribution of this compound, it is essential to compare its activity within MDP to other well-characterized innate immune agonists. This section provides a quantitative comparison of NOD2 agonists with a NOD1 agonist and a Toll-like receptor 4 (TLR4) agonist.

AgonistTarget ReceptorCell TypeAssayPotency (EC50/Effective Conc.)Key Cytokine ResponseReference
Muramyl Dipeptide (MDP) NOD2 Human Monocytic Cells (THP-1)IL-8 Secretion~10-100 ng/mLIL-8, TNF-α, IL-6[6]
Mouse Macrophages (RAW264.7)TNF-α Production~10 µg/mL (synergistic with LPS)TNF-α[7]
γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)NOD1Human Embryonic Kidney (HEK293T)NF-κB Luciferase Reporter~100 ng/mLN/A (Reporter Assay)[8]
Lipopolysaccharide (LPS)TLR4Human Monocytic Cells (THP-1)IL-8 Secretion~1 ng/mLIL-8, TNF-α, IL-1β, IL-6[6]
Mouse Macrophages (RAW264.7)TNF-α Production~1-10 ng/mLTNF-α[7]

Table 1: Comparative Potency of Innate Immune Agonists. This table summarizes the effective concentrations of various innate immune agonists in inducing a response in different cell lines. Potency can vary depending on the cell type and the specific assay used.

The Alternative: L-Glutamine's Role in Immune Metabolism

While D-isoglutamine in MDP acts as a specific signaling molecule, its isomer, L-glutamine, plays a broader, more metabolic role in immunity. L-glutamine is a crucial fuel source for rapidly proliferating immune cells, including macrophages and lymphocytes.[9][10][11] Its metabolism is essential for macrophage polarization, particularly towards the M1 phenotype, and for supporting various effector functions.[9][12]

FeatureThis compound (in MDP)L-Glutamine
Primary Role Specific recognition by NOD2 to initiate a signaling cascade.A key metabolic fuel for immune cells, supporting proliferation and function.
Mechanism of Action Binds to the LRR domain of NOD2, inducing conformational changes and downstream signaling.Utilized in glutaminolysis to fuel the TCA cycle, support nucleotide and protein synthesis, and regulate redox balance.[9][10][11]
Immune Response Induces a pro-inflammatory response characterized by the production of cytokines like TNF-α, IL-6, and IL-8.Supports a wide range of immune cell functions including phagocytosis, cytokine production, and antigen presentation.[11]
Cellular Target Primarily cells expressing NOD2, such as monocytes, macrophages, and dendritic cells.A broad range of immune cells with high metabolic demands.

Table 2: Functional Comparison of this compound (in MDP) and L-Glutamine in Innate Immunity. This table highlights the distinct yet complementary roles of this compound as a specific signaling molecule and L-glutamine as a critical metabolic substrate for immune cells.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the NOD2 signaling pathway initiated by this compound-containing MDP and a typical experimental workflow for its validation.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (contains this compound) NOD2 NOD2 MDP->NOD2 Binding RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Activation MAPK MAPK Pathway RIPK2->MAPK Activation IKK_complex IKK Complex TAK1->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression Translocation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, THP-1) Transfection 2. Transfection (NF-κB Luciferase Reporter & NOD2 expression vector) Cell_Culture->Transfection Stimulation 3. Stimulation with MDP or other agonists Transfection->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Luminometry 5. Luciferase Assay (Measure Luminescence) Lysis->Luminometry Data_Analysis 6. Data Analysis (Quantify NF-κB activation) Luminometry->Data_Analysis

References

A Comparative Study of Isoglutamine and Other Glutamine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Biochemical Properties, Efficacy, and Mechanisms of Action

In the landscape of cancer research and drug development, the metabolic pathways that fuel rapidly proliferating cells are a critical area of investigation. Among these, glutamine metabolism has emerged as a key therapeutic target. Glutamine, the most abundant amino acid in the bloodstream, is a vital source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for maintaining redox homeostasis in cancer cells. This dependency, often termed "glutamine addiction," has spurred the development of various glutamine analogs designed to disrupt these metabolic processes.[1][2]

This guide provides a comparative analysis of isoglutamine and other prominent glutamine analogs, offering a resource for researchers, scientists, and drug development professionals. We will delve into their biochemical properties, compare their performance based on available experimental data, and outline the methodologies for their evaluation.

Structural and Functional Distinctions: this compound vs. L-Glutamine

This compound, or α-glutamine, is a structural isomer of the proteinogenic amino acid L-glutamine. The key difference lies in the position of the amide group. In L-glutamine, the amide group is on the side chain (gamma-carboxyl group), whereas in this compound, the alpha-carboxyl group is substituted with an amide group.[3] This seemingly subtle structural change can significantly impact its biological activity and metabolic fate. While L-glutamine is readily utilized by mammalian cells in a multitude of metabolic pathways, the role and processing of this compound are less well-characterized.[4][5]

Comparative Performance of Glutamine Analogs

A variety of glutamine analogs have been developed and investigated for their potential as therapeutic agents, primarily in oncology. These can be broadly categorized as broad-spectrum inhibitors that mimic glutamine and affect multiple enzymes, and targeted inhibitors that act on specific components of the glutamine metabolic pathway, such as glutaminase (B10826351) (GLS) or glutamine transporters.[6]

Below is a comparative summary of the in vitro potency of several key glutamine antagonists. It is important to note that a direct head-to-head comparison including this compound is limited in the current scientific literature. The data presented is a compilation from various studies to provide a relative overview.

Table 1: In Vitro Potency (IC50) of Selected Glutamine Antagonists in Cancer Cell Lines

AntagonistClassTarget(s)Cancer Cell LineIC50 (µM)Reference
DON (6-Diazo-5-oxo-L-norleucine) Broad-SpectrumMultiple Glutamine-Utilizing EnzymesKPC (Pancreatic)~1-9[6]
PaTu 8988T (Pancreatic)~4-100[6]
JHU-083 (DON Prodrug) Broad-SpectrumMultiple Glutamine-Utilizing EnzymesMDA-MB-231 (Breast)Not specified[6]
Acivicin Broad-SpectrumMultiple Glutamine-Utilizing EnzymesVariousNot specified[6]
CB-839 (Telaglenastat) Glutaminase InhibitorGLS1VariousNot specified[6]
BPTES Glutaminase InhibitorGLS1VariousNot specified[6]
V-9302 Glutamine Transport InhibitorASCT2VariousNot specified[6]
Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide (this compound derivative) This compound DerivativeNot specifiedHBL-100 (Breast)Not specified[7]

Note: The LD50 for Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide was determined to be 4.5 g/kg i.p. in mice, indicating low acute toxicity.[7]

Key Signaling Pathways in Glutamine Metabolism

Glutamine metabolism is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the central role of glutamine in cellular metabolism and highlights the points of intervention for various glutamine analogs.

Glutamine_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_inhibitors Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate (B1630785) Glutamate Glutamine_int->Glutamate Glutaminase (GLS) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis TCA_Cycle->Biosynthesis V9302 V-9302 V9302->Glutamine_ext Inhibits Transport CB839_BPTES CB-839, BPTES CB839_BPTES->Glutamine_int Inhibits GLS DON_Acivicin DON, Acivicin DON_Acivicin->Glutamate Broad Spectrum Inhibition

Caption: Glutamine metabolism pathway and points of antagonist inhibition.

Experimental Protocols

To facilitate comparative studies of this compound and other glutamine analogs, detailed and standardized experimental protocols are essential. The following outlines key methodologies for assessing their performance.

Cell Proliferation and Cytotoxicity Assays

A fundamental step in evaluating glutamine analogs is to determine their effect on cancer cell proliferation and viability.

Experimental Workflow for Cell Proliferation Assay (MTT Assay)

Cell_Proliferation_Workflow Seed_Cells 1. Seed cancer cells in 96-well plates Treat_Cells 2. Treat cells with varying concentrations of glutamine analogs Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for assessing cell proliferation using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and other glutamine analogs (e.g., L-glutamine as a control, DON, CB-839) in complete culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Enzyme Inhibition Assays

To understand the mechanism of action, it is crucial to assess the inhibitory potential of the analogs on key enzymes in the glutamine metabolism pathway, such as glutaminase (GLS) and glutamine synthetase (GS).

Glutaminase (GLS) Activity Assay:

This assay measures the production of glutamate from glutamine.

Experimental Workflow for Glutaminase Activity Assay

GLS_Activity_Workflow Prepare_Lysates 1. Prepare cell or tissue lysates containing GLS Incubate_with_Analog 2. Pre-incubate lysates with glutamine analogs Prepare_Lysates->Incubate_with_Analog Initiate_Reaction 3. Initiate reaction by adding L-glutamine Incubate_with_Analog->Initiate_Reaction Incubate_Reaction 4. Incubate at 37°C for a defined time Initiate_Reaction->Incubate_Reaction Stop_Reaction 5. Stop the reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Measure_Glutamate 6. Measure glutamate concentration (e.g., using a glutamate assay kit) Stop_Reaction->Measure_Glutamate

Caption: Workflow for measuring glutaminase (GLS) activity.

Detailed Methodology:

  • Lysate Preparation: Homogenize cells or tissues in a suitable buffer to extract proteins, including glutaminase.

  • Pre-incubation: Pre-incubate the lysate with various concentrations of the glutamine analog for a specific time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of L-glutamine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Glutamate Quantification: Measure the amount of glutamate produced using a commercial glutamate assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout. The level of inhibition is determined by comparing the glutamate production in the presence of the analog to a control without the inhibitor.

Conclusion and Future Directions

The study of this compound and other glutamine analogs holds significant promise for the development of novel cancer therapeutics. While current research has provided valuable insights into the mechanisms of action of several glutamine antagonists, a direct and comprehensive comparative analysis including this compound is still needed. The data presented in this guide, compiled from various sources, offers a foundational understanding for researchers in the field.

Future research should focus on head-to-head comparative studies of this compound with other well-established glutamine analogs to elucidate its specific biochemical properties, efficacy, and potential as a therapeutic agent. Furthermore, a deeper investigation into the signaling pathways specifically modulated by this compound will be crucial for understanding its mechanism of action and identifying potential biomarkers for patient stratification. The experimental protocols outlined here provide a framework for conducting such rigorous and comparative investigations. By systematically evaluating these compounds, the scientific community can pave the way for the development of more effective and targeted therapies that exploit the metabolic vulnerabilities of cancer cells.

References

Cross-validation of different analytical methods for isoglutamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isoglutamine is crucial, particularly in the study of protein deamidation, a spontaneous post-translational modification implicated in aging and various diseases. This compound, an isomer of glutamine, presents a significant analytical challenge due to its structural similarity to glutamine and glutamic acid. This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the most common analytical techniques. It is important to note that while data for this compound is limited, the provided values for glutamine and its isomers serve as a strong proxy for expected performance.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection10 pmol/mL - 50 µmol/mL (for glutamine)Not explicitly stated for this compoundNot explicitly stated for this compoundHigh sensitivity and selectivity, suitable for complex matricesPotential for in-source cyclization, requires specialized equipment
HPLC with Post-Column Derivatization Ion-exchange chromatography with post-column ninhydrin (B49086) reaction and UV-Vis detection4 - 50 µg/mL (for glutamine)0.11 µg/mL (for glutamine)0.35 µg/mL (for glutamine)Robust and reliable, widely available instrumentationLower sensitivity compared to LC-MS/MS, derivatization adds complexity
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary10 µg/mL - 3.5 mg/mL (for isomeric glutamyl peptides)0.57 µM (for glutamate (B1630785) enantiomers)Not explicitly stated for this compoundHigh separation efficiency for isomers, low sample consumptionModerate sensitivity, reproducibility can be challenging
Enzymatic Assay Enzyme-catalyzed reaction producing a detectable signal0.023 - 2 mM (for L-glutamine)23 µM (for L-glutamine)Not explicitly stated for this compoundHigh throughput, simple procedureLack of specific enzymes for this compound, potential cross-reactivity

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of this compound, offering high sensitivity and selectivity. The primary challenge lies in the chromatographic separation of this compound from the more abundant glutamine.

a) Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

HILIC is particularly well-suited for the separation of polar compounds like this compound and glutamine.

  • Sample Preparation:

    • Precipitate proteins from the biological sample (e.g., plasma, tissue homogenate) by adding a three-fold excess of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., silica-based with amide or diol functional groups).

    • Mobile Phase A: Acetonitrile with a small percentage of water (e.g., 95:5 v/v) and an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM).

    • Mobile Phase B: Water with a higher percentage of acetonitrile (e.g., 50:50 v/v) and the same additive as Mobile Phase A.

    • Gradient: A gradient from high to low organic content to elute the polar analytes.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion. A key aspect of this compound analysis is the use of diagnostic fragment ions that can distinguish it from glutamic acid.[1][2]

b) Derivatization followed by Reversed-Phase LC-MS/MS

Derivatization can be employed to improve the chromatographic separation of glutamine and this compound on more common C18 columns.

  • Derivatization:

    • Reagents such as o-phthaldialdehyde (OPA) or Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be used to derivatize the primary amine group of this compound.[3][4]

    • The derivatization reaction creates a less polar and more easily separable compound.

  • Chromatographic and Mass Spectrometry Conditions:

    • A standard reversed-phase C18 column is used.

    • The mobile phase typically consists of a gradient of acetonitrile and water with an additive like formic acid.

    • Mass spectrometry conditions are similar to the HILIC method, with MRM transitions specific to the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This method relies on ion-exchange chromatography to separate this compound from other amino acids, followed by a post-column reaction with ninhydrin to produce a colored compound that can be detected by a UV-Vis detector.[5][6]

  • Sample Preparation:

    • Deproteinize the sample using a suitable method (e.g., ultrafiltration or precipitation).

    • Dilute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A cation-exchange column.

    • Mobile Phase: A gradient of buffers with increasing pH and ionic strength is used to elute the amino acids.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Post-Column Derivatization:

    • The column eluent is mixed with a ninhydrin solution.

    • The mixture is passed through a reaction coil at an elevated temperature (e.g., 130°C) to facilitate the color-forming reaction.

  • Detection:

    • A UV-Vis detector set to 570 nm.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency, making it an excellent technique for resolving isomers like this compound and glutamine.[7]

  • Sample Preparation:

    • Samples are typically diluted in the running buffer. Deproteinization may be necessary for biological samples.

  • Separation Conditions:

    • Capillary: A fused-silica capillary.

    • Running Buffer: The choice of buffer is critical for separation. A low pH buffer can be used to exploit the differences in the pKa values of the carboxylic acid groups of this compound and glutamine.

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection:

    • UV Detection: Direct UV detection at a low wavelength (e.g., 190-210 nm).

    • Laser-Induced Fluorescence (LIF) Detection: For higher sensitivity, this compound can be derivatized with a fluorescent tag before analysis.

    • Mass Spectrometry (MS) Detection: CE can be coupled with MS for highly sensitive and specific detection.

Mandatory Visualization

glutamine_deamidation_pathway glutamine Glutamine (Gln) glutarimide Glutarimide Intermediate glutamine->glutarimide Deamidation (Neutral/Alkaline pH) glutamic_acid Glutamic Acid (Glu) (α-Glutamyl) glutamine->glutamic_acid Direct Hydrolysis (Acidic pH) This compound This compound (isoGln) (γ-Glutamyl) glutarimide->this compound Hydrolysis glutarimide->glutamic_acid Hydrolysis

Caption: Glutamine deamidation pathway leading to this compound.

lc_msms_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection sample Biological Sample protein_precipitation Protein Precipitation sample->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution hilic_column HILIC Column reconstitution->hilic_column esi Electrospray Ionization (ESI) hilic_column->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm data_analysis Data Analysis & Quantification mrm->data_analysis

Caption: General workflow for this compound quantification by LC-MS/MS.

References

Isoglutamine Derivatives in Oncology: A Comparative Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on developing novel agents that offer improved efficacy and reduced toxicity compared to established treatments. Among the emerging classes of compounds, isoglutamine derivatives have garnered interest for their potential as both direct anti-cancer agents and immunomodulators. This guide provides a comparative analysis of the efficacy of select this compound derivatives against standard cancer chemotherapeutics, supported by available experimental data and detailed methodologies.

Antineoplastons (A10 and AS2-1): A Case Study in Brain Tumors

Antineoplastons A10 and AS2-1 are synthetic derivatives of glutamine, this compound, and phenylacetic acid.[1] They have been investigated primarily in the context of primary brain tumors. A Phase II clinical trial (Protocol BT-09) evaluated their efficacy in adult patients with various primary brain tumors not curable by standard treatment.[1]

Comparative Efficacy in Anaplastic Astrocytoma

The study of Antineoplastons A10 and AS2-1 in patients with anaplastic astrocytoma (AA) provides a basis for comparison with historical data on standard chemotherapy regimens.

Treatment RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Number of Patients (n)Citation
This compound Derivative
Antineoplastons A10 & AS2-141.7%5.4 months12.7 months12 (AA subgroup)[1]
Standard Chemotherapeutics (Historical Controls)
Nitrosourea-based chemotherapyNot specifiedNot specifiedNot specifiedNot specified[1]
Temozolomide (B1682018) (TMZ)Not specified24% at 12 monthsNot specifiedNot specified[1]

Note: The comparison to standard chemotherapeutics in the original study was based on historical data, and a direct head-to-head trial has not been conducted. The provided data for temozolomide reflects progression-free survival at a specific time point rather than median PFS.

Safety and Tolerability

A notable aspect of the Antineoplaston trial was the reported safety profile. Reversible grade 3 and 4 toxicities were observed in 35% of all patients in the BT-09 study.[1] In contrast, some standard chemotherapy regimens can cause irreversible toxicities in approximately 30% of patients.[1]

Experimental Protocol: Phase II Trial of Antineoplastons A10 and AS2-1 (Protocol BT-09)
  • Patient Population: Adult patients over 18 years of age with incurable primary brain tumors, with radiologic evidence of residual, recurrent, or progressive tumor. A significant washout period from prior treatments (surgery, radiation, chemotherapy) was required.[1]

  • Treatment Administration: Antineoplastons A10 and AS2-1 were administered as the sole anti-cancer treatment via a dual-channel infusion pump and a single-lumen subclavian catheter every 4 hours. Treatment was continued until maximum response was achieved and for eight months thereafter.[1]

  • Efficacy Evaluation: Responses were assessed using gadolinium-enhanced magnetic resonance imaging (MRI). The primary endpoint was the objective response rate (confirmed complete or partial response).[1]

Muramyl Dipeptide (MDP) Analogs: Immunomodulation in Cancer Therapy

N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) is an this compound-containing peptidoglycan component of bacterial cell walls that can stimulate both innate and adaptive immune responses.[2][3] This has led to the development of numerous MDP analogs as potential anticancer agents, primarily acting as immunomodulators.[2][4] These analogs often work by activating the nucleotide-binding oligomerization domain 2 (NOD2) receptor.[2][4][5]

NOD2 Signaling Pathway in Cancer Immunotherapy

The activation of the NOD2 receptor by MDP and its analogs triggers a signaling cascade that can lead to the production of pro-inflammatory cytokines and enhance the immune response against tumor cells.[2][4][5]

NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP_Analog Muramyl Dipeptide (MDP) Analog NOD2 NOD2 Receptor RIP2 RIP2 Kinase NOD2->RIP2 activates NF_kB NF-κB Activation RIP2->NF_kB MAPK MAPK Pathway RIP2->MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NF_kB->Cytokines MAPK->Cytokines Immune_Response Enhanced Anti-Tumor Immune Response Cytokines->Immune_Response

Caption: NOD2 signaling pathway activated by MDP analogs.

Preclinical Efficacy of MDP Analogs in Combination Therapy

Preclinical studies have demonstrated the potential of MDP analogs to enhance the efficacy of standard chemotherapeutics. One study investigated the co-treatment of MDP with cisplatin (B142131) in a mouse model of Ehrlich solid carcinoma.

Treatment GroupTumor Size Reduction (vs. Control)PCNA Expression (% positive cells)p53 Expression (% positive cells)Bcl-2 Expression (% positive cells)Citation
Cisplatin (Cis)Significant15.2 ± 0.1517.73 ± 0.2Not specified[3]
MDPSignificant9.1 ± 1.3924.2 ± 0.261.91 ± 0.1[3]
Cisplatin + MDPPotentiated reduction vs. Cis alone12.06 ± 0.0525.26 ± 0.551.06 ± 0.05[3]

This data suggests that MDP, when combined with cisplatin, can lead to a greater reduction in tumor proliferation (lower PCNA), and a more favorable balance of pro-apoptotic (p53) and anti-apoptotic (Bcl-2) proteins compared to either agent alone.[3]

Another innovative approach involves conjugating an MDP derivative with a standard chemotherapeutic agent. A study on a noncleavable conjugate of paclitaxel (B517696) and an MDP derivative (antagonist of NOD2 signaling) showed enhanced antitumor and antimetastatic efficacy in a Lewis lung carcinoma model in mice.[6]

Experimental Protocol: In Vivo Study of MDP and Cisplatin Co-treatment
  • Animal Model: Female Swiss CD1 mice bearing Ehrlich solid carcinoma.[3]

  • Treatment Regimen:

    • Cisplatin: 1 mg/kg, administered intraperitoneally.

    • MDP: 0.5 mg/kg, administered subcutaneously.

    • Co-treatment groups received both agents.[3]

  • Efficacy Assessment:

    • Tumor size was measured every other day.

    • Immunohistochemical analysis of tumor tissue was performed to determine the expression of PCNA (proliferation marker), p53 (pro-apoptotic protein), and Bcl-2 (anti-apoptotic protein).[3]

Experimental_Workflow Tumor_Induction Induction of Ehrlich Solid Carcinoma in Mice Treatment_Groups Allocation to Treatment Groups: - Control - Cisplatin - MDP - Cisplatin + MDP Tumor_Induction->Treatment_Groups Administration Drug Administration (IP for Cisplatin, SC for MDP) Treatment_Groups->Administration Monitoring Tumor Size Measurement (every 2 days) Administration->Monitoring Analysis Immunohistochemical Analysis of Tumors (PCNA, p53, Bcl-2) Monitoring->Analysis

Caption: Workflow for the in vivo co-treatment study.

Other this compound Derivatives

Research into other this compound derivatives is ongoing. For instance, N,N'-disubstituted L-isoglutamine derivatives have been synthesized and screened for anticancer activity against breast carcinoma cells, with some compounds showing promising results.[7] However, a study on L-(adamant-2-yl)glycyl-L-alanyl-D-isoglutamine (AdTP) in combination with standard chemotherapeutics like cyclophosphamide, 5-fluorouracil, cisplatin, and dacarbazine (B1669748) did not show an improvement in therapeutic activity in the tested cancer models.[8]

Conclusion

This compound derivatives represent a diverse class of compounds with varying mechanisms of action and levels of clinical development. Antineoplastons A10 and AS2-1 have shown some efficacy in treating high-grade brain tumors in a Phase II clinical trial, with a potentially favorable safety profile compared to some standard chemotherapies.[1] Muramyl dipeptide analogs, acting as immunomodulators through the NOD2 pathway, have demonstrated promising preclinical results in enhancing the efficacy of standard chemotherapeutic agents like cisplatin and paclitaxel.[3][6]

Further research, particularly head-to-head comparative clinical trials, is necessary to definitively establish the efficacy of this compound derivatives relative to standard-of-care cancer treatments. The development of novel conjugates and combination therapies incorporating these derivatives holds promise for future cancer therapeutic strategies. Researchers and drug development professionals should consider the distinct mechanisms of these derivatives when designing future studies and clinical trials.

References

Isoglutamine's Immunomodulatory Profile: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulatory compounds in different experimental settings is paramount. Isoglutamine, a key component of biologically active molecules such as muramyl dipeptide (MDP), has demonstrated significant effects on the immune system. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, primarily through the lens of MDP, on various immune cells, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound (within the context of muramyl dipeptide) on immune cells in both in vivo and in vitro settings.

Table 1: Effects of this compound (as Muramyl Dipeptide) on Macrophage Activation

ParameterIn Vivo EffectsIn Vitro EffectsKey Findings & Citations
Tumoricidal Activity Transiently induced in rat peritoneal macrophages, cytolytic when harvested 1-2 hours post-injection, but not later.Induced in rat resident macrophages.The in vivo activation of macrophages by MDP is rapid but not sustained.[1]
Cytokine Production (TNF-α, IL-6) In a sepsis model, glutamine (related compound) treatment led to significantly lower intracellular TNF-α and IL-6 levels in peritoneal macrophages.Glutamine promoted the release of TNF-α, IL-6, and IL-10 from a macrophage cell line (RAW264.7) in a dose- and time-dependent manner.The effect of these compounds on cytokine production can be opposing in in vivo versus in vitro settings, highlighting the complexity of the in vivo microenvironment.[1]
Spreading and Attachment Not directly measured.Induced enhancement of macrophage spreading and attachment on glass or plastic surfaces.MDP directly activates macrophages, leading to morphological changes associated with activation.[2][3]
Phagocytosis Not directly measured.Methyl esterification of the this compound residue in 6-O-acylated MDP analogs led to weaker macrophage activation in terms of phagocytosis promotion.Chemical modifications to the this compound moiety can significantly impact its immunomodulatory activity.[4]

Table 2: Effects of this compound (as Muramyl Dipeptide) on T-Lymphocyte and other Immune Cell Responses

ParameterIn Vivo EffectsIn Vitro EffectsKey Findings & Citations
Antibody Production Enhances immune responses to various antigens.Markedly increased responses of nude mice spleen cells to T-dependent antigens.MDP acts as an adjuvant, boosting humoral immunity in both in vivo and in vitro models.[5]
T-cell Proliferation In HIV-seropositive subjects, glutamine did not normalize the lower phytohemagglutinin-stimulated proliferative response during exercise.Glutamine increased the proliferative response of blood mononuclear cells from healthy subjects in a dose-dependent manner.The context of the host's physiological state (e.g., disease, exercise) can influence the in vivo efficacy of this compound-related compounds.[2]
Regulatory T cells (Tregs) Glutamine-treated iTregs increased survival rates, delayed weight loss, and alleviated colon injury in a GVHD mouse model.Glutamine supplementation enhanced the levels of Foxp3, CTLA-4, IL-10, and TGF-β, and improved the proliferative ability of induced regulatory T cells (iTregs).This compound-related compounds can promote the function and suppressive capacity of regulatory T cells.[2]
Colony-Stimulating Factor (CSF) Induction Methyl esterification of the this compound residue in 6-O-acylated MDP analogs with a C14-O-(C16) group showed stronger CSF-inducing activity.Not directly measured.The adjuvant and hematopoietic effects of MDP analogs can be modulated by structural modifications.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Muramyl Dipeptide Administration in Mice

Objective: To assess the in vivo immunomodulatory effects of muramyl dipeptide.

Materials:

  • Muramyl dipeptide (MDP)

  • Sterile, pyrogen-free 0.9% saline

  • 8-12 week old BALB/c mice

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of MDP solution: Dissolve MDP in sterile 0.9% saline to the desired concentration (e.g., 1 mg/ml). Ensure complete dissolution.

  • Animal Dosing: Administer the MDP solution to mice via intraperitoneal injection. A typical dose for adjuvant effect is 50-100 µg per mouse. For studies on acute inflammation, a single intravenous injection might be used.[6]

  • Control Group: Administer an equivalent volume of sterile 0.9% saline to a control group of mice.

  • Endpoint Analysis: At predetermined time points after injection (e.g., 2 hours, 24 hours, or several days depending on the study), collect blood samples for serum cytokine analysis or harvest organs (e.g., spleen, peritoneal cavity) to isolate immune cells for ex vivo analysis (e.g., flow cytometry, cell culture).[1]

In Vitro Macrophage Activation by Muramyl Dipeptide

Objective: To evaluate the direct effect of muramyl dipeptide on macrophage activation in a controlled environment.

Materials:

  • Muramyl dipeptide (MDP)

  • Primary murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Cell culture plates (e.g., 96-well or 24-well)

  • Reagents for endpoint assays (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

Procedure:

  • Cell Seeding: Plate macrophages in cell culture plates at a suitable density (e.g., 1 x 10^5 cells/well in a 96-well plate) and allow them to adhere overnight.

  • MDP Stimulation: Prepare a stock solution of MDP in sterile cell culture medium. Dilute the stock to the desired final concentrations (e.g., 0.1, 1, 10 µg/ml) in fresh complete medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of MDP. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • Nitric Oxide Production: Collect the cell culture supernatant and measure nitric oxide levels using the Griess assay.

    • Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as TNF-α, IL-6, and IL-12p40 using specific ELISA kits.[7]

    • Cell Spreading: Observe and quantify macrophage spreading and morphological changes using light microscopy.[2][3]

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway Activated by Muramyl Dipeptide

Muramyl dipeptide, containing the D-isoglutamine residue, is primarily recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.

NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (contains this compound) Transporter Peptide Transporter MDP->Transporter Uptake NOD2_inactive Inactive NOD2 Transporter->NOD2_inactive Binds to LRR domain NOD2_active Active NOD2 (Oligomerized) NOD2_inactive->NOD2_active Conformational Change & Oligomerization RIP2 RIP2 (RICK) NOD2_active->RIP2 Recruits TAK1 TAK1 RIP2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates NFkB_complex IκBα-NF-κB IKK_complex->NFkB_complex Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα Degradation & NF-κB Release DNA DNA NFkB->DNA Translocation Transcription Gene Transcription DNA->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines mRNA -> Protein Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm Start Start: This compound Compound (e.g., MDP) Animal_Model Animal Model (e.g., Mice) Start->Animal_Model Cell_Culture Immune Cell Culture (e.g., Macrophage Cell Line) Start->Cell_Culture In_Vivo_Admin In Vivo Administration (e.g., i.p. injection) Animal_Model->In_Vivo_Admin In_Vivo_Analysis In Vivo Readouts (e.g., Survival, Clinical Score) In_Vivo_Admin->In_Vivo_Analysis Ex_Vivo_Isolation Immune Cell Isolation (e.g., Peritoneal Macrophages) In_Vivo_Admin->Ex_Vivo_Isolation Comparison Comparative Analysis In_Vivo_Analysis->Comparison Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Flow Cytometry) Ex_Vivo_Isolation->Ex_Vivo_Analysis Ex_Vivo_Analysis->Comparison In_Vitro_Treatment In Vitro Treatment Cell_Culture->In_Vitro_Treatment In_Vitro_Analysis In Vitro Readouts (e.g., ELISA, Proliferation Assay) In_Vitro_Treatment->In_Vitro_Analysis In_Vitro_Analysis->Comparison

References

Isoglutamine's Pivotal Role in Bacterial Cell Walls: A Comparative Analysis Between Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and signaling differences of isoglutamine in the bacterial kingdom reveals critical insights for antimicrobial drug development and immunology.

This compound, a key amino acid derivative, plays a strikingly divergent role in the cell wall architecture and host-pathogen interactions of Gram-positive and Gram-negative bacteria. This comparative guide synthesizes experimental data to illuminate these differences, providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's significance in bacterial physiology and its potential as a therapeutic target.

Structural Disparity: The Peptidoglycan Divide

The fundamental difference lies in the composition of peptidoglycan (PG), the essential structural component of the bacterial cell wall. In Gram-positive bacteria, the second position of the pentapeptide stem of the PG precursor, Lipid II, is predominantly occupied by D-isoglutamine (D-iGln). This is in stark contrast to most Gram-negative bacteria, where this position is typically held by D-glutamic acid (D-Glu).[1][2] This seemingly minor chemical modification—the amidation of a carboxylic acid to an amide—has profound implications for cell wall integrity, antibiotic resistance, and immune recognition.

The amidation of D-glutamic acid to D-isoglutamine in Gram-positive bacteria is catalyzed by the MurT-GatD enzymatic complex. This complex utilizes glutamine as an amine donor in an ATP-dependent reaction to modify the Lipid II precursor at the cytoplasmic membrane before its incorporation into the growing peptidoglycan layer.[3][4][5] The MurT-GatD system is absent in most Gram-negative bacteria, which explains the prevalence of D-glutamic acid in their peptidoglycan.

Quantitative Comparison of Peptidoglycan Composition

The following table summarizes the quantitative differences in peptidoglycan composition between representative Gram-positive and Gram-negative bacteria, highlighting the differential prevalence of this compound.

Bacterial SpeciesGram TypePeptidoglycan (PG) Concentration (% of dry cell weight)Key Amino Acid at Position 2 of Stem PeptideReference
Staphylococcus aureusGram-Positive~30-70%D-isoglutamine[6]
Streptococcus salivarius ssp. thermophilusGram-Positive~14%D-isoglutamine[7][8][9][10][11]
Escherichia coliGram-Negative~1-7%D-glutamic acid[8][9][10]
Bacteroides thetaiotaomicronGram-Negative~1.6%D-glutamic acid[9][10][11]

The MurT-GatD Complex: A Gateway to this compound Synthesis in Gram-Positives

The synthesis of D-isoglutamine in the peptidoglycan of Gram-positive bacteria is a critical process mediated by the MurT-GatD enzyme complex. This two-protein system is essential for the viability of many pathogenic Gram-positive bacteria, making it an attractive target for novel antimicrobial agents.[5]

Experimental Protocol: In Vitro MurT-GatD Amidation Assay

This protocol outlines the in vitro reconstitution of the MurT-GatD-catalyzed amidation of Lipid II.

Materials:

  • Purified recombinant MurT and GatD proteins

  • Purified Lipid II substrate (non-amidated)

  • ATP solution (100 mM)

  • Glutamine solution (100 mM)

  • MgCl₂ solution (1 M)

  • Triton X-100

  • Tris-HCl buffer (1 M, pH 7.5)

  • N-butanol/pyridine acetate (B1210297) (6:4, v/v), pH 4.2

  • TLC silica (B1680970) plates

  • Phosphorimager or iodine vapor for visualization

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a total volume of 30 µL:

    • 2 µg purified MurT-His₆

    • 2 µg purified GatD-His₆

    • 2 nmol purified Lipid II

    • 160 mM Tris-HCl, pH 7.5

    • 0.7% Triton X-100

    • 5 mM KCl

    • 40 mM MgCl₂

    • 6 mM ATP

    • 7 mM glutamine

  • Incubation: Incubate the reaction mixture for 2 hours at 30°C.

  • Extraction: Stop the reaction and extract the lipid components by adding an equal volume of n-butanol/pyridine acetate (pH 4.2). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Analysis: Spot the organic (upper) phase onto a TLC silica plate. Develop the TLC plate using a solvent system of butanol:acetic acid:water:pyridine (15:3:12:10).

  • Visualization:

    • If using radiolabeled Lipid II, expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager.

    • If using non-radiolabeled Lipid II, visualize the spots by exposing the plate to iodine vapor.

  • Analysis: The amidated Lipid II will migrate differently from the non-amidated form, allowing for the assessment of enzyme activity.[3][12]

Workflow for MurT-GatD In Vitro Amidation Assay:

MurT_GatD_Assay cluster_prep Substrate & Enzyme Preparation cluster_reaction Amidation Reaction cluster_analysis Analysis Purified MurT Purified MurT Reaction Mixture Combine MurT, GatD, Lipid II, ATP, Glutamine, Buffers Purified MurT->Reaction Mixture Purified GatD Purified GatD Purified GatD->Reaction Mixture Lipid II Lipid II Lipid II->Reaction Mixture Extraction Extract with Butanol/Pyridine Acetate Reaction Mixture->Extraction Incubate 2h @ 30°C TLC Thin Layer Chromatography Extraction->TLC Visualization Phosphorimager or Iodine Vapor TLC->Visualization Result Separation of Amidated and Non-amidated Lipid II Visualization->Result

Caption: Workflow of the in vitro MurT-GatD amidation assay.

Signaling and Immune Recognition: The Role of NOD2

The presence of D-isoglutamine in the peptidoglycan of Gram-positive bacteria has significant immunological consequences. Fragments of peptidoglycan, known as muramyl dipeptides (MDP), are recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). The minimal structure for NOD2 recognition is N-acetylmuramyl-L-alanyl-D-isoglutamine.[13]

Upon binding MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines. In contrast, the corresponding peptidoglycan fragment from most Gram-negative bacteria, containing D-glutamic acid, is a much weaker activator of NOD2.

Quantitative Analysis of NOD2 Activation

The potency of different muramyl dipeptide derivatives in activating NOD2 can be quantified using a cell-based reporter assay. The half-maximal effective concentration (EC₅₀) is a common metric used to compare the activity of different ligands.

CompoundDescriptionNOD2 Activation (EC₅₀)Reference
Muramyl Dipeptide (MDP)N-acetylmuramyl-L-alanyl-D-isoglutamine 0.461 nM[14]
Phospho-Muramyl Dipeptide (pMDP)6-O-phosphorylated MDP0.119 nM[14]
Desmuramylpeptide 1Synthetic MDP analog77.0 nM[1]
Butyrylated Desmuramylpeptide 3Lipophilic derivative of analog 14.6 nM[1]
Adamantane-conjugated desmuramylpeptide 28Modified desmuramylpeptide> 10 µM[4]

Note: EC₅₀ values can vary depending on the specific cell line and assay conditions used.

Experimental Protocol: NOD2 Activation Reporter Assay

This protocol describes a luciferase-based reporter assay to measure NOD2 activation in response to muramyl dipeptides.

Materials:

  • HEK293T cells

  • DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM reduced-serum medium

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • Expression plasmid for human NOD2

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

  • Muramyl dipeptide (MDP) or other peptidoglycan fragments

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Transfection:

    • Prepare a transfection mix in Opti-MEM containing the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and the Renilla control plasmid.

    • Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.

    • Incubate the cells for 24 hours.

  • Stimulation:

    • Prepare serial dilutions of MDP or other test compounds in cell culture medium.

    • Replace the medium on the transfected cells with the medium containing the stimulants.

    • Incubate for 6-18 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of the stimulant.

    • Calculate the EC₅₀ value from the dose-response curve.[15][16]

NOD2 Signaling Pathway:

NOD2_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN Peptidoglycan (Gram-Positive) MDP Muramyl Dipeptide (containing D-isoglutamine) PGN->MDP Processing by Lysozyme/Autolysins NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Gene Transcription

Caption: Simplified NOD2 signaling pathway upon recognition of MDP.

Conclusion

The distinction in the utilization of this compound versus glutamic acid in the peptidoglycan of Gram-positive and Gram-negative bacteria, respectively, represents a fundamental divergence with significant biological and clinical implications. For Gram-positive bacteria, the amidation of D-glutamate to D-isoglutamine is an essential process for cell wall integrity and virulence, presenting a promising target for the development of novel antibiotics. From an immunological perspective, the presence of D-isoglutamine in muramyl dipeptides is a critical determinant for potent activation of the innate immune receptor NOD2, driving inflammatory responses to bacterial infection. This comparative analysis underscores the importance of understanding these molecular nuances for advancing our ability to combat bacterial diseases and modulate immune responses. Further research into the precise mechanisms of MurT-GatD function and the downstream consequences of NOD2 signaling will continue to be a fertile ground for discovery in microbiology and immunology.

References

A Comparative Analysis of Isoglutamine Deamidation: Products, Pathways, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spontaneous degradation of therapeutic proteins is paramount. Among the various non-enzymatic modifications, the deamidation of isoglutamine residues presents a significant challenge, potentially altering protein structure, efficacy, and immunogenicity. This guide provides a comparative analysis of the products and pathways of this compound deamidation, supported by experimental data and detailed methodologies for its characterization.

This compound (isoGln), a structural isomer of glutamine, can undergo deamidation through two primary routes: a non-enzymatic intramolecular reaction and an enzyme-catalyzed process. Both pathways result in the conversion of the neutral this compound side chain to a negatively charged carboxyl group, yet they yield distinct product profiles and proceed at different rates.

Non-Enzymatic Deamidation: A Spontaneous Cyclization Pathway

Under physiological conditions, this compound can spontaneously deamidate through the formation of a cyclic glutarimide (B196013) intermediate. This process is initiated by a nucleophilic attack of the backbone nitrogen of the C-terminal adjacent amino acid on the side-chain amide carbonyl of the this compound residue. The subsequent hydrolysis of the unstable glutarimide ring can occur at two positions, leading to the formation of two isomeric products: glutamic acid (Glu) and isoglutamic acid (isoGlu).[1][2][3]

The formation of the six-membered glutarimide ring is generally less favored than the five-membered succinimide (B58015) intermediate seen in asparagine deamidation, resulting in a significantly slower deamidation rate for this compound.[4] The ratio of the resulting glutamic acid and isoglutamic acid is influenced by the local peptide sequence and the physicochemical environment.

Key Products of Non-Enzymatic Deamidation:
  • Glutamic Acid (Glu): The standard amino acid, formed by hydrolysis of the glutarimide intermediate at the α-carbonyl group.

  • Isoglutamic Acid (isoGlu): A β-amino acid, resulting from hydrolysis at the γ-carbonyl group of the glutarimide intermediate. The formation of isoGlu introduces a kink in the peptide backbone, which can have significant structural and functional consequences.

NonEnzymatic_Deamidation This compound This compound-containing Peptide Glutarimide Glutarimide Intermediate This compound->Glutarimide Intramolecular Nucleophilic Attack Glutamic_Acid Glutamic Acid (Glu) Glutarimide->Glutamic_Acid Hydrolysis Isoglutamic_Acid Isoglutamic Acid (isoGlu) Glutarimide->Isoglutamic_Acid Hydrolysis

Enzymatic Deamidation: A Targeted Modification

In addition to the spontaneous process, this compound deamidation can be catalyzed by enzymes, most notably tissue transglutaminase (tTG).[1][5] tTG is a calcium-dependent enzyme that primarily catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. However, in the absence of a suitable amine donor, tTG can catalyze the deamidation of specific glutamine and this compound residues to glutamic acid.[6]

The catalytic mechanism of tTG involves the formation of a thioester intermediate between a cysteine residue in the enzyme's active site and the γ-carboxamide group of the this compound residue. Subsequent hydrolysis of this intermediate releases glutamic acid and regenerates the active enzyme.[6] Unlike the non-enzymatic pathway, enzymatic deamidation is highly specific and typically yields only glutamic acid as the product.

Enzymatic_Deamidation cluster_enzyme Tissue Transglutaminase (tTG) Enzyme_Cys Active Site Cysteine (Cys-SH) Thioester Thioester Intermediate (Enzyme-S-CO-Peptide) Enzyme_Cys->Thioester This compound This compound-containing Peptide This compound->Thioester Nucleophilic Attack Glutamic_Acid Glutamic Acid (Glu) Thioester->Glutamic_Acid Hydrolysis Ammonia Ammonia (NH3) Thioester->Ammonia Water H2O Water->Thioester

Comparative Analysis of Deamidation Products and Pathways

FeatureNon-Enzymatic DeamidationEnzymatic Deamidation (Tissue Transglutaminase)
Primary Products Glutamic Acid (Glu) and Isoglutamic Acid (isoGlu)Glutamic Acid (Glu)
Intermediate GlutarimideThioester with enzyme active site
Reaction Rate Slow (half-life can be hundreds of days)[2][3]Rapid and enzyme concentration-dependent
Specificity Sequence-dependent, influenced by neighboring amino acids and local structure.[4]Highly specific for certain glutamine/isoglutamine residues.
Controlling Factors pH, temperature, buffer composition, peptide sequence.[4]Enzyme concentration, Ca2+ concentration, presence of amine donors.[6]

Quantitative Analysis of this compound Deamidation

The rate of non-enzymatic this compound deamidation is highly dependent on the local peptide sequence. The following table summarizes the reported half-lives of deamidation for this compound in different peptide contexts under physiological conditions (pH 7.4, 37°C).

Peptide Sequence ContextDeamidation Half-life (days)Primary Deamidation Product(s)Reference
-isoGln-Gly-~660Glu, isoGlu
VHLGGQ GYK559Glu, isoGlu (ratio ~1:2.6)
General Range600 - 20,000Glu, isoGlu[3]

Experimental Protocols for this compound Deamidation Analysis

Accurate characterization and quantification of this compound deamidation products are crucial for understanding protein stability. The following outlines a general workflow for in vitro deamidation studies coupled with LC-MS analysis.

Experimental_Workflow Peptide_Prep 1. Peptide Synthesis & Purification Incubation 2. In Vitro Deamidation (Controlled pH and Temperature) Peptide_Prep->Incubation LC_MS_Analysis 3. LC-MS/MS Analysis Incubation->LC_MS_Analysis Data_Analysis 4. Data Analysis (Quantification of Products) LC_MS_Analysis->Data_Analysis

In Vitro Non-Enzymatic Deamidation Assay

This protocol is designed to induce and monitor the spontaneous deamidation of an this compound-containing peptide.

Materials:

  • This compound-containing peptide of interest (lyophilized)

  • Incubation buffer (e.g., 100 mM Tris-HCl, pH 7.7)[2]

  • Constant temperature incubator (37°C)[2]

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized peptide in the incubation buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the peptide solution into multiple vials and incubate at 37°C.

  • Time-Point Collection: At designated time points (e.g., 0, 7, 14, 30, 60, 90, and 180 days), remove a vial from the incubator and immediately freeze it at -80°C to quench the reaction.

  • Sample Preparation for LC-MS: Prior to analysis, thaw the samples and dilute them with an appropriate mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis for Deamidation Products

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for separating and identifying this compound and its deamidation products.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization based on the peptide's hydrophobicity.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS fragmentation.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.

Data Analysis:

  • Identification: this compound, glutamic acid, and isoglutamic acid-containing peptides will have the same precursor mass (a mass increase of 0.984 Da compared to the native this compound peptide). They can be distinguished by their chromatographic retention times and unique MS/MS fragmentation patterns.[2][3]

  • Quantification: The relative abundance of each species can be determined by integrating the peak areas from the extracted ion chromatograms (EICs) of their respective precursor ions.

Conclusion

The deamidation of this compound is a critical degradation pathway for therapeutic proteins that can proceed through both non-enzymatic and enzymatic mechanisms, yielding distinct product profiles. A thorough understanding of these pathways and the factors that influence them is essential for the development of stable and effective biotherapeutics. The implementation of robust analytical methods, such as the LC-MS protocol detailed here, allows for the accurate monitoring and quantification of this compound deamidation, providing valuable insights for protein engineering and formulation development. By carefully characterizing these modifications, researchers can better predict and mitigate the risks associated with protein degradation, ultimately ensuring the safety and efficacy of novel protein-based drugs.

References

Differentiating Isoglutamine from its Isomers: A Comparative Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation of isoglutamine from its constitutional isomer, glutamine, is a critical analytical challenge. This compound, or γ-glutamine, differs from the proteinogenic α-glutamine in the position of its amide group. This subtle structural variance can significantly impact biological activity, making unambiguous identification essential in proteomics, drug discovery, and metabolomics. This guide provides an objective comparison of advanced analytical techniques for distinguishing these isomers, supported by experimental data and detailed protocols.

The spontaneous, non-enzymatic deamidation of glutamine residues in proteins can lead to the formation of isoglutamic acid (isoGlu), presenting a significant analytical hurdle in protein characterization.[1][2] Differentiating between the resulting α- and γ-glutamyl residues is crucial for understanding protein structure and function.[1] This guide focuses on chromatographic and mass spectrometric methods that offer the selectivity and sensitivity required for this demanding application.

Comparative Analysis of Analytical Techniques

The following tables summarize the key analytical parameters for the differentiation of this compound and its isomers using various advanced techniques.

Technique Principle Key Advantages Key Limitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation based on polarity, followed by mass-based detection and fragmentation.High sensitivity and specificity; suitable for complex matrices.May require derivatization for optimal separation; in-source cyclization can be an issue.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.High-resolution separation.Requires derivatization, which can be time-consuming and may introduce artifacts.[5][6]
Ion Mobility-Mass Spectrometry (IM-MS) Gas-phase separation of ions based on their size, shape, and charge.Provides an additional dimension of separation; can resolve isomers with identical m/z.Limited availability of collision cross-section (CCS) reference databases.[7][8]
Deuterium (B1214612) Labeling with Mass Spectrometry Chemical labeling of the isomer with deuterium, leading to a specific mass shift detectable by MS.Highly specific for this compound/isoglutamic acid; simplifies data interpretation.[9][10]Involves chemical reactions that may not be universally applicable.
Quantitative Data for Isomer Differentiation

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

Parameter This compound/isoGlu-containing Peptide Glutamine/Glu-containing Peptide Reference
Retention Time (min) Baseline separation achievable with ion-pairing agents. For example, in a specific method, Gln was 3.89 min and Glu was 4.61 min.[11]Baseline separation achievable.[11]
Diagnostic Fragment Ions (ECD) Presence of z-72 ions.[1]Absence of z-72 ions.[1][1]
Diagnostic Fragment Ions (CID) Can produce specific fragment ions that differ from glutamine-containing peptides.Fragmentation patterns are well-characterized.[2]

Table 2: Deuterium Labeling Mass Shift Data

Parameter This compound/isoGlu-containing Peptide Glutamine/Glu-containing Peptide Reference
Mass Shift upon Deuterium Labeling +1 Da or +2 Da mass shift observed.[9][12]No significant mass shift.[9][12][9][12]

Experimental Protocols

LC-MS/MS Method for Underivatized this compound and Glutamine

This protocol is adapted from a method for the analysis of underivatized amino acids.[11]

Objective: To achieve chromatographic separation of this compound and glutamine for individual quantification by tandem mass spectrometry.

Instrumentation:

  • Agilent 1290 Infinity UHPLC System or equivalent

  • Agilent 6460 Triple Quadrupole LC/MS with Jet Stream technology or equivalent

Materials:

  • Agilent ZORBAX SB-C18 Rapid Resolution HB column (3.0 × 50 mm, 1.8 µm)

  • Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water

  • Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile

  • Amino acid standards

Procedure:

  • Sample Preparation: Prepare standard solutions of this compound and glutamine in water. For biological samples, perform protein precipitation followed by dilution.

  • Chromatographic Conditions:

    • Column Temperature: 25 °C

    • Injection Volume: 1 µL

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • Initial: 100% A

      • 5.00 min: Gradient according to specific separation needs

      • 5.01 min: Return to initial conditions

      • Post time: 1 min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Optimize source conditions (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) for the specific analytes.

    • Develop and optimize Multiple Reaction Monitoring (MRM) transitions for this compound and glutamine.

Deuterium Labeling of Isoglutamic Acid-Containing Peptides

This protocol is based on a novel method for the specific labeling of isoaspartic and isoglutamic acids.[9][12]

Objective: To selectively label isoglutamic acid residues with deuterium for unambiguous identification by mass spectrometry.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve 1 nmol of the peptide in a mixture of 10 µL of D₂O and 30 µL of pyridine. Vortex to ensure complete dissolution.

    • As a control, prepare a parallel sample using H₂O instead of D₂O.

  • Labeling Reaction:

    • Add 30 µL of acetic anhydride to initiate the reaction.

    • Incubate the mixture at room temperature for 30 minutes.

  • Post-Reaction Treatment:

    • Dry the peptide sample.

    • Incubate the dried peptide in 50 µL of a hydrazine solution at room temperature for 30 minutes.

  • LC-MS Analysis:

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

    • Analyze the sample by LC-MS, comparing the mass spectra of the D₂O- and H₂O-treated samples to identify the mass shift corresponding to deuterium incorporation.[9]

Visualizing Analytical Workflows

Workflow for LC-MS/MS Differentiation

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Isomer Mixture (this compound & Glutamine) Prepared_Sample Prepared Sample Sample->Prepared_Sample LC_Column Chromatographic Separation Prepared_Sample->LC_Column ESI Ionization (ESI) LC_Column->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 Fragmentation Fragmentation (e.g., ECD, CID) MS1->Fragmentation MS2 MS2: Fragment Ion Detection Fragmentation->MS2 Data_Analysis Retention Time & Fragment Ion Analysis MS2->Data_Analysis Differentiated_Isomers Differentiated Isomers Data_Analysis->Differentiated_Isomers

Caption: Workflow for differentiating this compound and its isomers using LC-MS/MS.

Principle of Deuterium Labeling for this compound Differentiation

Deuterium_Labeling cluster_reaction Reaction Conditions This compound This compound-containing Peptide Reagents D₂O, Pyridine, Acetic Anhydride This compound->Reagents Glutamine Glutamine-containing Peptide Glutamine->Reagents Labeled_this compound Deuterium-labeled This compound Peptide (Mass Shift) Reagents->Labeled_this compound Unlabeled_Glutamine Unlabeled Glutamine Peptide (No Mass Shift) Reagents->Unlabeled_Glutamine

Caption: Principle of selective deuterium labeling for this compound identification.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isoglutamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory chemicals is a cornerstone of a safe and efficient research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of isoglutamine. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance.

While this compound is not generally classified as a hazardous substance, it is imperative to follow standard laboratory chemical waste management protocols.[1] Disposal should always be conducted in accordance with local, state, and federal regulations, as well as your institution's specific guidelines.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.[2]

  • Ventilation: Work in a well-ventilated area to minimize the risk of inhalation.[2]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes.[2]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]

Step-by-Step Disposal Protocol for this compound

The following is a general, step-by-step procedure for the disposal of this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding.[2]

  • Waste Characterization: The first step is to determine if the this compound waste is considered hazardous. Typically, pure this compound is not classified as hazardous waste.[1] However, if it has been mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.[2]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1] It is best practice to keep it in its original container if possible.[1]

  • Containerization: Place the this compound waste in a chemically compatible, leak-proof container.[2] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[3] The original container is often the most suitable option.[3]

  • Labeling: Clearly label the waste container with the full chemical name, "this compound Waste."[1] Include any other information required by your institution, such as concentration and quantity.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2]

  • Waste Pickup and Disposal: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal company.[1][2] Follow their specific procedures for requesting a pickup. For surplus or non-recyclable this compound, it is recommended to engage a licensed chemical waste disposal company.[1]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Materials: Any materials used to clean up an this compound spill (e.g., absorbent material, cloths, gloves) should be placed in a sealed, properly labeled container and disposed of in accordance with your institution's guidelines for non-hazardous solid waste.[4]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] Before disposal, deface or remove all labels from empty containers.[3][4] Do not rinse empty containers into the sanitary sewer unless authorized by your EHS office.[1]

Quantitative Data Summary for this compound Disposal

ParameterGuidelineCitation
Waste Classification Generally non-hazardous, but must be treated as hazardous if mixed with hazardous substances.[1][2]
Container Type Chemically compatible, leak-proof container, preferably the original container.[2][3]
Labeling Requirements Full chemical name ("this compound Waste"), concentration, and quantity.[1]
Storage Location Designated, well-ventilated, and secure waste accumulation area.[2]
Final Disposal Method Through institutional EHS or a licensed chemical waste disposal company.[1][2]

Experimental Protocol: Small Spill Cleanup

In the event of a small this compound spill, follow this procedure to ensure safe and effective cleanup:

  • Alert Personnel: Immediately inform others in the vicinity of the spill.[4]

  • Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.[4]

  • Contain the Spill: Gently cover the spilled solid with an inert absorbent material, such as sand or earth, to prevent it from becoming airborne.[4]

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Avoid creating dust.[4]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.[4]

  • Dispose of Waste: Place the cloth or paper towel into the same waste container as the spilled material.[4]

  • Seal and Label: Securely close the waste container and label it clearly as "Non-hazardous waste" or according to your institution's specific guidelines.[4]

  • Final Cleanup: Wash the area again with soap and water.[4]

  • Remove PPE and Wash Hands: Dispose of gloves and any other contaminated PPE in the appropriate waste stream. Wash your hands thoroughly.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal characterize Characterize Waste: Pure this compound or Mixed? start->characterize pure Pure this compound (Non-Hazardous) characterize->pure Pure mixed Mixed with Hazardous Substance characterize->mixed Mixed consult Consult Institutional & Local Regulations pure->consult mixed->consult containerize_non_haz Containerize in a sealed, non-hazardous waste container consult->containerize_non_haz Non-Hazardous Pathway containerize_haz Containerize in a sealed, hazardous waste container consult->containerize_haz Hazardous Pathway label_non_haz Label as 'this compound Waste' containerize_non_haz->label_non_haz label_haz Label as 'Hazardous Waste' (list all components) containerize_haz->label_haz store Store in Designated Waste Accumulation Area label_non_haz->store label_haz->store dispose Arrange for Pickup by EHS/Licensed Vendor store->dispose end End: Proper Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Isoglutamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Isoglutamine, appropriate personal protective equipment should be worn to minimize exposure and prevent contamination.

PPE CategoryRecommendationSpecifications
Eye Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Disposable, chemical-resistant glovesNitrile gloves are recommended. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.
Body Protection Laboratory coatStandard lab coat to protect skin and clothing.
Respiratory Protection Generally not required under normal use with adequate ventilationIf dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Preparation and Use:

  • Handle this compound in a well-ventilated area to avoid inhalation of any dust.

  • Avoid contact with eyes, skin, and clothing.[2]

  • Minimize dust formation during handling and weighing.[2]

  • After handling, wash hands thoroughly with soap and water.

Spill Cleanup:

  • In case of a spill, avoid generating dust.[2]

  • Wear appropriate PPE, including gloves and eye protection.

  • Sweep up the solid material and place it into a suitable, labeled container for disposal.[2]

  • Clean the spill area with a damp cloth.

Disposal Plan

As this compound is anticipated to be a non-hazardous chemical, its disposal is generally straightforward but must be conducted responsibly.

  • Segregation: Do not mix this compound waste with hazardous chemical waste.[3]

  • Containment: Collect solid waste in a clean, dry, and sealable container.

  • Labeling: Clearly label the waste container as "Non-hazardous waste: this compound," including the quantity and date.[4]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[3] Empty containers should be handled as you would the product itself.

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area A->B C Weigh the required amount of this compound B->C D Prepare solution or use as needed C->D E Clean work area thoroughly D->E F Dispose of waste in a labeled, sealed container E->F G Remove PPE F->G H Wash hands thoroughly G->H

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoglutamine
Reactant of Route 2
Reactant of Route 2
Isoglutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.